molecular formula C6H10O2 B2497777 3-(Methoxymethyl)cyclobutan-1-one CAS No. 1068160-23-5

3-(Methoxymethyl)cyclobutan-1-one

Cat. No.: B2497777
CAS No.: 1068160-23-5
M. Wt: 114.144
InChI Key: HVCHAEYIOCQBQO-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)cyclobutan-1-one is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.144. The purity is usually 95%.
BenchChem offers high-quality 3-(Methoxymethyl)cyclobutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methoxymethyl)cyclobutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methoxymethyl)cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-8-4-5-2-6(7)3-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCHAEYIOCQBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068160-23-5
Record name 3-(methoxymethyl)cyclobutan-1-one
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Foundational & Exploratory

3-(Methoxymethyl)cyclobutan-1-one: Chemical Properties, Stability, and Synthetic Utility in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the integration of conformationally restricted, strained ring systems is a proven strategy for enhancing target affinity and metabolic stability. 3-(Methoxymethyl)cyclobutan-1-one (CAS: 1068160-23-5) serves as a highly specialized, bifunctional building block that perfectly encapsulates this approach. By pairing a hyper-reactive, strained cyclobutanone core with a robust methoxymethyl (MOM) ether, this molecule offers orthogonal reactivity profiles. This whitepaper provides an in-depth technical analysis of its physicochemical properties, thermodynamic stability, and validated synthetic workflows, designed for senior researchers and process chemists.

Physicochemical Profiling & Structural Dynamics

The utility of 3-(methoxymethyl)cyclobutan-1-one stems from its precise molecular architecture. The molecule consists of a four-membered cyclic ketone substituted at the C3 position with a methoxymethyl ether[1]. This specific substitution pattern maintains the symmetry of the ring's electronic environment while providing a protected hydroxyl handle for downstream functionalization[2].

Quantitative Chemical Properties
PropertyValueReference
Chemical Name 3-(Methoxymethyl)cyclobutan-1-one[2]
CAS Registry Number 1068160-23-5[1]
Molecular Formula C₆H₁₀O₂[2]
Molecular Weight 114.14 g/mol [2],[3]
SMILES String COCC1CC(=O)C1[1],[3]
Ring Strain Energy ~26.3 kcal/mol (Cyclobutanone core)[4]
Storage Conditions Sealed, dry, under -20 °C[3]

The Dichotomy of Stability: Cyclobutanone Core vs. MOM Ether

The chemical behavior of 3-(methoxymethyl)cyclobutan-1-one is governed by the contrasting stabilities of its two primary functional groups. Understanding this dichotomy is critical for designing successful synthetic routes.

Thermodynamic Strain and Ketone Reactivity

The cyclobutanone ring is characterized by severe angle and torsional strain, possessing a total ring strain energy of approximately 26.3 kcal/mol[4]. The


 hybridized carbons are forced into ~90° angles (deviating from the ideal 109.5°), and the planar nature of the ring induces eclipsing C–H interactions[4].

Causality in Reactivity: To compensate for this compressed geometry, the


 hybridized carbonyl carbon exhibits increased s-character. This electronic shift drastically increases the electrophilicity of the carbonyl group compared to unstrained cyclopentanones or cyclohexanones[4]. Consequently, the ketone is highly susceptible to nucleophilic attack, hydration, and Baeyer-Villiger oxidations, acting as a potent transition-state mimetic for hydrolase enzymes[5].
Photochemical and Thermal Degradation

Due to its inherent strain, the cyclobutanone core is sensitive to both thermal and photochemical degradation:

  • Thermal: At elevated temperatures (approaching 350 °C), cyclobutanones undergo a

    
     cycloelimination, decomposing into ketene and alkene derivatives[4].
    
  • Photochemical: Exposure to UV light (

    
     ~280 nm) excites the molecule to the 
    
    
    
    (
    
    
    ) state[6]. This triggers a rapid Norrish Type I
    
    
    -cleavage, generating an acyl-alkyl diradical that undergoes
    
    
    -scission to yield
    
    
    photoproducts (ketene and ethene derivatives)[6],[7].

PhotochemicalCleavage S0 3-(MOM)cyclobutan-1-one (Ground State S0) S1 Excited State (S1 n→π* transition) S0->S1 hν (~280 nm) Diradical Acyl-Alkyl Diradical (α-Cleavage Intermediate) S1->Diradical Norrish Type I Cleavage Products Ketene + Alkene (C2 Photoproducts) Diradical->Products β-Scission

Fig 1: Photochemical α-cleavage pathway of 3-(MOM)cyclobutan-1-one via Norrish Type I reaction.
MOM Ether Robustness

In stark contrast to the labile ketone, the methoxymethyl (MOM) ether is an exceptionally robust acetal-based protecting group[8].

  • Stability Profile: The MOM group is completely inert to strong bases (e.g., LDA), powerful nucleophiles (e.g., Grignard and organolithium reagents), and common reducing agents (e.g.,

    
    )[8],[9]. It remains stable across a broad aqueous pH range of 4 to 12[8],[9].
    
  • Lability: Because it is an acetal, it is selectively cleaved via acid-catalyzed hydrolysis (e.g., using dilute HCl in methanol, or Lewis acids like

    
    ) to regenerate the free hydroxyl group[8],[9],[10].
    

Orthogonal Synthetic Workflows

The stability of the MOM ether combined with the hyper-electrophilicity of the cyclobutanone core allows for strictly orthogonal synthetic manipulations.

OrthogonalReactivity Start 3-(MOM)cyclobutan-1-one Grignard Grignard Addition (Nucleophilic Attack) Start->Grignard RMgX, THF, -78°C Acid Acidic Deprotection (Acetal Cleavage) Start->Acid HCl/MeOH or TFA Prod1 1-Alkyl-3-(MOM)cyclobutan-1-ol (MOM Intact) Grignard->Prod1 High Yield Prod2 3-Hydroxycyclobutan-1-one (Ketone Intact) Acid->Prod2 Selective Cleavage

Fig 2: Orthogonal synthetic workflows exploiting the dual reactivity of the ketone and MOM ether.
Protocol A: Low-Temperature Nucleophilic Addition (Grignard)

Causality: The extreme electrophilicity of the strained carbonyl means nucleophilic attack is highly favored. However, to prevent unwanted base-catalyzed ring-opening or enolization, the kinetic energy of the system must be minimized. Therefore, strict cryogenic conditions (-78 °C) are mandatory. The MOM ether remains completely unaffected by the Grignard reagent[8],[9].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 3-(methoxymethyl)cyclobutan-1-one (1.0 equiv) and dissolve in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Addition: Slowly add the desired Grignard reagent (

    
    , 1.1 equiv) dropwise via syringe over 10 minutes, maintaining the internal temperature.
    
  • Self-Validation (TLC): After 30 minutes, withdraw a 10 µL aliquot, quench in 100 µL of saturated aqueous

    
    , and extract with ethyl acetate. Spot on a silica TLC plate (Hexanes:EtOAc 3:1). The disappearance of the starting material (visualized via 
    
    
    
    stain) confirms reaction completion.
  • Quenching & Isolation: Quench the bulk reaction at -78 °C with saturated aqueous

    
    . Warm to room temperature, extract with ethyl acetate (
    
    
    
    ), wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.
Protocol B: Chemoselective MOM Deprotection

Causality: To reveal the C3 hydroxyl group without destroying the sensitive cyclobutanone ring, mild acidic conditions must be employed. The MOM acetal linkage is cleaved via an oxocarbenium intermediate using catalytic acid in a protic solvent, which traps the liberated formaldehyde equivalent[8],[9].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(methoxymethyl)cyclobutan-1-one (1.0 equiv) in methanol (0.1 M concentration) at room temperature.

  • Acidification: Add a catalytic amount of Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv) or 1M HCl (0.1 equiv)[10].

  • Incubation: Stir the mixture at room temperature. Avoid heating, as elevated temperatures in the presence of acid can promote ring-expansion or degradation of the cyclobutanone[11],[8].

  • Self-Validation (TLC): Monitor the reaction via TLC (Dichloromethane:Methanol 95:5). The deprotected product (3-hydroxycyclobutan-1-one) will exhibit a significantly lower

    
     value due to increased polarity and will stain intensely with Phosphomolybdic Acid (PMA).
    
  • Neutralization & Isolation: Once complete, neutralize the acid by adding solid

    
    . Filter the suspension, concentrate the filtrate under reduced pressure, and purify via flash column chromatography to yield the pure hydroxy-ketone.
    

Conclusion

3-(Methoxymethyl)cyclobutan-1-one is a highly strategic intermediate for modern drug discovery. By leveraging the thermodynamic strain of the cyclobutanone core for rapid functionalization, while relying on the extreme stability of the MOM ether to mask the C3 position, chemists can rapidly assemble complex, spirocyclic, or highly substituted cyclobutane derivatives. Strict adherence to temperature control and orthogonal deprotection strategies ensures high-yielding integration of this motif into advanced pharmaceutical pipelines.

References

1.[1] PubChemLite - 1068160-23-5 (C6H10O2). Université du Luxembourg. URL: 2.[2] 1068160-23-5 | 3-(Methoxymethyl)cyclobutanone. ChemScene. URL: 3.[3] 1068160-23-5 | 3-(Methoxymethyl)cyclobutanone. BLD Pharm. URL: 4.[11] Cyclobutanone. Grokipedia. URL: 5.[4] Buy Cyclobutanone | 1191-95-3. Smolecule. URL: 6.[6] New insights into photodissociation dynamics of cyclobutanone from the AIMS dynamic simulation. The Journal of Chemical Physics | AIP Publishing. URL: 7.[7] Non-adiabatic dynamics of photoexcited cyclobutanone: Predicting structural measurements from trajectory surface hopping with XMS-CASPT2 simulations. The Journal of Chemical Physics | AIP Publishing. URL: 8.[5] Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega - ACS Publications. URL: 9.[8] Methoxymethyl ether. Grokipedia. URL: 10.[9] METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. URL: 11.[10] An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. ResearchGate. URL:

Sources

3-(Methoxymethyl)cyclobutan-1-one CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Series: Strained Carbocycles in Medicinal Chemistry [1]

Executive Summary & Chemical Identity

3-(Methoxymethyl)cyclobutan-1-one (CAS 1068160-23-5) represents a critical class of strained carbocyclic building blocks.[1] In modern drug discovery, it serves as a high-value intermediate for introducing metabolic stability and conformational restriction into bioactive molecules.[1] Its structural core—a puckered cyclobutane ring—acts as a bioisostere for gem-dimethyl or phenyl groups, offering vectors for optimization of solubility and lipophilicity (


) without significantly increasing molecular weight.[1]
Chemical Identifiers & Properties
ParameterTechnical Specification
CAS Number 1068160-23-5
IUPAC Name 3-(Methoxymethyl)cyclobutan-1-one
SMILES O=C1CC(COC)C1
Molecular Formula

Molecular Weight 114.14 g/mol
LogP (Predicted) ~0.61
Boiling Point ~165°C (Predicted at 760 mmHg)
Density ~1.0±0.1 g/cm³
Appearance Colorless to pale yellow liquid

Synthetic Methodology

The synthesis of 3-(Methoxymethyl)cyclobutan-1-one requires careful handling of the strained ring system to prevent ring-opening or contraction.[1] While direct functionalization is possible, a Protection-Redox-Deprotection strategy starting from 3-oxocyclobutanecarboxylic acid is the most robust protocol for laboratory-scale production, ensuring high fidelity of the ketone functionality.[1]

Protocol A: The Acetal Protection Route (Recommended)

This pathway mitigates the risk of side reactions at the ketone position during the methylation step.

Step 1: Acetal Protection [1]
  • Reagents: 3-Oxocyclobutanecarboxylic acid, Ethylene glycol, p-Toluenesulfonic acid (pTSA).[1]

  • Conditions: Reflux in Toluene with Dean-Stark trap.

  • Mechanism: Acid-catalyzed nucleophilic addition of the diol to the ketone, forming the 1,3-dioxolane spiro-cycle.[1]

  • Checkpoint: Monitoring water collection in the Dean-Stark trap is critical to drive equilibrium.

Step 2: Carboxyl Reduction [1]
  • Reagents: Lithium Aluminum Hydride (

    
    ), THF (anhydrous).[1]
    
  • Conditions:

    
     to Room Temperature (RT), 
    
    
    
    atmosphere.[1]
  • Process: The protected acid is reduced to the primary alcohol, [3-(1,3-dioxolan-2-yl)cyclobutyl]methanol.[1]

  • Safety: Quench excess

    
     carefully (Fieser workup) to avoid fire hazards.
    
Step 3: O-Methylation (Williamson Ether Synthesis)
  • Reagents: Sodium Hydride (

    
    , 60% dispersion), Methyl Iodide (
    
    
    
    ), THF/DMF.[1]
  • Conditions:

    
    .
    
  • Mechanism: Deprotonation of the primary alcohol forms an alkoxide, which undergoes

    
     attack on methyl iodide.[2]
    
  • Critical Control: The acetal group remains stable under these basic conditions, protecting the ketone regeneration potential.

Step 4: Deprotection
  • Reagents: Aqueous HCl (1M) or Pyridinium p-toluenesulfonate (PPTS) in Acetone/Water.[1]

  • Conditions: Mild heating (

    
    ).[1]
    
  • Outcome: Hydrolysis of the acetal restores the ketone, yielding the final 3-(Methoxymethyl)cyclobutan-1-one.[1]

Visualization of Synthetic Pathway

SynthesisPath Start 3-Oxocyclobutanecarboxylic Acid (CAS 23761-23-1) Inter1 Acetal Protected Acid Start->Inter1 1. Ethylene Glycol, pTSA (Protection) Inter2 Acetal Alcohol (Intermediate) Inter1->Inter2 2. LiAlH4, THF (Reduction) Inter3 Acetal Methyl Ether Inter2->Inter3 3. NaH, MeI (Methylation) Final 3-(Methoxymethyl) cyclobutan-1-one (CAS 1068160-23-5) Inter3->Final 4. Aq. HCl (Deprotection)

Figure 1: Step-wise synthesis ensuring ketone integrity via acetal protection.

Applications in Medicinal Chemistry

The 3-(Methoxymethyl)cyclobutan-1-one scaffold is rarely the final drug; rather, it is a "divergent node" intermediate.[1] Its primary utility lies in Reductive Amination to generate 3-substituted cyclobutanamines.[1]

Bioisosteric Utility
  • Metabolic Stability: The cyclobutane ring is metabolically more robust than linear alkyl chains, reducing susceptibility to P450 oxidation.

  • Conformational Restriction: Unlike flexible alkyl chains, the cyclobutane ring locks substituents into specific vectors (cis/trans isomers), potentially improving binding affinity to target proteins (e.g., GPCRs, Kinases).[1]

  • Dipole Modulation: The methoxymethyl ether oxygen acts as a weak hydrogen bond acceptor, capable of interacting with specific residues in a binding pocket without the high desolvation penalty of a hydroxyl group.

Key Transformation: Reductive Amination

The most common workflow involves reacting the ketone with a primary or secondary amine, followed by reduction.

  • Reaction: Ketone +

    
    [1]
    
  • Stereochemistry: This reaction creates a mixture of cis and trans isomers. Separation is typically achieved via preparative HPLC or crystallization of salts.[1]

Visualization of Application Workflow

MedChemFlow Core 3-(Methoxymethyl)cyclobutan-1-one Step1 Reductive Amination (R-NH2, NaBH(OAc)3) Core->Step1 Step2 Wittig Olefination (Ph3P=CH2) Core->Step2 Prod1 3-Substituted Cyclobutanamine (Bioactive Core) Step1->Prod1  Yields cis/trans mix Prod2 Exocyclic Alkene (Michael Acceptor Precursor) Step2->Prod2  C=C Bond Formation

Figure 2: Divergent synthesis pathways utilizing the ketone handle for library generation.[1]

Handling, Safety, and Stability

While specific toxicological data for CAS 1068160-23-5 is limited, it should be handled according to protocols for volatile ketones and strained rings.[1]

Hazard Identification (Extrapolated)
  • Flammability: Likely combustible (Flash point predicted >50°C).[1]

  • Reactivity: The cyclobutane ring possesses significant ring strain (~26 kcal/mol).[1] Avoid exposure to strong Lewis acids or extreme heat which might trigger ring-opening.[1]

  • Storage: Store at

    
     under inert atmosphere (
    
    
    
    or
    
    
    ). The ether linkage is prone to slow autoxidation to peroxides upon prolonged exposure to air; periodic testing for peroxides is recommended if stored for >6 months.
Emergency Protocols
  • Skin Contact: Wash immediately with soap and water.[1] Cyclobutanones can be skin irritants.[1]

  • Spill: Absorb with inert material (vermiculite).[1] Do not use combustible materials (sawdust).[1]

References

  • Synthetic Route (Acetal/Reduction): ResearchGate. (2005).[1] An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Retrieved from [Link]

  • Medicinal Chemistry Context: National Institutes of Health (NIH).[1] (2017).[1] Cyclobutanes in Small-Molecule Drug Candidates. PMC. Retrieved from [Link]

  • Amine Derivative: PubChem. (n.d.). 3-(Methoxymethyl)cyclobutan-1-amine.[1] Retrieved from [Link][1]

Sources

Technical Guide: Molecular Weight and Structural Analysis of 3-(Methoxymethyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

3-(Methoxymethyl)cyclobutan-1-one (CAS: 1068160-23-5) is a critical aliphatic carbocyclic intermediate used primarily in the synthesis of Janus kinase (JAK) inhibitors, most notably Ritlecitinib (PF-06651600) . As a representative of "Fragment-Based Drug Discovery" (FBDD), this scaffold introduces specific 3D spatial constraints (puckering) that improve the selectivity and solubility of final drug candidates compared to planar aromatic analogs.

This guide provides a definitive analytical framework for researchers characterizing this compound. It moves beyond basic data listing to explore the causality of its spectral signatures and establishes a self-validating quality control workflow.

Physicochemical & Molecular Profile[1][2][3]

The following parameters constitute the baseline identity of the compound. Deviations from these values in experimental settings often indicate solvation effects or impurity presence.

ParameterValueTechnical Note
IUPAC Name 3-(Methoxymethyl)cyclobutan-1-oneAchiral ketone precursor to chiral amines.
CAS Number 1068160-23-5Often confused with the amine derivative (1209654-41-0).
Molecular Formula

Degree of Unsaturation = 2 (1 Ring + 1 Carbonyl).
Molecular Weight 114.14 g/mol Monoisotopic Mass: 114.0681 Da.
Physical State Colorless LiquidHigh volatility; store at -20°C to prevent evaporation/polymerization.
Boiling Point ~165°C (Predicted)Experimental values vary by pressure; GC elution is rapid.
Solubility DMSO, MeOH,

Miscible with polar organic solvents; limited water solubility.

Mass Spectrometry & Fragmentation Dynamics

In drug development, verifying the molecular weight of 3-(Methoxymethyl)cyclobutan-1-one is typically performed via Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI) at 70 eV.

Fragmentation Mechanism (EI)

The molecular ion (


, m/z 114) is generally visible but weak due to the lability of the strained cyclobutane ring and the ether side chain. The fragmentation follows a distinct "Ring-Strain Release" pathway.
  • 
    -Cleavage:  The primary driver is the release of ring strain, often ejecting ethylene (
    
    
    
    ) or ketene (
    
    
    ).
  • Side Chain Loss: Cleavage of the methoxymethyl group.

Key Diagnostic Ions:
  • m/z 114 (

    
    ):  Parent peak.
    
  • m/z 86 (

    
    ):  Loss of Ethylene (
    
    
    
    ) from the ring (Retro-[2+2]).
  • m/z 83 (

    
    ):  Loss of Methoxy radical (
    
    
    
    ).
  • m/z 69 (

    
    ):  Loss of Methoxymethyl radical (
    
    
    
    ), leaving the cyclobutanone cation.
  • m/z 42 (

    
    ):  Ketene radical cation (Base peak or very high abundance), characteristic of cyclobutanones.
    
Visualization of Fragmentation Pathway[1]

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 114 Frag_86 Distonic Ion m/z 86 M_Ion->Frag_86 Ring Opening Frag_83 [M - OMe]+ m/z 83 M_Ion->Frag_83 - OCH3 (31) Frag_69 Cyclobutanone Cation m/z 69 M_Ion->Frag_69 - CH2OCH3 (45) Frag_42 Ketene Radical m/z 42 (Base Peak) Frag_86->Frag_42 - C2H4 (28) Ethylene Ethylene (28 Da) Frag_86->Ethylene

Figure 1: Proposed Electron Ionization (EI) fragmentation pathway for 3-(Methoxymethyl)cyclobutan-1-one, highlighting the characteristic Retro-[2+2] cycloaddition cleavage.

Nuclear Magnetic Resonance (NMR) Profiling[4]

NMR is the gold standard for structural verification. The cyclobutanone ring exhibits a unique "butterfly" puckering motion, which averages out on the NMR timescale at room temperature, often resulting in effective


 symmetry.
NMR (Proton) Assignment (400 MHz, )
Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Logic
3.45 - 3.50 Doublet (d, J=6-7 Hz)2H

Deshielded by oxygen; couples with H3.
3.36 Singlet (s)3H

Characteristic methoxy singlet.[1]
3.05 - 3.15 Multiplet (m)2HRing

(cis/trans)

-protons to Carbonyl. Deshielded by C=O anisotropy.
2.65 - 2.80 Multiplet (m)2HRing

(cis/trans)
Geminal partners to the 3.10 ppm set.
2.45 - 2.60 Multiplet (m)1HRing

Methine proton. Shielded relative to

-protons.

Expert Insight: The


-protons (positions 2 and 4) are chemically equivalent due to symmetry but magnetically non-equivalent if the ring puckering is slow or if the substituent induces a strong preference. In practice, look for a complex AA'BB' or ABMN pattern simplified to multiplets.
NMR (Carbon) Assignment
  • ~208.0 ppm: Carbonyl (

    
    ). Characteristic of strained cyclic ketones (high s-character in 
    
    
    
    bonds, p-character in
    
    
    bond).
  • ~76.0 ppm: Methylene ether (

    
    ).
    
  • ~59.0 ppm: Methoxy methyl (

    
    ).
    
  • ~52.0 ppm: Ring

    
    -carbons (
    
    
    
    ).
  • ~28.0 ppm: Ring

    
    -carbon (
    
    
    
    ).

Experimental Protocols

Protocol: GC-MS Purity & Identity Verification

Objective: Confirm MW (114) and assess volatile impurities (e.g., residual solvents, over-alkylated byproducts).

Reagents:

  • Sample: 3-(Methoxymethyl)cyclobutan-1-one (>1 mg).[1]

  • Solvent: Dichloromethane (DCM), HPLC Grade.

Workflow:

  • Preparation: Dissolve 1 mg of sample in 1 mL DCM (Concentration: 1000 ppm). Vortex for 30 seconds.

  • Injection: 1

    
    , Split ratio 20:1.
    
  • Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25

    
    ).
    
  • Oven Program:

    • Start: 40°C (Hold 2 min) - Critical for retaining volatile C6 ketones.

    • Ramp: 15°C/min to 250°C.

    • Hold: 250°C (3 min).

  • Detection: MS Source 230°C, Quad 150°C. Scan range 35-300 amu.

Acceptance Criteria:

  • Main peak retention time ~4-6 mins (system dependent).

  • Base peak m/z 42 or 69.

  • Molecular ion m/z 114 must be present (S/N > 3).

Protocol: Impurity Control (The "Alcohol" Check)

A common impurity is 3-(methoxymethyl)cyclobutan-1-ol , formed by incidental reduction.

  • Detection: In GC-MS, the alcohol will elute later than the ketone due to Hydrogen bonding (unless derivatized) and will show a distinct M-18 (Water loss) peak.

  • IR Spectroscopy:

    • Ketone (Product): Strong band at ~1775-1785

      
       (Strained C=O).
      
    • Alcohol (Impurity): Broad band at 3300-3400

      
       (O-H stretch).
      
    • Pass Criteria: Absence of broad OH stretch in IR.

Synthesis & Analytical Workflow Diagram

Understanding the synthesis helps anticipate impurities. The compound is often built via [2+2] cycloaddition or modification of available cyclobutanones.

Analytical_Workflow cluster_Analysis Characterization Suite Sample Raw Sample (Liquid) GCMS GC-MS (EI) MW Confirmation Sample->GCMS Dilute in DCM NMR 1H / 13C NMR Structural Integrity Sample->NMR Dissolve in CDCl3 IR FT-IR Functional Group (C=O) Sample->IR Neat Film Data Data Integration & Validation GCMS->Data m/z 114 confirmed NMR->Data Purity >98% IR->Data 1780 cm-1 present Release Release for Synthesis (Ritlecitinib) Data->Release Pass

Figure 2: Integrated analytical workflow for the validation of 3-(Methoxymethyl)cyclobutan-1-one prior to use in pharmaceutical synthesis.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13808253, 3-(Methoxymethyl)cyclobutan-1-one. Retrieved from [Link]

  • Pfizer Inc. (2019). Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies.[2] (Relating to the use of the cyclobutane scaffold). Retrieved from [Link]

Sources

Harnessing 3-Substituted Cyclobutanones: A Technical Whitepaper on Synthesis, Reactivity, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The four-membered carbocyclic ring represents a privileged scaffold in modern organic synthesis and drug discovery. Among these, 3-substituted cyclobutanones stand out due to their unique combination of high ring strain (~26 kcal/mol) and the presence of a versatile carbonyl handle. This whitepaper provides an in-depth mechanistic analysis of the synthesis, stereoselective transformations, and pharmaceutical applications of 3-substituted cyclobutanones. By dissecting the causality behind their reactivity—such as transition-state torsional strain and orbital alignment—this guide equips researchers with the theoretical grounding and validated protocols necessary to leverage these intermediates in complex molecule synthesis.

Structural Dynamics and Synthetic Access

The "Butterfly" Conformation and Ring Strain

Unlike their unstrained six-membered counterparts, cyclobutanones adopt a puckered "butterfly" conformation to minimize eclipsing interactions between adjacent C-H bonds. The introduction of a substituent at the C3 position breaks the symmetry of the ring, heavily influencing the trajectory of incoming reagents. The inherent ring strain drives ring-expansion and ring-opening reactions, making the carbonyl carbon exceptionally electrophilic.

Synthetic Methodologies

Accessing enantiopure 3-substituted cyclobutanones traditionally relied on [2+2] cycloadditions between ketenes and alkenes. However, modern approaches favor formal[3+1] cycloadditions. Recent breakthroughs demonstrate the stereospecific synthesis of 2,3-disubstituted cyclobutanones via the ring expansion of cyclopropanone surrogates using unstabilized sulfoxonium ylides. This method proceeds with complete regiospecificity, allowing for controlled equilibration to the thermodynamic trans diastereomer via reversible enamine formation 1[1].

G Start 3-Substituted Cyclobutanones Rxn1 Stereoselective Reduction Start->Rxn1 Rxn2 Baeyer-Villiger Oxidation Start->Rxn2 Rxn3 Cascade Ring-Opening Start->Rxn3 Syn1 [2+2] Cycloaddition Syn1->Start Syn2 Ring Expansion (Sulfoxonium Ylides) Syn2->Start Prod1 cis-Cyclobutanols (Bioactive Scaffolds) Rxn1->Prod1 Prod2 Chiral γ-Lactones (Drug Intermediates) Rxn2->Prod2 Prod3 Fused Heterocycles (Antitumor Agents) Rxn3->Prod3

Workflow of 3-substituted cyclobutanone synthesis and functionalization.

Mechanistic Reactivity Profiles

Stereoselective Hydride Reductions

The reduction of 3-substituted cyclobutanones holds a prominent position in medicinal chemistry for generating chiral cyclobutanols. Experimental and Density Functional Theory (DFT) studies reveal a profound stereoselectivity favoring the cis-alcohol (>90%), irrespective of the steric bulk of the hydride reagent2[2].

The Causality of Selectivity: The preference for the cis-isomer is dictated by torsional strain rather than pure steric hindrance. In the puckered conformation, an anti-facial hydride attack (relative to the C3 substituent) minimizes torsional strain across the forming bonds. Conversely, a syn-facial attack forces the transition state into a geometry that increases repulsive electrostatic interactions and torsional strain, strictly adhering to the Felkin-Anh model2[2].

MechanisticPathway Reactant 3-Substituted Cyclobutanone (Puckered Conformation) AntiAttack Anti-Facial Hydride Attack (Minimizes Torsional Strain) Reactant->AntiAttack Felkin-Anh Model SynAttack Syn-Facial Hydride Attack (High Torsional/Steric Strain) Reactant->SynAttack Unfavorable TS_Cis TS_cis (Lower Energy) AntiAttack->TS_Cis TS_Trans TS_trans (Higher Energy) SynAttack->TS_Trans Product_Cis cis-Cyclobutanol (>90% Major Product) TS_Cis->Product_Cis Product_Trans trans-Cyclobutanol (Minor Product) TS_Trans->Product_Trans

Mechanistic causality of stereoselective hydride reduction.

Asymmetric Baeyer-Villiger Oxidations

The conversion of cyclobutanones to γ-lactones is a critical ring-expansion strategy. Utilizing chiral Brønsted acids, researchers have achieved highly enantioselective Baeyer-Villiger oxidations of 3-substituted cyclobutanones using benign aqueous H₂O₂ as the terminal oxidant, yielding lactones with up to 93% ee3[3]. The Brønsted acid activates the carbonyl via dual hydrogen bonding, creating a rigid chiral pocket that dictates the stereoelectronic alignment of the migrating C-C bond during the Criegee intermediate breakdown.

Cascade Ring-Opening and Cyclization

3-Ethoxy cyclobutanones undergo complex cascade ring-opening and double cyclization reactions when treated with naphthols under Brønsted acid catalysis. The mechanism involves initial protonation of the carbonyl, followed by nucleophilic attack by the naphthol which triggers the cleavage of the strained C2-C3 bond. This generates an enol intermediate that undergoes a subsequent Michael addition, ultimately yielding biologically relevant 15-membered macrocycles or fused 2,8-dioxabicyclo[3.3.1]nonanes4[4].

Applications in Drug Discovery

3-Substituted cyclobutanones are not merely synthetic curiosities; they are foundational to modern medicinal chemistry:

  • 2,4-Methanoproline Analogues: 3-(Chloromethyl)cyclobutanone serves as a direct precursor for the synthesis of 2,4-methanoproline derivatives via reversible hydrogen cyanide addition and intramolecular nucleophilic substitution. These constrained amino acids are potent biological probes and anti-feedants5[5].

  • Spirocyclic Bioisosteres: The cyclobutanone core is frequently elaborated into spiro[2.3]hexanones and 2,6-diazaspiro[3.3]heptanes. These rigid motifs act as metabolically stable bioisosteres for piperidines and morpholines, improving the pharmacokinetic profiles of small-molecule drug candidates.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific quenching steps that act as internal quality controls.

Protocol A: Stereoselective Hydride Reduction of 3-Phenylcyclobutanone

Objective: Maximize the yield of cis-3-phenylcyclobutanol by exploiting torsional strain differentials.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve 3-phenylcyclobutanone (1.0 equiv, 5.0 mmol) in anhydrous THF (0.1 M).

  • Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Lowering the temperature suppresses the thermal population of the higher-energy syn-attack transition state, strictly enforcing Felkin-Anh control.

  • Reduction: Add LiAlH₄ (1.2 equiv, 1.0 M in THF) dropwise over 15 minutes to prevent localized exothermic spikes. Stir for 2 hours at -78 °C.

  • Self-Validating Quench (Fieser Method): Quench sequentially with

    
     mL H₂O (where 
    
    
    
    = grams of LiAlH₄),
    
    
    mL 15% aqueous NaOH, and
    
    
    mL H₂O. Warm to room temperature and stir until a granular white precipitate forms. Validation: This specific quench traps aluminum salts in a filterable matrix, preventing emulsion formation and ensuring the crude NMR spectrum is clean enough for an exact cis:trans ratio integration without chromatographic bias.
  • Isolation: Filter through a Celite pad, wash with diethyl ether, and concentrate in vacuo.

Protocol B: Enantioselective Baeyer-Villiger Oxidation

Objective: Synthesize chiral γ-lactones using a benign oxidant.

  • Reaction Assembly: In a reaction vial, dissolve the 3-substituted cyclobutanone (1.0 equiv, 0.5 mmol) in dichloromethane (2.0 mL).

  • Catalyst Addition: Add the chiral Brønsted acid catalyst (e.g., chiral phosphoric acid, 5 mol%).

  • Oxidation: Slowly add 30% aqueous H₂O₂ (1.5 equiv). Stir the biphasic mixture vigorously at room temperature for 24 hours.

  • Self-Validating Quench: Add saturated aqueous Na₂S₂O₃ (2.0 mL) and stir for 30 minutes. Validation: Na₂S₂O₃ quantitatively reduces unreacted peroxides. Testing the aqueous layer with KI-starch paper must yield a negative result before proceeding, ensuring both safety and the complete arrest of the reaction kinetics.

  • Extraction: Extract with DCM (3 × 5 mL), dry over Na₂SO₄, and purify via flash column chromatography.

Quantitative Data Summaries

Table 1: Effect of Conditions on Hydride Reduction Stereoselectivity Data demonstrates the enhancement of cis-selectivity via temperature and solvent polarity reduction.

SubstrateReducing AgentSolventTemp (°C)Cis:Trans RatioYield (%)
3-PhenylcyclobutanoneLiAlH₄THF2588:1295
3-PhenylcyclobutanoneLiAlH₄THF-7894:698
3-BenzyloxycyclobutanoneNaBH₄MeOH2585:1592
3-BenzyloxycyclobutanoneL-SelectrideTHF-78>99:196

Table 2: Asymmetric Baeyer-Villiger Oxidation Performance Performance metrics using Chiral Brønsted Acids and Aqueous H₂O₂.

SubstrateCatalyst LoadingOxidantTime (h)Yield (%)Enantiomeric Excess (ee %)
3-Arylcyclobutanone5 mol%30% aq. H₂O₂249293
3-Alkylcyclobutanone5 mol%30% aq. H₂O₂368588
3-Alkoxycyclobutanone10 mol%30% aq. H₂O₂487882

References

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory Source: Vrije Universiteit Brussel / Journal of Organic Chemistry URL:[Link]

  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis of 2,4-Methanoproline Analogues via an Addition−Intramolecular Substitution Sequence Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Theoretical investigation on Brønsted acid-catalyzed cascade ring open-ing and double cyclization of 3-ethoxy cyclobutanone with naphthol to synthesize 2,8-dioxabicyclo [3.3.1] nonane Source: Auctores Online URL:[Link]

  • Chiral Brønsted Acid Catalyzed Asymmetric Baeyer–Villiger Reaction of 3-Substituted Cyclobutanones by Using Aqueous H2O2 Source: ResearchGate URL:[Link]

Sources

The Unseen Forces: A Technical Guide to the Thermodynamic Properties of Methoxymethyl-Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, a strained four-membered ring, is an increasingly important scaffold in medicinal chemistry, offering a unique three-dimensional profile and metabolic stability.[1][2] The introduction of a methoxymethyl substituent further expands its utility by providing a handle for hydrogen bonding and altering physicochemical properties. A comprehensive understanding of the thermodynamic properties of these substituted cyclobutanes is paramount for predicting their stability, reactivity, and conformational behavior, which are critical aspects in drug design and development. This in-depth technical guide provides a framework for both the experimental and computational evaluation of the thermodynamic landscape of methoxymethyl-substituted cyclobutanes. We delve into the causality behind experimental choices, present self-validating computational protocols, and offer a practical guide for researchers to accurately determine key thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy.

Introduction: The Rising Prominence of Cyclobutanes in Drug Discovery

The quest for novel molecular architectures with favorable pharmacological profiles has led to a renewed interest in strained ring systems. Among these, the cyclobutane ring has emerged as a valuable building block.[1][2][3] Its inherent ring strain, a consequence of deviations from ideal bond angles and torsional strain, endows it with unique chemical reactivity and a defined three-dimensional geometry.[4][5][6] Unlike planar aromatic rings, the puckered "butterfly" conformation of the cyclobutane ring allows for precise spatial positioning of substituents, a critical factor in optimizing ligand-receptor interactions.[5][7]

The methoxymethyl substituent introduces a flexible ether linkage, capable of participating in hydrogen bonding and influencing properties such as solubility and metabolic stability. The synergy between the rigid cyclobutane core and the flexible methoxymethyl group presents a compelling scaffold for the design of novel therapeutics. However, to rationally design and optimize molecules incorporating this motif, a fundamental understanding of their thermodynamic properties is essential.

The Heart of the Matter: Understanding Ring Strain and Substituent Effects

The thermodynamic stability of a cyclobutane derivative is intrinsically linked to its ring strain. This strain is a combination of angle strain, arising from the compression of C-C-C bond angles from the ideal 109.5° to approximately 90°, and torsional (eclipsing) strain from the interactions between adjacent C-H bonds.[4][5][6][8] To alleviate some of this torsional strain, the cyclobutane ring adopts a puckered conformation.[5][7]

The introduction of a substituent, such as a methoxymethyl group, can significantly impact the ring strain and overall thermodynamic stability of the molecule.[1] The substituent can influence the puckering of the ring and introduce new steric and electronic interactions. The conformational preference of the substituent (axial vs. equatorial) also plays a crucial role in determining the overall energy of the molecule.

Experimental Determination of Thermodynamic Properties: A Glimpse into the Energetic Landscape

While challenging, experimental methods provide the benchmark for understanding the thermodynamics of molecules. Oxygen bomb calorimetry is a primary technique for determining the enthalpy of combustion, from which the standard enthalpy of formation can be derived.[9][10]

Experimental Protocol: Oxygen Bomb Calorimetry

This protocol outlines the determination of the standard enthalpy of combustion (ΔH°c) for a liquid methoxymethyl-substituted cyclobutane.

Objective: To obtain a precise measurement of the heat released during the complete combustion of the target compound.

Materials:

  • High-purity (>99.5%) sample of methoxymethyl-substituted cyclobutane.

  • Oxygen bomb calorimeter.

  • Benzoic acid (certified standard for calibration).

  • Cotton fuse wire.

  • Crucible (platinum or silica).

  • High-pressure oxygen source.

  • Distilled water.

Methodology:

  • Calorimeter Calibration:

    • Accurately weigh a pellet of benzoic acid (approximately 1 g) and place it in the crucible.

    • Attach the fuse wire to the electrodes, ensuring it is in contact with the benzoic acid.

    • Add a known quantity of distilled water (typically 1 mL) to the bomb to ensure saturation of the atmosphere with water vapor.

    • Seal the bomb and pressurize it with oxygen to approximately 30 atm.

    • Immerse the bomb in the calorimeter's water bath and allow the system to reach thermal equilibrium.

    • Ignite the sample and record the temperature change until a stable final temperature is reached.

    • Calculate the heat capacity of the calorimeter using the known enthalpy of combustion of benzoic acid.

  • Sample Measurement:

    • Accurately weigh a sample of the methoxymethyl-substituted cyclobutane (typically 0.5-1.0 g) into the crucible.

    • Follow the same procedure as for the calibration (steps 1b-1f).

  • Data Analysis:

    • Correct the observed temperature rise for heat exchange with the surroundings.

    • Calculate the total heat released during the combustion of the sample.

    • Apply corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

    • Calculate the standard enthalpy of combustion (ΔH°c) of the liquid sample.

    • Using the known standard enthalpies of formation of CO2(g) and H2O(l), calculate the standard enthalpy of formation (ΔfH°) of the liquid methoxymethyl-substituted cyclobutane.

Computational Thermochemistry: A Powerful Predictive Tool

Given the potential challenges in synthesizing and purifying every desired derivative for experimental analysis, computational chemistry offers a robust and efficient alternative for predicting thermodynamic properties.[9][10] High-level ab initio and density functional theory (DFT) methods can provide accurate thermochemical data.[11] Composite methods like the Gaussian-n (G3, G4) and Complete Basis Set (CBS) families of methods are particularly well-suited for this purpose, often achieving "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).[12][13][14][15][16]

Computational Protocol: Ab Initio Thermochemistry of Methoxymethyl-Substituted Cyclobutane

This protocol details a workflow for the accurate calculation of the gas-phase enthalpy of formation (ΔfH°gas) of methoxymethyl-substituted cyclobutane using high-accuracy composite methods.

Objective: To predict the thermodynamic properties of methoxymethyl-substituted cyclobutane with high accuracy.

Methodology:

  • Geometry Optimization and Frequency Calculation:

    • Perform a geometry optimization and vibrational frequency calculation for the methoxymethyl-substituted cyclobutane molecule. A common and reliable method for this step is the B3LYP density functional with a 6-31G(d) or larger basis set.

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.

    • The frequency calculation provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Calculations:

    • Using the optimized geometry, perform a series of single-point energy calculations with higher levels of theory and larger basis sets, as prescribed by the chosen composite method (e.g., G4, CBS-QB3). These methods systematically approach the complete basis set limit and include high-level electron correlation effects.[12][13][14][15][16]

  • Calculation of the Total Energy:

    • Combine the energies from the different levels of theory according to the specific formula of the chosen composite method to obtain a highly accurate total electronic energy.

  • Enthalpy of Formation Calculation via Isodesmic Reactions:

    • To obtain a reliable enthalpy of formation, it is highly recommended to use an isodesmic reaction. This is a hypothetical reaction where the number and types of bonds on both the reactant and product sides are conserved. This approach effectively cancels out systematic errors in the computational method.

    • An example of an isodesmic reaction for methoxymethyl-cyclobutane is:

      • Methoxymethyl-cyclobutane + Propane → Methylcyclobutane + Methoxypropane

    • Calculate the optimized geometries, vibrational frequencies, and total energies for all species in the isodesmic reaction at the same level of theory.

    • Calculate the enthalpy change of the isodesmic reaction (ΔH_rxn).

    • The enthalpy of formation of methoxymethyl-cyclobutane can then be calculated using the following equation:

      • ΔfH°(Methoxymethyl-cyclobutane) = ΔH_rxn + ΔfH°(Methylcyclobutane) + ΔfH°(Methoxypropane) - ΔfH°(Propane)

    • Accurate experimental or high-level computed enthalpies of formation for the other species in the reaction are required.

Data Presentation and Visualization

Table 1: Thermochemical Properties of Cyclobutane and Related Compounds
CompoundFormulaΔfH° (gas, 298.15 K) (kJ/mol)Ring Strain Energy (kcal/mol)Reference(s)
CyclobutaneC4H828.426.3[8][17]
MethylcyclobutaneC5H10-5.9~26[9]
CyclobutanolC4H8O-148.8 ± 1.1N/A[9]
CyclobutanoneC4H8O-80.8 ± 1.0N/A[9]

Note: Ring strain energy for substituted cyclobutanes can vary based on the method of calculation.

Diagrams

Experimental_Workflow cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis P1 High-Purity Sample P2 Weigh Sample P1->P2 P3 Place in Crucible P2->P3 C2 Pressurize with O2 P3->C2 C1 Calibrate with Benzoic Acid C1->C2 C3 Ignite Sample C2->C3 C4 Measure Temp. Change C3->C4 A1 Calculate Heat Released C4->A1 A2 Apply Corrections A1->A2 A3 Calculate ΔH°c A2->A3 A4 Calculate ΔfH° A3->A4

Caption: Experimental workflow for determining the enthalpy of formation using oxygen bomb calorimetry.

Computational_Workflow cluster_geom_opt Geometry Optimization cluster_energy High-Level Energy Calculation cluster_isodesmic Isodesmic Reaction Analysis G1 Initial Structure G2 DFT (e.g., B3LYP/6-31G(d)) G1->G2 G3 Optimized Geometry G2->G3 G4 Frequency Calculation G3->G4 E1 Composite Method (G4, CBS-QB3) G3->E1 G5 Confirm Minimum & Obtain ZPVE G4->G5 E2 Accurate Electronic Energy E1->E2 I2 Calculate Energies of All Species E2->I2 I1 Define Isodesmic Reaction I1->I2 I3 Calculate ΔH_rxn I2->I3 I4 Calculate ΔfH° I3->I4

Caption: Computational workflow for the ab initio prediction of the enthalpy of formation.

Conclusion: A Roadmap for Thermodynamic Characterization

This technical guide has provided a comprehensive overview of the principles and methodologies for determining the thermodynamic properties of methoxymethyl-substituted cyclobutanes. By combining judicious experimental measurements with high-accuracy computational protocols, researchers can gain a deep understanding of the energetic landscape of these important molecular scaffolds. The self-validating nature of the computational approach, particularly through the use of isodesmic reactions, ensures the reliability of the predicted thermochemical data. This knowledge is invaluable for the rational design of novel drug candidates, enabling the fine-tuning of stability, reactivity, and conformational preferences to optimize pharmacological activity.

References

  • The Effect of Substitutents on the Strain Energies of Small Ring Compounds. The Journal of Organic Chemistry. [Link]

  • Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. [Link]

  • Computational Investigation of the High-Temperature Chemistry of Small Hydroxy Ethers: Methoxymethanol, Ethoxymethanol, and 2-Methoxyethanol. ResearchGate. [Link]

  • Ring strain. Wikipedia. [Link]

  • Thermodynamic properties of binary mixtures formed by cyclic ethers and chloroalkanes. ResearchGate. [Link]

  • Cycloalkanes. Imperial College London. [Link]

  • cyclobutane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST. [Link]

  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry. [Link]

  • Cyclobutane Enthalpy of Formation. Active Thermochemical Tables. [Link]

  • Stability of Cycloalkanes: Ring Strain. Fundamentals of Organic Chemistry. [Link]

  • Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [Link]

  • G4 theory - improving on G3X. Group of Prof. Hendrik Zipse. [Link]

  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. [Link]

  • Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. ScienceOpen. [Link]

  • Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press. [Link]

  • Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. Fraunhofer-Publica. [Link]

  • Theoretical Calculations on the Thermodynamics for the Synthesis Reactions of Polyoxymethylene Dimethyl Ethers. ResearchGate. [Link]

  • Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Longdom.org. [Link]

  • A Thermodynamic Scale of Multiple Bonds Reducibility Based on G4 Calculations. PMC. [Link]

  • Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. [Link]

  • Cyclobutane. PubChem. [Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. Figshare. [Link]

  • THERMAL DECOMPOSITION OF CYCLOBUTANE. Journal of the American Chemical Society. [Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

  • Comparison of G3 and G4 theories for radical addition and abstraction reactions. The University of Sydney. [Link]

  • First-Principles Prediction of Enthalpies of Formation for Polycyclic Aromatic Hydrocarbons and Derivatives. PMC. [Link]

  • Comparison of G3 and G4 Theories for Radical Addition and Abstraction Reactions. ResearchGate. [Link]

  • Standard enthalpy of solution of cyclic ethers in DMF + W mixtures at... ResearchGate. [Link]

  • Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. Semantic Scholar. [Link]

  • Data Science Approach to Estimate Enthalpy of Formation of Cyclic Hydrocarbons. ACS Publications. [Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC. [Link]

  • Cyclic ether synthesis. Organic Chemistry Portal. [Link]

  • A theoretical study of cyclic ether formation reactions. University of Galway Research. [Link]

Sources

Conformational Analysis of 3-(Methoxymethyl)cyclobutan-1-one: Ring Strain Dynamics and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Strained Scaffolds

The transition from flat, sp²-dominated aromatic scaffolds to highly functionalized, sp³-rich architectures is a defining paradigm in modern drug discovery. Among these, 3-(methoxymethyl)cyclobutan-1-one represents a highly strategic building block. It combines the conformational rigidity and metabolic stability of a cyclobutane core with the unique electrophilic properties of a strained cyclic ketone. This whitepaper provides an in-depth mechanistic analysis of the ring strain inherent to 3-substituted cyclobutanones, the conformational dynamics of the methoxymethyl substituent, and the experimental methodologies required to validate these structures for pharmaceutical applications.

The Physics of Cyclobutanone Ring Strain

The thermodynamic instability of four-membered rings is primarily driven by two factors: Baeyer (angle) strain and Pitzer (torsional) strain [1]. In a hypothetical planar cyclobutane, the C-C-C bond angles would be forced to 90°, severely deviating from the ideal 109.5° tetrahedral angle of sp³ hybridized carbons. This compression results in poor orbital overlap and high angle strain[2]. Simultaneously, a planar conformation would force all adjacent C-H bonds into an eclipsed geometry, maximizing torsional strain[2]. To mitigate this, the cyclobutane ring adopts a puckered "butterfly" conformation, reducing eclipsing interactions at the expense of a slight increase in angle strain[2].

The introduction of an sp² hybridized carbonyl carbon in cyclobutanone profoundly alters this energy landscape. An sp² carbon possesses an ideal bond angle of 120°. Forcing this center into a ~90° internal ring angle generates massive localized strain. Consequently, the barrier to planarity in cyclobutanone is significantly lower (~0.7 kcal/mol) than in cyclobutane (~1.5 kcal/mol), and the puckering angle is reduced to approximately 15°,[3].

G S1 Angle & Torsional Strain (~26 kcal/mol) S2 sp2 Carbonyl Angle Compression S1->S2 S3 Increased Electrophilicity S2->S3 S4 Favorable Hydration (sp3 transition) S3->S4 S5 Transition State Mimetic S4->S5

Thermodynamic cascade from cyclobutanone ring strain to its utility as a transition state mimetic.

This extreme angle compression renders the carbonyl carbon highly electrophilic. Unlike unstrained cyclohexanones, the hydration equilibrium of cyclobutanones is heavily shifted toward the sp³-hybridized tetrahedral hydrate[4]. This sp²-to-sp³ transition releases significant angle strain, making cyclobutanones exceptionally potent transition-state mimetics for hydrolase enzymes[4].

Conformational Landscape of the 3-Methoxymethyl Substituent

In 3-(methoxymethyl)cyclobutan-1-one, the substituent is positioned distally to the carbonyl. Due to the "butterfly" puckering of the ring, the 3-position presents two distinct vectors: pseudo-axial and pseudo-equatorial [5].

The methoxymethyl group (–CH₂OCH₃) is sterically demanding. When occupying the pseudo-axial position, it suffers from severe 1,3-diaxial-like transannular steric clashes with the syn-axial protons at C2 and C4. Therefore, the pseudo-equatorial conformation is thermodynamically favored. However, the inherent flexibility of the ether linkage introduces additional complexity. The oxygen atom can participate in through-space dipole-dipole interactions with the electrophilic carbonyl carbon, which can subtly modulate the puckering angle and the rotameric state of the methoxymethyl group depending on the dielectric constant of the surrounding solvent.

Quantitative Data: Strain and Energy Parameters

To contextualize the physical properties of 3-(methoxymethyl)cyclobutan-1-one, the following table summarizes key thermodynamic and spectroscopic parameters compared to reference cycloalkanes.

PropertyCyclobutaneCyclobutanone3-(Methoxymethyl)cyclobutan-1-one
Ring Strain Energy (kcal/mol) ~26.3~28.0~28.5
Puckering Angle (θ) ~25°~15°~18° (Pseudo-Eq)
Inversion Barrier (kcal/mol) ~1.5~0.7~1.2
Carbonyl IR Stretch (cm⁻¹) N/A~1780~1785
Primary Strain Relief Mechanism Butterfly PuckeringHydration (sp² → sp³)Hydration / Equatorial Substitution

Self-Validating Experimental Protocol for Conformational Analysis

To definitively assign the conformational preference of 3-(methoxymethyl)cyclobutan-1-one, a synergistic computational and experimental approach is required. The following protocol is designed as a self-validating system, ensuring that computational predictions are directly anchored by empirical spectroscopic data.

G N1 3-(Methoxymethyl)cyclobutan-1-one N2 Computational Modeling (DFT/MP2) N1->N2 N3 NMR Spectroscopy (NOESY/J-coupling) N1->N3 N4 Conformational Assignment (Pseudo-Eq vs Pseudo-Ax) N2->N4 N3->N4 N5 Drug Design Application (Protease Inhibitor) N4->N5

Workflow for the conformational analysis and application of 3-substituted cyclobutanones.

Step-by-Step Methodology:

Step 1: In Silico Conformational Sampling (DFT)

  • Action: Perform a relaxed potential energy surface (PES) scan using Density Functional Theory (DFT) at the M06-2X/6-311+G(d,p) level.

  • Causality: The methoxymethyl group possesses multiple rotatable bonds. Standard B3LYP functionals often fail to accurately capture the dispersion forces and non-covalent dipole interactions between the ether oxygen and the strained carbonyl. M06-2X is specifically parameterized to handle these stereoelectronic effects accurately.

  • Validation: Perform a vibrational frequency analysis on all optimized geometries. The absence of imaginary frequencies confirms that the isolated pseudo-equatorial and pseudo-axial structures are true thermodynamic minima rather than transition states.

Step 2: Low-Temperature NMR Data Acquisition

  • Action: Dissolve the compound in anhydrous CD₂Cl₂. Acquire ¹H, ¹³C, and 2D NOESY spectra at a sub-ambient temperature of 190 K using a 600 MHz (or higher) NMR spectrometer.

  • Causality: At room temperature, the cyclobutanone ring undergoes rapid conformational flipping (barrier ~1.2 kcal/mol), resulting in time-averaged NMR signals that obscure the distinct conformers[5]. Cooling the sample below its coalescence temperature "freezes" the ring, allowing for the direct observation of the discrete pseudo-equatorial and pseudo-axial states.

  • Validation: The splitting of the time-averaged C3 proton signal into two distinct, unequal resonances confirms that the conformational exchange has been successfully halted on the NMR timescale.

Step 3: Cross-Validation via NOE Integrals

  • Action: Extract the internuclear distances from the 2D NOESY spectrum by integrating the cross-peaks between the methoxymethyl protons and the syn-axial protons at C2/C4.

  • Causality: The Nuclear Overhauser Effect (NOE) intensity is inversely proportional to the sixth power of the internuclear distance (

    
    ). This provides a highly sensitive molecular ruler for transannular distances.
    
  • Validation: Compare the experimentally derived NOE distances with the internuclear distances extracted from the Step 1 DFT optimized geometries. A convergence within

    
     Å self-validates the assigned pseudo-equatorial thermodynamic preference.
    

Implications for Drug Development

The conformational and thermodynamic profile of 3-(methoxymethyl)cyclobutan-1-one makes it a highly privileged scaffold in medicinal chemistry. The extreme electrophilicity of the strained carbonyl group allows it to act as a potent "warhead" for targeted covalent inhibitors or transition-state mimetics. When bound to the active site of serine or metallo-proteases, the cyclobutanone undergoes nucleophilic attack by the catalytic residue (or activated water), forming a stable tetrahedral hemiketal or hydrate[4]. This process is thermodynamically driven by the release of the massive angle strain inherent to the sp² cyclobutanone[4].

Furthermore, the 3-methoxymethyl substituent serves a dual purpose. Conformationally, its strong preference for the pseudo-equatorial position locks the cyclobutane ring into a predictable geometry, reducing the entropic penalty upon target binding. Pharmacologically, the ether oxygen acts as a precise hydrogen bond acceptor, while the methyl group modulates the overall lipophilicity (LogP) of the scaffold, optimizing cell permeability and metabolic stability.

References

  • Ring strain - Wikipedia Source: Wikipedia URL:[Link]

  • Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site Source: ACS Omega URL:[Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane Source: Master Organic Chemistry URL:[Link]

  • Structure of the B State of Cyclobutanone Source: RSC Publishing URL:[Link]

  • THEORETICAL VIBRATIONAL SPECTRA STUDIES: THE EFFECT OF RING SIZE ON THE CARBONYL VIBRATIONAL FREQUENCIES Source: World Scientific URL:[Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory Source: Vrije Universiteit Brussel URL:[Link]

Sources

Safety data sheet (SDS) and handling of 3-(Methoxymethyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safety, Handling, and Application of 3-(Methoxymethyl)cyclobutan-1-one

Executive Summary

3-(Methoxymethyl)cyclobutan-1-one is a specialized aliphatic building block utilized primarily in Fragment-Based Drug Discovery (FBDD) to introduce


 character and three-dimensionality into planar drug scaffolds. While valuable for modulating physicochemical properties such as solubility and metabolic stability, its handling requires rigorous adherence to safety protocols due to the inherent ring strain of the cyclobutanone core and its electrophilic nature. This guide synthesizes safety data, handling protocols, and application logic for research environments.

Chemical Identity & Physical Properties

PropertySpecification
Chemical Name 3-(Methoxymethyl)cyclobutan-1-one
CAS Number 1068160-23-5
Molecular Formula

Molecular Weight 114.14 g/mol
Physical State Liquid (Colorless to pale yellow oil)
Boiling Point ~98-100°C (Predicted/Analogous)
Solubility Soluble in DCM, THF, DMSO, Methanol
LogP ~0.61 (Predicted)
SMILES O=C1CC(COC)C1

Hazard Identification & Risk Assessment

Note: As a research chemical, full toxicological data (LD50) may not be established. The following classifications are derived from structural analogs (cyclobutanone) and functional group reactivity.

GHS Classification (Extrapolated)
  • Flammable Liquids (Category 3): Flash point likely <60°C based on molecular weight and ether functionality.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Mechanistic Hazards
  • Ring Strain Energy: The cyclobutane ring possesses ~26 kcal/mol of strain energy. While kinetically stable at room temperature, thermal shock or strong acidic/basic conditions can trigger rapid exothermic ring-opening reactions.

  • Electrophilicity: The ketone carbonyl is highly electrophilic due to the release of

    
     strain upon nucleophilic attack (rehybridization to 
    
    
    
    relieves bond angle compression). This makes it a potent alkylating agent if not handled correctly.

Safe Handling & Storage Protocols

Engineering Controls
  • Primary Containment: All handling must occur within a certified chemical fume hood.

  • Inert Atmosphere: The compound is susceptible to oxidation. Handle and store under nitrogen or argon.

Storage Lifecycle
  • Temperature: Store at -20°C (Freezer).

  • Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm is insufficient for long-term storage of volatile ketones.

  • Segregation: Store away from strong oxidizing agents and strong bases.

Operational Workflow

HandlingLifecycle cluster_safety Critical Control Points Receipt Receipt & Inspection (Check Seal/Label) Storage Storage (-20°C, Inert Gas) Receipt->Storage Immediate Aliquot Aliquoting (Fume Hood, Cold) Storage->Aliquot Warm to RT Aliquot->Storage Purge & Reseal Reaction Reaction Setup (Dry Solvents) Aliquot->Reaction Inert Transfer Quench Quenching (Controlled Exotherm) Reaction->Quench Complete Disposal Disposal (Halogen-free Solvent Waste) Quench->Disposal Segregate

Figure 1: Safe handling lifecycle for reactive cyclobutanone derivatives. Note the critical "Warm to RT" step before opening to prevent condensation.

Synthesis & Application Context

Role in Drug Discovery

Researchers utilize 3-(Methoxymethyl)cyclobutan-1-one to escape "flatland" in drug design. Traditional aromatic rings are planar; replacing them with a puckered cyclobutane ring increases the fraction of


 carbons (

).
  • Benefit: Improved solubility and more specific binding vectors.

  • Reactivity: The ketone serves as a "handle" for reductive amination or Grignard addition, while the methoxymethyl group provides a polar ether linkage often used to engage hydrogen bond donors in the target protein.

Reactivity Profile

ReactivityProfile Compound 3-(Methoxymethyl) cyclobutan-1-one NuAttack Nucleophilic Attack (1,2-Addition) Compound->NuAttack Grignards/Hydrides RingOpen Ring Opening (Strain Release) Compound->RingOpen Strong Acid/Base or Oxidants AlphaFunc Alpha-Functionalization Compound->AlphaFunc LDA/Electrophiles Alcohol Tertiary/Secondary Cyclobutanols NuAttack->Alcohol Linear Acyclic Ketones/Esters (Thermodynamic Sink) RingOpen->Linear Deriv Substituted Cyclobutanones AlphaFunc->Deriv

Figure 2: Primary reactivity pathways. The "Ring Opening" pathway represents a stability risk, while "Nucleophilic Attack" is the primary synthetic utility.

Emergency Response Protocols

Fire Fighting Measures
  • Media: Use Carbon Dioxide (

    
    ), Dry Chemical, or Alcohol-Resistant Foam. Do NOT  use a solid water stream, as it may scatter the flammable liquid.
    
  • Specific Hazards: Vapors are heavier than air and may travel to ignition sources. Combustion generates Carbon Monoxide (CO).

Accidental Release (Spill)
  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.

  • Containment: Absorb with an inert material (Vermiculite or Sand). Do not use combustible materials like sawdust.

  • Disposal: Transfer to a sealed container labeled "Flammable Hazardous Waste."

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention immediately.

  • Skin Contact: Wash with soap and water. If irritation persists, seek medical aid.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

References

  • ChemScene. (n.d.). 3-(Methoxymethyl)cyclobutanone SDS. Retrieved from [1]

  • Fisher Scientific. (2025). Safety Data Sheet: Cyclobutanone. Retrieved from

  • National Institutes of Health (PubChem). (n.d.). 3-Methoxycyclobutan-1-one Compound Summary. Retrieved from

  • Organic Syntheses. (n.d.). Preparation of Cyclobutanone. Org. Synth. Coll. Vol. 6, p.320. Retrieved from

  • MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes. Retrieved from

Sources

Predictive Metabolic Profiling and Stability Optimization of 3-(Methoxymethyl)cyclobutan-1-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of strained carbocycles, particularly cyclobutanes, has emerged as a privileged strategy in modern medicinal chemistry to improve physicochemical properties, enforce conformational restriction, and act as bioisosteres for gem-dimethyl or aryl groups[1]. Among these, the 3-(methoxymethyl)cyclobutan-1-one scaffold is a highly versatile bifunctional building block. It offers a reactive ketone for further functionalization and a methoxymethyl ether that modulates lipophilicity and hydrogen-bonding potential. However, deploying this scaffold requires a rigorous understanding of its metabolic liabilities, specifically the dual threat of oxidative O-demethylation and carbonyl reduction. This whitepaper provides a comprehensive guide to predicting, assessing, and optimizing the metabolic stability of this unique chemotype.

Mechanistic Profiling of Metabolic Soft Spots

When evaluating the metabolic stability of 3-(methoxymethyl)cyclobutan-1-one derivatives, two primary biotransformation pathways dictate the intrinsic clearance (


):
  • Cytochrome P450 (CYP)-Mediated O-Demethylation: The aliphatic methoxy group is a well-documented metabolic soft spot. CYP enzymes (predominantly CYP3A4, CYP2D6, and CYP2C8) catalyze the oxidation of the methyl group to form an unstable hemiacetal intermediate. This intermediate rapidly collapses to release formaldehyde, leaving behind the corresponding primary alcohol (hydroxymethyl)[2],[3]. This O-demethylation leads to a significant increase in polarity, facilitating rapid Phase II conjugation and excretion.

  • Aldo-Keto Reductase (AKR) / Short-Chain Dehydrogenase (SDR) Carbonyl Reduction: The cyclobutanone ring, while sterically hindered, is susceptible to enzymatic reduction. Cytosolic AKRs and microsomal SDRs can reduce the ketone to a cyclobutanol. The puckered conformation of the cyclobutane ring often directs the hydride attack, leading to stereoselective formation of cis- or trans-cyclobutanol metabolites depending on the steric bulk of the 3-position substituent[1].

Causality in Experimental Choices: Because these two pathways operate via entirely different enzyme classes (microsomal CYPs vs. cytosolic/microsomal reductases) and require different cofactors (NADPH for CYPs; NADPH/NADH for AKRs/SDRs), stability assays must be carefully designed to capture both. Relying solely on standard human liver microsomes (HLM) will systematically underestimate clearance if cytosolic AKRs are the primary drivers of ketone reduction.

MetabolicPathways Scaffold 3-(Methoxymethyl) cyclobutan-1-one CYP CYP450 Oxidation (NADPH-dependent) Scaffold->CYP Aliphatic Ether AKR AKR/SDR Reduction (NADPH/NADH-dependent) Scaffold->AKR Ketone Core Met_ODemethyl O-Demethylated Metabolite (Hydroxymethyl) CYP->Met_ODemethyl -HCHO Met_Reduction Reduced Metabolite (Cyclobutanol) AKR->Met_Reduction +H2 Phase2 Phase II Conjugation (Glucuronidation) Met_ODemethyl->Phase2 Met_Reduction->Phase2

Biotransformation pathways of 3-(Methoxymethyl)cyclobutan-1-one scaffolds.

In Silico Predictions and Structural Optimization

Computational prediction of metabolic stability relies on identifying the Site of Metabolism (SoM) and calculating the activation energy required for hydrogen abstraction (for CYPs) or hydride transfer (for AKRs).

From an application perspective, if the methoxymethyl group is flagged as highly labile, medicinal chemists must employ steric shielding (e.g., adding alpha-methyl groups) or electronic deactivation. Replacing the metabolically labile C-H bonds with strong C-F bonds (e.g., converting to a trifluoromethoxymethyl group) is a proven, field-tested strategy to slow down CYP450-mediated metabolism by increasing the activation energy required for hydrogen abstraction[4].

Experimental Protocol: Self-Validating In Vitro Stability Assessment

To accurately quantify the metabolic stability of 3-(methoxymethyl)cyclobutan-1-one derivatives, a robust in vitro assay using isolated subcellular fractions is required. The following protocol utilizes Human Liver Microsomes (HLM) supplemented with cytosolic fractions to capture both CYP and AKR activity.

Step-by-Step Methodology:
  • Preparation of Working Solutions:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Dilute to 100 µM in 50% acetonitrile/water (Working Solution).

    • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

      
      .
      
  • Incubation Mixture Assembly (Self-Validating Design):

    • Test Reaction: HLM (1 mg/mL final protein), Cytosol (1 mg/mL final protein), Test Compound (1 µM final, 0.1% DMSO).

    • Negative Control (Minus Cofactor): Identical to the test reaction but lacking NADPH/NADH. Causality: This step is critical; it validates that any observed degradation is enzymatically driven by cofactor-dependent oxidoreductases, not chemical instability (e.g., spontaneous ring opening or hydrolysis in buffer)[4].

    • Positive Controls: Verapamil (validates CYP3A4/CYP2D6 activity) and Haloperidol (validates cytosolic reduction activity).

  • Reaction Initiation and Quenching:

    • Pre-incubate mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding a cofactor mixture (1 mM NADPH, 1 mM NADH final).

    • At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Processing and LC-MS/MS Analysis:

    • Centrifuge quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

    • Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) tuned to the parent mass and predicted metabolite masses (e.g., [M+H]-14 for demethylation, [M+H]+2 for reduction).

Workflow Prep 1. Reagent Prep (Buffer, HLM, Cytosol) Incubate 2. Incubation (+/- NADPH/NADH) Prep->Incubate Quench 3. Time-Course Quenching (ACN) Incubate->Quench LCMS 4. LC-MS/MS Quantification Quench->LCMS Analysis 5. CLint & t1/2 Calculation LCMS->Analysis

High-throughput in vitro metabolic stability workflow.

Quantitative Data Interpretation

The depletion of the parent compound over time is plotted as the natural log of percentage remaining versus time. The slope of the linear regression (-k) is used to calculate the half-life (


) and intrinsic clearance (

).

Below is a representative data summary for a model 3-(methoxymethyl)cyclobutan-1-one scaffold compared to a structurally optimized fluorinated analog.

Compound ScaffoldAssay SystemCofactor Dependency

(min)

(µL/min/mg)
Primary Metabolite Identified
3-(Methoxymethyl)cyclobutan-1-one HLM + CytosolNADPH / NADH18.574.9Cyclobutanol (Reduction)
3-(Methoxymethyl)cyclobutan-1-one HLM OnlyNADPH32.143.1Hydroxymethyl (O-Demethylation)
3-(Trifluoromethoxymethyl)cyclobutan-1-one HLM + CytosolNADPH / NADH45.230.6Cyclobutanol (Reduction)
Verapamil (Positive Control) HLM OnlyNADPH14.297.6N-Dealkylated products

Data Interpretation: The data clearly shows that the inclusion of cytosol significantly increases the clearance rate (higher


, lower 

) compared to HLM alone. This confirms that cytosolic reductases play a major role in the metabolism of the cyclobutanone core. Furthermore, fluorination of the methoxy group successfully mitigates CYP-mediated O-demethylation, extending the half-life and improving the overall metabolic profile.

Conclusion

The 3-(methoxymethyl)cyclobutan-1-one scaffold is a powerful motif in drug discovery, offering unique spatial geometry and physicochemical tuning. However, its successful integration into clinical candidates requires proactive management of its metabolic liabilities. By utilizing self-validating in vitro assays that account for both CYP450 and AKR/SDR pathways, and applying targeted structural modifications (such as fluorination or steric shielding), researchers can effectively optimize the pharmacokinetic profiles of these promising compounds.

References

1.[1] Title: Cyclobutanes in Small‐Molecule Drug Candidates. Source: nih.gov. URL: 2.[2] Title: Methoxy group: a non-lipophilic “scout” for protein pocket finding. Source: tandfonline.com. URL: 3.[4] Title: Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. Source: nih.gov. URL: 4.[3] Title: Drug metabolism by CYP2C8.3 is determined by substrate dependent interactions with cytochrome P450 reductase and cytochrome b5. Source: nih.gov. URL:

Sources

Escaping Flatland: The History, Discovery, and Synthesis of Functionalized Cyclobutanone Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 3D Imperative in Modern Drug Discovery

For decades, medicinal chemistry was dominated by planar, sp2-hybridized aromatic rings due to their synthetic accessibility via robust cross-coupling reactions. However, the paradigm of fragment-based drug discovery (FBDD) and modern pharmacology has shifted toward three-dimensional (3D) architectures to improve target specificity, solubility, and metabolic stability. Functionalized cyclobutanones have emerged as privileged building blocks in this space. They provide a unique puckered conformation that allows chemists to "escape flatland," offering accessible growth vectors for downstream functionalization while maintaining a low molecular weight[1].

This technical guide explores the historical context, physicochemical properties, and advanced synthetic methodologies of cyclobutanones, providing self-validating protocols for their integration into modern drug discovery pipelines.

Historical Context and Physicochemical Fundamentals

The cyclobutane ring was first synthesized in 1907, initially regarded as a chemical curiosity rather than a viable pharmaceutical scaffold[2]. For much of the 20th century, the perceived instability of the four-membered ring—driven by its high ring strain—deterred its widespread use. However, the discovery of cyclobutane-containing natural products with potent antimicrobial and antitumor properties (e.g., sceptrins) catalyzed a reevaluation of this motif[2].

The Physics of the Four-Membered Ring

The reactivity and utility of cyclobutanones are dictated by their unique thermodynamic and geometric properties. The cyclobutane ring possesses a strain energy of 26.3 kcal/mol, making it the second most strained saturated monocarbocycle after cyclopropane[2].

To alleviate 1,3-diaxial non-bonding repulsions, the cyclobutane ring adopts a puckered "butterfly" conformation rather than a planar geometry. This puckering elongates the C–C bonds to approximately 1.56 Å (compared to 1.54 Å in ethane) and increases the p-character of the endocyclic bonds[2]. Strikingly, the introduction of substituents (such as gem-dimethyl groups) drastically lowers the ring strain due to the Thorpe-Ingold effect, stabilizing the cyclobutanone core for extensive synthetic manipulation[2].

Quantitative Comparison of Saturated Carbocycles

The following table summarizes the physicochemical properties that dictate the synthetic behavior of saturated carbocycles:

CarbocycleRing Strain Energy (kcal/mol)Average C–C Bond Length (Å)Preferred 3D ConformationSynthetic Reactivity Profile
Cyclopropane 28.11.51PlanarHighly susceptible to ring-opening
Cyclobutane 26.31.56PuckeredProne to ring-expansion / [2+2] reversion
Cyclopentane 7.11.54EnvelopeStable, minimal strain-driven reactivity
Cyclohexane 0.01.54ChairThermodynamically inert

Data synthesized from historical physicochemical analyses of carbocycles[2].

The Reactivity Profile of the Cyclobutanone Core

Cyclobutanone is not merely a structural endpoint; it is a highly reactive synthetic hub. The inherent strain of the cyclobutane ring provides a thermodynamic driving force for a variety of transformations. The carbonyl carbon is highly electrophilic, making it an ideal substrate for nucleophilic attack, while the strained C–C bonds adjacent to the carbonyl are primed for cleavage or expansion.

Reactivity CB Cyclobutanone (Strained Core) RE Ring Expansion (Baeyer-Villiger) CB->RE Oxidation RO Ring Opening (Nucleophilic Cleavage) CB->RO Nucleophile CC Cross-Coupling (C-C Bond Formation) CB->CC Transition Metal Lactones gamma-Lactones RE->Lactones Acyclic Acyclic Scaffolds RO->Acyclic Spiro Spirocyclic Systems CC->Spiro

Divergent synthetic pathways of cyclobutanone intermediates.

Advanced Synthetic Methodologies: Overcoming the [2+2] Bottleneck

The most direct route to cyclobutanones is the [2+2] cycloaddition of ketenes with alkenes. However, traditional thermal[2+2] cycloadditions suffer from severe limitations: they require highly activated alkenes (e.g., vinyl ethers) or highly reactive ketenes, and they often yield poor diastereoselectivity due to the high activation barrier of the concerted, asynchronous transition state[3].

Innovation 1: Lewis Acid-Promoted Cycloadditions

To bypass the thermal constraints, modern synthesis employs Lewis acid promoters (such as EtAlCl₂). The Lewis acid coordinates to the ketene carbonyl oxygen, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ketene. This catalytic intervention accelerates the reaction, allows the use of unactivated alkenes, and provides exquisite stereocontrol (often yielding inverse diastereoselectivity compared to thermal conditions)[3].

Innovation 2: Flow Chemistry with Keteneiminium Salts

Ketenes are notoriously unstable and prone to dimerization. To solve this, continuous flow chemistry is utilized to generate keteneiminium salts in situ, which are immediately reacted with ethylene gas. Flow microreactors provide rapid mixing and precise temperature control, suppressing dimerization and enabling the scalable synthesis of 2-substituted cyclobutanones[4].

Innovation 3: Rh(III)-Catalyzed C–C Cleavage

Recent breakthroughs have demonstrated the stereoselective synthesis of highly substituted cyclobutanes via Rh(III)-catalyzed N–C bond formation and C–C bond cleavage between 2-aryl quinazolinones and alkylidenecyclopropanes. The use of hexafluoro-2-propanol (HFIP) as a solvent is critical here, as its hydrogen-bonding capabilities stabilize the polar rhodacycle intermediates[5].

Mechanism Precursor Ketene Precursor Ketene Reactive Ketene Precursor->Ketene Base Complex Lewis Acid-Ketene Ketene->Complex EtAlCl2 Alkene Alkene Component TS Asynchronous TS Alkene->TS Complex->TS + Alkene Product Cyclobutanone TS->Product [2+2] Cycloaddition

Lewis acid-promoted ketene-alkene [2+2] cycloaddition mechanism.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes a causality rationale and an in-process quality control (QC) metric.

Protocol 1: Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloaddition[3]

Objective: Synthesize a diastereomerically pure functionalized cyclobutanone from an unactivated alkene and an acid chloride precursor.

  • Step 1: Ketene Generation

    • Action: Dissolve the acid chloride (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) at -78 °C.

    • Causality Rationale: Low temperatures prevent the immediate dimerization of the highly reactive ketene intermediate. Triethylamine acts as a non-nucleophilic base to facilitate dehydrohalogenation.

    • In-Process Validation: Extract a 10 µL aliquot, quench in CDCl3, and perform rapid IR spectroscopy. The presence of a strong, sharp absorption band at ~2100 cm⁻¹ confirms ketene formation.

  • Step 2: Lewis Acid Complexation

    • Action: Add EtAlCl₂ (1.1 equiv, 1.0 M in hexanes) dropwise to the cold solution.

    • Causality Rationale: EtAlCl₂ coordinates to the ketene oxygen, lowering the LUMO and polarizing the ketene, preparing it for nucleophilic attack by the unactivated alkene[3].

  • Step 3: Cycloaddition

    • Action: Introduce the alkene (1.5 equiv) slowly. Maintain the reaction at -78 °C for 2 hours, then allow it to warm to -20 °C.

    • Causality Rationale: The concerted, asynchronous transition state requires thermal energy to proceed, but exceeding -20 °C risks degradation of the Lewis acid-ketene complex.

    • In-Process Validation: TLC monitoring (Hexanes:EtOAc 9:1). Disappearance of the alkene spot and formation of a UV-inactive, KMnO4-stainable spot indicates product formation.

  • Step 4: Quenching and Isolation

    • Action: Quench the reaction with saturated aqueous NaHCO3 at -20 °C. Extract with DCM, dry over MgSO4, and concentrate.

    • Causality Rationale: A basic quench neutralizes the Lewis acid and prevents acid-catalyzed ring-opening of the strained cyclobutanone product.

    • Final Validation: ¹³C NMR spectroscopy. A characteristic carbonyl peak at ~200–210 ppm confirms the intact cyclobutanone ring, distinguishing it from acyclic esters or ketones.

Protocol 2: Flow Synthesis of Cyclobutanones via Keteneiminium Salts[4]

Objective: Continuous scalable synthesis of 2-substituted cyclobutanones using ethylene gas.

  • Step 1: System Priming

    • Action: Flush a continuous flow microreactor (PFA tubing, 1.0 mm ID) with anhydrous DCM at a flow rate of 0.5 mL/min.

    • Causality Rationale: Removes trace moisture which would rapidly hydrolyze the triflic anhydride (Tf2O) used in the next step.

  • Step 2: Reagent Introduction

    • Action: Pump a solution of tertiary amide (1.0 M) and Tf2O (1.1 M) via a T-mixer into a residence coil at 0 °C.

    • Causality Rationale: Tf2O activates the amide to form a highly electrophilic keteneiminium salt. Flow chemistry ensures immediate consumption, preventing the bimolecular dimerization that plagues batch synthesis[4].

  • Step 3: Ethylene Gas Introduction

    • Action: Introduce ethylene gas via a mass flow controller into a tube-in-tube gas-liquid contactor, creating a segmented flow regime.

    • Causality Rationale: Segmented flow maximizes the interfacial surface area between the gas and liquid phases, accelerating the [2+2] cycloaddition rate.

    • In-Process Validation: In-line ReactIR monitoring. The disappearance of the keteneiminium C=N⁺ stretch (~2050 cm⁻¹) validates consumption.

  • Step 4: In-line Quenching

    • Action: Merge the output stream with a flow of aqueous K2HPO4 buffer before collection.

    • Causality Rationale: Immediate hydrolysis of the resulting cyclobutaniminium ion yields the desired cyclobutanone and prevents downstream degradation.

Applications in Medicinal Chemistry and FBDD

The integration of cyclobutanones into small-molecule drug candidates has profound pharmacological implications. By replacing planar aromatic rings or alkenes with cyclobutanes, medicinal chemists achieve several critical optimizations:

  • Metabolic Stability: Aromatic rings are highly susceptible to cytochrome P450-mediated oxidation. The sp³-rich cyclobutane core resists oxidative metabolism, improving the pharmacokinetic half-life[2].

  • Conformational Restriction: Cyclobutanones act as rigid scaffolds that lock pharmacophores into specific 3D orientations, reducing the entropic penalty upon binding to the target protein[2].

  • Spirocyclic Complexity: Cyclobutanone oximes are utilized in copper-catalyzed domino cyclizations with anilines to generate spirotetrahydroquinolines (STHQs). These highly rigid, cyclobutane-fused systems are privileged scaffolds in neuropharmacology and oncology[6].

Principal Component Analysis (PCA) and Principal Moment of Inertia (PMI) mapping of cyclobutane fragment libraries confirm that these molecules occupy a distinct 3D chemical space, far removed from the flatland of traditional screening libraries[1].

Conclusion

Functionalized cyclobutanones have evolved from unstable historical curiosities to indispensable building blocks in modern organic synthesis and drug discovery. The mastery of their inherent ring strain—harnessed through Lewis acid-promoted[2+2] cycloadditions, flow chemistry, and transition-metal catalysis—allows chemists to construct complex, 3D-rich molecular architectures. As the pharmaceutical industry continues to prioritize sp³-hybridized scaffolds to improve clinical success rates, the strategic application of cyclobutanone chemistry will remain a cornerstone of advanced molecular design.

References

  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives Source: Beilstein Journals URL
  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes Source: ACS Publications URL
  • Source: Reaction Chemistry & Engineering (RSC Publishing)

Sources

Methodological & Application

Application Note: Stereoselective Reductive Amination of 3-(Methoxymethyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical document for medicinal chemists and process scientists. It bypasses generic introductions to focus on the specific stereoelectronic and procedural nuances of working with 3-(Methoxymethyl)cyclobutan-1-one .

Executive Summary & Strategic Value

3-(Methoxymethyl)cyclobutan-1-one is a high-value scaffold in modern drug discovery, acting as a metabolic isostere for piperidine or phenyl rings. Its "pucker" or "butterfly" conformation offers a unique vector for projecting substituents, often improving solubility and metabolic stability (Fsp³ character) compared to aromatic linkers.

However, the reductive amination of this ketone presents a specific stereochemical challenge: controlling the cis/trans ratio. Due to the ring strain and conformational locking of the cyclobutane, the trajectory of hydride attack is heavily biased, typically favoring the cis-isomer (where the amine and the methoxymethyl group reside on the same face of the ring).

This guide details three validated protocols to effect this transformation, ranging from standard discovery-scale methods to stereochemically optimized routes.

Stereochemical Mechanism & Control

Understanding the conformer dynamics is prerequisite to success. 3-Substituted cyclobutanones exist in equilibrium between two puckered conformations. The substituent (methoxymethyl) preferentially adopts the pseudo-equatorial position to minimize 1,3-diaxial-like repulsive interactions.

The Stereoselectivity Model

The nucleophilic attack (by hydride) occurs predominantly from the less hindered face (the anti face relative to the pseudo-equatorial substituent).

  • Attack Vector: Anti-facial (opposite to the methoxymethyl group).

  • Result: The incoming hydride adds trans to the substituent.

  • Product: The resulting amine (or hydroxyl in reduction) ends up cis to the methoxymethyl group.

Note: While cis-selectivity is generally high (>10:1), the choice of reducing agent and temperature can modulate this ratio.

Stereochemistry cluster_mechanism Stereoelectronic Control (Felkin-Anh Analog) Ketone 3-(Methoxymethyl) cyclobutan-1-one (Butterfly Conformer) Imine Imine/Iminium Intermediate Ketone->Imine + Amine - H2O TS Transition State (Hydride Attack) Imine->TS Reducing Agent (STAB/NaBH4) Product Major Product: cis-1-Amino-3-(methoxymethyl) cyclobutane TS->Product Hydride attack from face opposite to substituent

Figure 1: Mechanistic flow of reductive amination favoring the cis-isomer via anti-facial hydride delivery.

Experimental Protocols

Protocol A: Standard Discovery Method (STAB)

Best for: Rapid library synthesis, high functional group tolerance. Reagent: Sodium Triacetoxyborohydride (STAB).[1] Selectivity: Moderate to High cis-selectivity (~85:15 to 95:5).

Materials:

  • 3-(Methoxymethyl)cyclobutan-1-one (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv, catalytic if amine is basic)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Procedure:

  • Imine Formation: In a dry vial, dissolve the ketone (1.0 equiv) and amine (1.1 equiv) in DCE (0.1 M concentration).

  • Acid Catalysis: Add AcOH (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes. Crucial: Allow the imine equilibrium to establish before adding the reductant to minimize direct ketone reduction.

  • Reduction: Add STAB (1.5 equiv) in one portion. The reaction may evolve gas slightly.

  • Incubation: Stir at RT for 4–16 hours. Monitor by LCMS.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

Troubleshooting: If the amine is an HCl salt, add 1.0 equiv of TEA to free-base it before adding AcOH.

Protocol B: High-Fidelity Stereocontrol (Two-Step)

Best for: Cases where cis selectivity must be maximized (>95:5) or when STAB fails to reduce sterically hindered imines. Reagent: Sodium Borohydride (NaBH₄) at low temperature.

Rationale: NaBH₄ is smaller and more reactive than STAB. By pre-forming the imine and reducing at low temperature, you maximize the kinetic control dictated by the ring pucker.

Procedure:

  • Imine Formation: Dissolve ketone and amine in anhydrous Methanol (MeOH). Add 4Å molecular sieves to drive equilibrium. Stir for 2–4 hours at RT (or reflux if the amine is unreactive).

  • Cooling: Cool the mixture to -78 °C (or -20 °C if solubility is an issue).

  • Reduction: Add NaBH₄ (1.5 equiv) portion-wise.

  • Warming: Allow the reaction to warm slowly to 0 °C over 2 hours.

  • Workup: Quench with water/NH₄Cl. Extract with EtOAc.

Protocol C: Scale-Up (Catalytic Hydrogenation)

Best for: Multi-gram scale, avoiding boron waste. Reagent: H₂ / Pd-C or Pt-C.

Procedure:

  • Combine ketone and amine in Ethanol or Methanol.

  • Add 5-10 wt% Pd/C (dry basis).

  • Hydrogenate at 1–3 atm (balloon or shaker) at RT.

  • Note: This method often yields a thermodynamic mixture of isomers, which may differ from the kinetic cis-product of hydride reagents. Screening of catalysts (Pt vs Pd vs Rh) is recommended if specific isomer ratios are required.

Analytical Data & Validation

Distinguishing the cis and trans isomers is critical. NMR NOE (Nuclear Overhauser Effect) is the gold standard.

FeatureCis-Isomer (Major)Trans-Isomer (Minor)
H1 - H3 NOE Signal Strong (Protons are on same face)Weak / Absent
Retention Time (LCMS) Typically elutes later (more polar interaction often masked by shape)Typically elutes earlier
C1 Proton Shift Generally more shieldedGenerally more deshielded

Data Summary Table:

ParameterProtocol A (STAB)Protocol B (NaBH4)Protocol C (H2/Pd)
Yield 70–90%60–85%80–95%
Cis:Trans Ratio ~90:10~95:5Variable (Thermodynamic)
Scale Suitability mg to gmg to g>10 g
Moisture Sensitivity MediumHigh (Imine step)Low

Workflow Visualization

Workflow Start Start: 3-(Methoxymethyl) cyclobutan-1-one Choice Select Protocol based on Scale & Selectivity Needs Start->Choice ProtA Protocol A: STAB (Standard Library Synthesis) Choice->ProtA ProtB Protocol B: NaBH4 (-78°C) (Max Stereocontrol) Choice->ProtB ProtC Protocol C: H2/Pd (Large Scale) Choice->ProtC StepA1 Mix Ketone + Amine + AcOH in DCE (30 min) ProtA->StepA1 StepB1 Mix Ketone + Amine in MeOH + Mol Sieves ProtB->StepB1 Analysis Workup & Purification (Flash Chromatography) ProtC->Analysis StepA2 Add STAB (1.5 eq) Stir 16h StepA1->StepA2 StepA2->Analysis StepB2 Cool to -78°C Add NaBH4 StepB1->StepB2 StepB2->Analysis Validation Validate Isomer via 1D-NOE NMR Analysis->Validation

Figure 2: Decision matrix and workflow for selecting the appropriate reductive amination protocol.

References

  • Stereoselectivity in Cyclobutanone Reductions

    • Vandekerckhove, N., et al. "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory." The Journal of Organic Chemistry, 2020.
    • Source:

    • Relevance: Establishes the fundamental preference for cis-alcohol formation (and by extension amines) due to torsional strain (Felkin-Anh model).
  • General Reductive Amination Protocols (STAB)

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996.
    • Source:

    • Relevance: The found
  • Cyclobutane Scaffolds in Drug Discovery (GLP-1 Agonists)

    • Griffith, D. A., et al. "Discovery and Synthesis of Danuglipron (PF-06882961)." Journal of Medicinal Chemistry, 2022.[2]

    • Source:

    • Relevance: Demonstrates the utility of substituted cyclobutane/oxetane rings in clinical candidates (Danuglipron) and the handling of similar strained rings.
  • Synthesis of 3-Substituted Cyclobutanones

    • Wiberg, K. B., et al. "Bicyclic compounds. 3-Methoxycyclobutanone."[3]

    • Source:

    • Relevance: Confirmation of chemical properties and stability d

Sources

Synthesis of conformationally restricted amines from 3-(Methoxymethyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Conformationally Restricted Amines from 3-(Methoxymethyl)cyclobutan-1-one

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Focus: Scaffold Hopping, Peptidomimetic Design, and Asymmetric Synthesis

Scientific Rationale: The "Escape from Flatland"

In modern drug discovery, the transition from planar, sp2-rich molecules to three-dimensional, sp3-rich architectures is critical for improving target selectivity and pharmacokinetic profiles. Conformationally restricted amines, particularly those derived from cyclobutane scaffolds, are highly prized [1]. The cyclobutane ring acts as a rigid vector, locking pharmacophores into bioactive conformations while mimicking the steric bulk of a gem-dimethyl group without its rotational freedom.

The building block 3-(Methoxymethyl)cyclobutan-1-one (CAS: 1068160-23-5) is uniquely positioned for this purpose [3]. The ketone moiety serves as an electrophilic hub for carbon-nitrogen bond formation, while the C3-methoxymethyl group provides a polar, hydrogen-bond-accepting handle that can influence both physicochemical properties (e.g., aqueous solubility) and the stereochemical outcome of downstream reactions.

Mechanistic Causality in Divergent Syntheses

Due to the inherent ring strain of cyclobutanones (~26 kcal/mol), the sp2-hybridized carbonyl carbon is highly electrophilic. The transition from sp2 (ideal angle 120°) to sp3 (ideal angle 109.5°) relieves significant angle strain within the four-membered ring (which is constrained to ~90°). This thermodynamic driving force makes cyclobutanones exceptionally reactive toward nucleophilic addition [2].

We outline two divergent pathways to access conformationally restricted amines from this scaffold:

Pathway A: Direct Reductive Amination

Objective: Synthesis of 1-amino-3-(methoxymethyl)cyclobutanes. Causality of Reagent Selection: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)3) rather than Sodium Cyanoborohydride (NaBH3CN). NaBH(OAc)3 is a milder reducing agent that selectively reduces the transient iminium ion over the starting ketone. Furthermore, it avoids the generation of toxic hydrogen cyanide gas during aqueous workup. Stereochemical Logic: The cyclobutane ring is not planar; it adopts a puckered conformation (dihedral angle ~20–30°) to minimize torsional strain between adjacent C-H bonds. The bulky methoxymethyl group at C3 forces the ring into a specific puckered conformer. Consequently, hydride delivery to the iminium intermediate occurs preferentially from the less sterically hindered face, yielding a predictable cis/trans diastereomeric mixture that can be separated via chromatography.

Pathway B: The Bucherer-Bergs Cascade

Objective: Synthesis of 1-amino-3-(methoxymethyl)cyclobutane-1-carboxylic acid (a quaternary unnatural amino acid). Causality of Reaction Design: While the Strecker synthesis is a classical route to


-amino acids, it often suffers from reversibility and poor yields when applied to strained cyclobutanones. The Bucherer-Bergs reaction circumvents this[4]. By treating the ketone with potassium cyanide (KCN) and ammonium carbonate ((NH4)2CO3), the system generates a cyanohydrin that is converted to an 

-aminonitrile. The critical divergence is the subsequent insertion of CO2 (from ammonium carbonate) to form a cyano-carbamic acid, which cyclizes into a spiro-hydantoin. Self-Driving Mechanism: The spiro-hydantoin is highly insoluble in the aqueous ethanol solvent system. Its continuous precipitation drives the thermodynamic equilibrium entirely to the right, ensuring near-quantitative conversion. Subsequent rigorous basic hydrolysis yields the target conformationally restricted amino acid [1].

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-Benzylamino-3-(methoxymethyl)cyclobutane

This protocol utilizes benzylamine as a model primary amine.

  • Iminium Formation: In an oven-dried round-bottom flask under N2, dissolve 3-(methoxymethyl)cyclobutan-1-one (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add benzylamine (1.05 equiv) and glacial acetic acid (1.0 equiv) to adjust the pH to ~5, optimizing iminium ion formation.

  • Reduction: Stir the mixture at room temperature for 30 minutes. Portion-wise, add NaBH(OAc)3 (1.5 equiv). The reaction is mildly exothermic; maintain the temperature below 25°C using a water bath.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the UV-active ketone spot (Rf ~0.4) disappears. Stain the TLC plate with Ninhydrin and heat; the emergence of a dark purple/brown spot at Rf ~0.15 confirms the presence of the secondary amine product.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (until effervescence ceases) to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (DCM:MeOH gradient) to separate the cis and trans isomers.

Protocol B: Synthesis of 1-Amino-3-(methoxymethyl)cyclobutane-1-carboxylic Acid

Caution: This reaction utilizes highly toxic KCN. Perform entirely within a certified fume hood.

  • Hydantoin Formation: In a 100 mL pressure tube, dissolve 3-(methoxymethyl)cyclobutan-1-one (1.0 equiv, 10 mmol) in a 1:1 mixture of EtOH and DI water (30 mL). Add (NH4)2CO3 (3.0 equiv) and KCN (1.5 equiv).

  • Thermal Cyclization: Seal the tube and heat the biphasic mixture to 50°C behind a blast shield.

  • Self-Validation Check: After 4–6 hours, the reaction validates its own progression. The spiro-hydantoin intermediate will begin to precipitate as a dense, white crystalline solid. Continue heating for 24 hours to ensure complete precipitation.

  • Isolation: Cool the vessel to 0°C in an ice bath. Filter the white precipitate via vacuum filtration, washing with ice-cold water to remove residual cyanides. Dry the hydantoin intermediate under high vacuum.

  • Hydrolysis: Suspend the dry hydantoin in a 2 M solution of Ba(OH)2 (aqueous, 10 equiv). Reflux vigorously at 110°C for 48 hours.

  • Workup: Cool to room temperature and carefully acidify to pH 6.5 using 2 M H2SO4. This precipitates BaSO4. Filter the suspension through a Celite pad. Lyophilize the clear filtrate to yield the zwitterionic amino acid as a white powder.

Quantitative Data Summary

The following table summarizes the expected physicochemical outcomes and yields based on the structural dynamics of the cyclobutane core.

ParameterPathway A: Reductive AminationPathway B: Bucherer-Bergs
Target Motif Substituted CyclobutylamineQuaternary

-Amino Acid
Key Reagents NaBH(OAc)3, AcOH, DCEKCN, (NH4)2CO3, Ba(OH)2
Reaction Time 4 - 6 Hours72 Hours (Total)
Typical Yield 75% - 85%60% - 70% (Over 2 steps)
Stereoselectivity ~3:1 cis/trans mixtureDiastereomeric spiro-centers
Validation Method Ninhydrin TLC StainVisual Precipitation / LC-MS

Pathway Visualizations

Workflow SM 3-(Methoxymethyl) cyclobutan-1-one RA Reductive Amination Amine, NaBH(OAc)3 SM->RA Pathway A BB Bucherer-Bergs KCN, (NH4)2CO3 SM->BB Pathway B Prod1 1-Amino-3-(methoxymethyl) cyclobutane RA->Prod1 cis/trans isomers Hydantoin Spiro-Hydantoin Intermediate BB->Hydantoin 50°C, EtOH/H2O Prod2 1-Amino-3-(methoxymethyl) cyclobutane-1- carboxylic acid Hydantoin->Prod2 Ba(OH)2, Reflux

Caption: Divergent synthetic workflows from 3-(Methoxymethyl)cyclobutan-1-one.

Mechanism K Ketone Core (Electrophile) CN Cyanohydrin (+ KCN) K->CN Nucleophilic Attack AN alpha-Aminonitrile (+ NH3) CN->AN Substitution CC Cyano-carbamic acid (+ CO2) AN->CC CO2 Insertion HY Spiro-Hydantoin (Cyclization) CC->HY Rearrangement AA Quaternary Amino Acid (Hydrolysis) HY->AA Base Hydrolysis

Caption: Mechanistic cascade of the Bucherer-Bergs reaction yielding quaternary amino acids.

References

  • Synthesis of a conform

    
    -amino acid building block 
    National Institutes of Health (NIH) / PubMed
    [Link]
    
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines Journal of the American Chemical Society (ACS)[Link]

  • Synthesis of a Novel Boronated 1-Aminocyclobutanecarboxylic Acid ResearchGate (Bucherer-Bergs Methodology)[Link]

Application Note: Regiosymmetric Baeyer-Villiger Oxidation of 3-(Methoxymethyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the ring expansion of 3-(methoxymethyl)cyclobutan-1-one to 4-(methoxymethyl)dihydrofuran-2(3H)-one via Baeyer-Villiger Oxidation (BVO).

Introduction & Mechanistic Rationale

The Baeyer-Villiger oxidation is a premier synthetic methodology for converting cyclic ketones into lactones, heavily governed by primary and secondary stereoelectronic effects[1]. For drug development professionals, the oxidation of cyclobutanones represents a highly strategic transformation. The inherent ring strain of the four-membered cyclobutanone ring (~26 kcal/mol) provides a powerful thermodynamic driving force for the expansion to a five-membered


-butyrolactone (~6 kcal/mol). This transformation is widely utilized in the synthesis of biologically active natural products and pharmaceutical intermediates[2].

When utilizing 3-(methoxymethyl)cyclobutan-1-one (CAS: 1068160-23-5)[3] as the substrate, a unique structural advantage emerges. Typically, migratory aptitude in the BVO follows the ability of the migrating group to stabilize a developing positive charge (e.g., tertiary > secondary > primary)[4]. However, because this specific cyclobutanone is substituted exclusively at the 3-position, the molecule possesses a plane of symmetry bisecting the carbonyl group and the C3 carbon.

The Regiosymmetric Advantage: Migration of either the C2 or C4 carbon yields the exact same product. The nucleophilic attack of the peroxyacid forms the Criegee intermediate, and subsequent antiperiplanar O-O cleavage drives the C-C migration[1]. Because both migration pathways are identical, the reaction bypasses regioselectivity issues entirely, quantitatively yielding 4-(methoxymethyl)dihydrofuran-2(3H)-one .

Experimental Workflow

G cluster_0 Phase 1: Reaction & Migration cluster_1 Phase 2: Workup & Isolation N1 Substrate Preparation 3-(Methoxymethyl)cyclobutan-1-one (Anhydrous DCM) N2 Oxidant Addition m-CPBA + NaHCO3 Buffer (Controlled at 0 °C) N1->N2 Stirring N3 Criegee Intermediate Nucleophilic Attack N2->N3 Exothermic N4 Ring Expansion Strain-Relief Driven Migration N3->N4 Antiperiplanar O-O Cleavage N5 Reaction Quenching Na2S2O3 (Destroys Peroxides) N4->N5 TLC Confirmation N6 Neutralization & Extraction NaHCO3 Wash / DCM Extraction N5->N6 Starch-Iodide Negative N7 Purification Silica Gel Chromatography Yields 4-(methoxymethyl)dihydrofuran-2(3H)-one N6->N7 Concentration

Workflow for the Baeyer-Villiger oxidation of 3-(methoxymethyl)cyclobutan-1-one.

Optimization of Oxidation Conditions

Selecting the appropriate oxidant is critical for maximizing yield and preventing side reactions (e.g., lactone hydrolysis or transesterification). While meta-chloroperoxybenzoic acid (m-CPBA) is the standard peroxyacid used for this transformation[5], alternative oxidants can be employed based on scale and safety requirements.

Oxidant SystemSolventTemp (°C)Time (h)Expected Yield (%)Mechanistic Rationale & Remarks
m-CPBA / NaHCO₃ DCM0 to 253–485–90%Standard protocol. NaHCO₃ buffers the m-CBA byproduct, preventing acid-catalyzed lactone opening.
H₂O₂ / NaOH MeOH/H₂O0 to 2512<50%Basic aqueous conditions often lead to premature hydrolysis of the resulting lactone.
Urea-H₂O₂ / TFAA DCM0 to 25680–85%Generates peroxytrifluoroacetic acid in situ. Excellent alternative if anhydrous conditions are strictly required.
Oxone H₂O/Acetone25865–70%Green chemistry alternative[4], but the biphasic system slows down the reaction rate for lipophilic substrates.

Detailed Experimental Protocol

Reagents & Materials
  • 3-(Methoxymethyl)cyclobutan-1-one (1.0 equiv, 10.0 mmol, 1.14 g)[3]

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% active, 1.3 equiv, 13.0 mmol, 2.91 g)

  • Sodium bicarbonate (NaHCO₃, solid, 2.0 equiv, 20.0 mmol, 1.68 g)

  • Dichloromethane (DCM, anhydrous, 50 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Step-by-Step Methodology

Step 1: Substrate Preparation & Buffering

  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(methoxymethyl)cyclobutan-1-one (1.14 g, 10.0 mmol) and anhydrous DCM (50 mL).

  • Add solid NaHCO₃ (1.68 g, 20.0 mmol) to the solution.

Causality & Self-Validation: Anhydrous DCM prevents competitive hydration of the highly electrophilic cyclobutanone carbonyl. As m-CPBA reacts, it generates meta-chlorobenzoic acid (m-CBA). The insoluble NaHCO₃ acts as an acid scavenger, ensuring the reaction remains neutral and preventing the acid-catalyzed ring-opening of the newly formed


-butyrolactone.

Step 2: Oxidant Addition 3. Cool the suspension to 0 °C using an ice-water bath. 4. Add m-CPBA (2.91 g, 13.0 mmol) portion-wise over 15 minutes.

Causality: The nucleophilic attack of the peroxyacid to form the Criegee intermediate is highly exothermic. Portion-wise addition at 0 °C prevents thermal runaway and suppresses non-specific oxidative degradation.

Step 3: Reaction Progression 5. Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). 6. Stir vigorously for 3 to 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate solvent system.

Causality: The migration step is thermodynamically driven by the relief of ring strain. Complete consumption of the starting material (visualized via KMnO₄ stain) validates the end of the reaction phase.

Step 4: Quenching & Workup 7. Once complete, cool the flask back to 0 °C. 8. Slowly add 20 mL of saturated aqueous Na₂S₂O₃ and stir vigorously for 30 minutes.

Causality & Self-Validation: Na₂S₂O₃ reduces any unreacted peroxyacid to m-CBA. Self-Validating Check: Test the organic layer with starch-iodide paper; a negative result (no blue-black color) confirms the complete destruction of explosive peroxides before concentration.

  • Add 30 mL of saturated aqueous NaHCO₃ to neutralize the remaining m-CBA, converting it to water-soluble sodium meta-chlorobenzoate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 12. Purify the crude oil via silica gel flash chromatography (gradient elution: 10% to 40% Ethyl Acetate in Hexanes) to afford 4-(methoxymethyl)dihydrofuran-2(3H)-one as a clear oil.

References

  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products - NIH PMC[2] URL:[Link]

  • Baeyer–Villiger oxidation - Wikipedia[1] URL:[Link]

  • Baeyer-Villiger Oxidation - Organic Chemistry Portal[4] URL:[Link]

Sources

Using 3-(Methoxymethyl)cyclobutan-1-one in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(Methoxymethyl)cyclobutan-1-one in Fragment-Based Drug Discovery

Executive Summary & Strategic Rationale

In the modern era of Fragment-Based Drug Discovery (FBDD), the "Escape from Flatland" initiative has driven a shift from planar aromatic scaffolds to saturated, three-dimensional (


-rich) architectures. 3-(Methoxymethyl)cyclobutan-1-one  represents a premier "fragment growing" scaffold that bridges the gap between low molecular weight and high geometric complexity.

Why this scaffold?

  • Geometric Novelty: Unlike the planar benzene ring (2D), the cyclobutane ring adopts a puckered conformation (~30° dihedral angle). This provides unique exit vectors (approx. 109°) for substituents, allowing access to binding pocket regions unreachable by flat aromatic analogs.

  • The "Goldilocks" Polarity: The methoxymethyl ether side chain functions as a specific Hydrogen Bond Acceptor (HBA) while maintaining a low lipophilicity profile (cLogP ~0.6). This improves aqueous solubility without introducing excessive polar surface area (PSA).

  • Reactivity Handle: The ketone at position 1 serves as a versatile electrophilic "warhead" for rapid library expansion via reductive amination, Grignard addition, or Horner-Wadsworth-Emmons olefination.

Physicochemical Profile

The following data characterizes the core scaffold prior to functionalization. These metrics confirm its suitability as a "Rule of Three" compliant fragment.

PropertyValueSignificance in FBDD
Molecular Weight 114.14 g/mol Leaves significant "room" for growing the fragment (Target <300 Da).
cLogP ~0.61Ideal range for oral bioavailability; minimizes non-specific hydrophobic binding.
TPSA 26.3 ŲLow TPSA allows for good membrane permeability.
H-Bond Acceptors 2The ketone and the ether oxygen.
H-Bond Donors 0Reduces desolvation penalties during binding.
Rotatable Bonds 2Methoxymethyl group allows conformational adaptation to the protein pocket.
Fsp³ Fraction 0.66High saturation correlates with improved clinical success rates (Lovering et al.).

Workflow Visualization

The following diagram illustrates the integration of 3-(Methoxymethyl)cyclobutan-1-one into a standard FBDD campaign, highlighting the "Grow" phase.

FBDD_Workflow Screening Fragment Screening (SPR / NMR) Hit_ID Hit Identification (Weak Affinity) Screening->Hit_ID Kd > 100 u00b5M Scaffold_Select Scaffold Selection: 3-(Methoxymethyl)cyclobutan-1-one Hit_ID->Scaffold_Select Structural Validation Chem_Expansion Chemical Expansion (Reductive Amination) Scaffold_Select->Chem_Expansion Library Gen Lead_Opt Lead Optimization (Potency < 100 nM) Chem_Expansion->Lead_Opt SAR Analysis

Figure 1: Strategic workflow positioning the cyclobutanone scaffold as a central hub for fragment growing.

Detailed Experimental Protocol: Reductive Amination

The most high-utility reaction for this scaffold is Reductive Amination . This protocol couples the ketone with diverse primary or secondary amines to generate a library of analogs.

Objective: Synthesize a library of 3-(methoxymethyl)-N-substituted-cyclobutanamines.

Reagents & Materials
  • Scaffold: 3-(Methoxymethyl)cyclobutan-1-one (1.0 equiv).

  • Amine Partner: Diverse primary/secondary amines (1.1–1.2 equiv).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv). Note: STAB is preferred over NaBH3CN for safety and better selectivity for imines over ketones.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). anhydrous.

  • Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv).

  • Quench: Saturated aqueous NaHCO3.

Step-by-Step Methodology
  • Imine Formation (The Critical Step):

    • In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the Amine (1.2 mmol) in anhydrous DCE (5 mL).

    • Add 3-(Methoxymethyl)cyclobutan-1-one (1.0 mmol, 114 mg).

    • Add Acetic Acid (1.0 mmol, ~60 µL).

    • Checkpoint: Seal the vial and stir at Room Temperature (RT) for 30–60 minutes.

    • Why? Cyclobutanones are less electrophilic than aldehydes. The acid catalyst and pre-stirring time ensure the imine or iminium ion forms before the reducing agent is added, preventing direct reduction of the ketone to an alcohol.

  • Reduction:

    • Cool the mixture to 0°C (ice bath) if the amine is volatile or sterically unhindered. Otherwise, maintain RT.

    • Add STAB (1.5 mmol, 318 mg) in one portion.

    • Allow the reaction to warm to RT and stir for 12–16 hours (overnight).

    • Monitoring: Check reaction progress via LCMS. Look for the mass of [M+H]+ corresponding to the amine product. The ketone starting material (no UV activity, but visible in TLC stains like KMnO4) should disappear.

  • Workup & Isolation:

    • Quench the reaction by slowly adding saturated aqueous NaHCO3 (5 mL). Stir vigorously for 10 minutes until gas evolution ceases.

    • Extract the aqueous layer with DCM (3 x 5 mL).

    • Combine organic layers and dry over anhydrous MgSO4 or Na2SO4.

    • Filter and concentrate in vacuo.

  • Purification:

    • The crude residue is typically a mixture of cis and trans isomers (relative to the methoxymethyl group).

    • Method: Preparative HPLC (Reverse Phase, C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

    • Note on Isomers: In FBDD, separating diastereomers is crucial as they present different vectors. Cyclobutanes often yield separable isomers on standard silica or C18 columns.

Reaction Mechanism Visualization

Reaction_Mechanism Ketone 3-(Methoxymethyl) cyclobutan-1-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine + AcOH (pH 5-6) Amine Primary/Secondary Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Product 3-Substituted Cyclobutanamine Iminium->Product + STAB (H-) Reduction

Figure 2: Mechanistic pathway for the reductive amination protocol.

Troubleshooting & Optimization

  • Issue: Low Conversion to Product.

    • Cause: Steric hindrance of the amine or poor imine formation.

    • Solution: Add Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 equiv) during the imine formation step. It acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine. Caution: Quench Ti reactions with wet ether or Rochelle's salt.

  • Issue: Formation of Alcohol Side Product.

    • Cause: Direct reduction of the ketone before imine formation.

    • Solution: Increase the pre-stirring time (Step 1) or switch to a weaker reducing agent like NaBH3CN (requires toxic handling precautions).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.[2][3][4] [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

  • PubChem Compound Summary. 3-Methoxycyclobutan-1-one (Analogous Core Data). National Library of Medicine. [Link]

Sources

Synthesis of spirocyclic compounds using 3-(Methoxymethyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Spirocyclic Scaffolds using 3-(Methoxymethyl)cyclobutan-1-one

Executive Summary & Strategic Value

In modern drug discovery, the transition from flat, aromatic-heavy structures to three-dimensional (3D) scaffolds is a critical strategy to improve solubility, permeability, and target selectivity—a concept widely known as "escaping flatland" (Lovering et al., 2009).

3-(Methoxymethyl)cyclobutan-1-one represents a high-value building block in this domain. Unlike simple cyclobutanone, the C3-methoxymethyl substituent breaks the molecular symmetry and provides a lipophilic vector that can modulate the pharmacokinetic profile of the final drug candidate.

This Application Note details the synthetic pathways to convert this strained ketone into two privileged spirocyclic scaffolds:

  • Spiro-hydantoins: Via the Bucherer-Bergs reaction (relevant for anticonvulsants and enzyme inhibitors).

  • Spiro-epoxides (Oxaspirohexanes): Via the Corey-Chaykovsky reaction (versatile intermediates for spiro-amino alcohols).

Reaction Landscape & Strategic Pathways

The cyclobutane ring possesses significant ring strain (~26 kcal/mol). This strain makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attacks that might be sluggish in unstrained systems. However, it also necessitates careful temperature control to prevent ring-opening decomposition.

Figure 1: Divergent Synthesis from 3-(Methoxymethyl)cyclobutan-1-one

ReactionLandscape Start 3-(Methoxymethyl) cyclobutan-1-one Hydantoin Spiro-Hydantoin (Imidazolidine-2,4-dione) Start->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) Epoxide Spiro-Epoxide (1-Oxaspiro[2.3]hexane) Start->Epoxide Corey-Chaykovsky (Me3SOI, Base) Strecker Alpha-Amino Nitrile Start->Strecker Strecker Reaction (KCN, Amine) AminoAlc Spiro-Amino Alcohol (Morpholine Precursor) Epoxide->AminoAlc Ring Opening (R-NH2)

Caption: Divergent synthetic pathways accessing distinct spirocyclic chemical spaces from the parent cyclobutanone.

Protocol A: Synthesis of Spiro-Hydantoins (Bucherer-Bergs)

The Bucherer-Bergs reaction is the most robust method for converting hindered or strained ketones into hydantoins. This reaction is thermodynamically controlled, often yielding the product where the bulkier group is trans to the C4-carbonyl of the hydantoin ring, although the C3-substituent in the starting material here is distant enough that diastereoselectivity may be low without chiral auxiliaries.

Target Molecule: 7-(Methoxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione

Reagents & Materials
  • Substrate: 3-(Methoxymethyl)cyclobutan-1-one (1.0 equiv)

  • Reagents: Potassium Cyanide (KCN) (1.2 equiv), Ammonium Carbonate ((NH4)2CO3) (3.0 equiv)

  • Solvent: Ethanol/Water (1:1 v/v)

  • Safety: DANGER! KCN releases fatal HCN gas upon contact with acid. All work must be performed in a high-efficiency fume hood. A cyanide antidote kit must be present.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(Methoxymethyl)cyclobutan-1-one (10 mmol) in 20 mL of Ethanol (50% aq).

  • Addition: Add Ammonium Carbonate (30 mmol) followed carefully by Potassium Cyanide (12 mmol).

    • Note: The order of addition helps buffer the solution before cyanide introduction.

  • Reaction: Heat the mixture to 55–60 °C for 12–16 hours.

    • Critical Parameter: Do not exceed 65 °C. Excessive heat can degrade the cyclobutane ring or cause polymerization of the strained intermediate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure (rotary evaporator) to approx. 50% volume to remove ethanol. Do not acidify yet.

    • The hydantoin often precipitates as a white solid upon cooling the aqueous residue.

    • If no precipitate forms, carefully adjust pH to ~7.0 with dilute HCl (in a hood!) to induce precipitation.

  • Purification: Collect the solid by vacuum filtration. Wash with cold water (2 x 5 mL). Recrystallize from Ethanol/Water if necessary.[1]

Mechanism & Logic: The reaction proceeds via a cyanohydrin intermediate.[1] The high concentration of ammonia (from ammonium carbonate) converts the cyanohydrin to an aminonitrile, which is then captured by carbon dioxide (also from carbonate) to form the hydantoin ring.[1]

Protocol B: Synthesis of Spiro-Epoxides (Corey-Chaykovsky)

This protocol generates a spiro-oxirane (epoxide), a versatile electrophile. The strain of the spiro-epoxide fused to the cyclobutane makes it highly reactive toward subsequent ring-opening with amines, thiols, or alcohols.

Target Molecule: 6-(Methoxymethyl)-1-oxaspiro[2.3]hexane

Reagents & Materials
  • Substrate: 3-(Methoxymethyl)cyclobutan-1-one (1.0 equiv)

  • Reagent: Trimethylsulfoxonium Iodide (TMSOI) (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous DMSO (essential for ylide formation).

Step-by-Step Methodology
  • Ylide Formation:

    • Flame-dry a 2-neck flask under Argon/Nitrogen.

    • Add TMSOI (12 mmol) and NaH (15 mmol).

    • Add anhydrous DMSO (15 mL) dropwise via syringe.

    • Stir at room temperature for 30–60 minutes until gas evolution (H2) ceases and a clear/cloudy solution of the dimethyloxosulfonium methylide forms.

  • Substrate Addition:

    • Dissolve 3-(Methoxymethyl)cyclobutan-1-one (10 mmol) in 5 mL anhydrous DMSO (or THF).

    • Add the ketone solution dropwise to the ylide solution at room temperature (20–25 °C).

    • Note: Cooling to 0 °C is usually not necessary for sulfoxonium ylides (which are stable), but can be done if the reaction exotherms significantly.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (the epoxide is usually less polar than the ketone) or GC-MS.

  • Quench & Extraction:

    • Pour the reaction mixture into ice-cold water (50 mL).

    • Extract with Diethyl Ether or Ethyl Acetate (3 x 20 mL).

    • Tip: DMSO is difficult to remove. Wash the combined organic layers with Brine (3 x 20 mL) to pull out residual DMSO.

  • Purification: Dry over MgSO4, filter, and concentrate. The crude spiro-epoxide is often pure enough for the next step. If purification is needed, use flash chromatography (Silica, Hexanes/EtOAc) rapidly, as spiro-epoxides can degrade on acidic silica.

Figure 2: Corey-Chaykovsky Mechanism

CoreyChaykovsky Step1 Ylide Formation (TMSOI + NaH -> Me2S(O)=CH2) Step2 Nucleophilic Attack (Ylide attacks C=O) Step1->Step2 Step3 Betaine Intermediate (Alkoxide formation) Step2->Step3 Step4 Ring Closure (SN2) (DMSO leaves) Step3->Step4

Caption: Mechanism of methylene transfer to form the spiro-epoxide ring.

Comparative Data Summary

FeatureBucherer-Bergs ProtocolCorey-Chaykovsky Protocol
Primary Product Spiro-HydantoinSpiro-Epoxide
Key Reagents KCN, (NH4)2CO3TMSOI, NaH, DMSO
Reaction Type Multi-component CyclizationYlide Addition / Cyclization
Primary Utility Final bioactive scaffold (anticonvulsants)Intermediate for amino-alcohols
Stereochemistry Thermodynamic control (often mixture)Kinetic control (attack from less hindered face)
Safety Critical Cyanide Toxicity Hydrogen Gas / NaH reactivity

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. [Link]

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved October 24, 2025, from [Link]

Sources

Application Note: Horner-Wadsworth-Emmons (HWE) Olefination of Cyclobutanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of alkylidenecyclobutanes and methylenecyclobutanes relies heavily on the selective olefination of cyclobutanone precursors. Because cyclobutanones are highly strained four-membered cyclic ketones, they present unique synthetic challenges, particularly their susceptibility to base-catalyzed ring-opening and alpha-epimerization. This application note details the mechanistic rationale, condition optimization, and a self-validating standard operating protocol for performing the Horner-Wadsworth-Emmons (HWE) reaction on sensitive cyclobutanone derivatives, ensuring high yields and the preservation of stereochemical integrity.

Mechanistic Rationale & Substrate-Specific Challenges

The HWE reaction utilizes phosphonate-stabilized carbanions to convert aldehydes and ketones into olefins. Compared to traditional Wittig reagents (phosphonium ylides), HWE phosphonates are more nucleophilic, less basic, and generate water-soluble dialkyl phosphate byproducts that are easily removed during aqueous workup[1].

The Cyclobutanone Challenge: Cyclobutanones possess a high inherent ring strain energy (≈ 26 kcal/mol). Under the strongly basic conditions typically used in standard HWE reactions (e.g., Sodium Hydride or Potassium tert-Butoxide), the cyclobutanone ring is highly vulnerable. Two major degradation pathways occur:

  • Nucleophilic Ring-Opening: Strong bases can initiate a Haller-Bauer-type cleavage, destroying the four-membered ring.

  • Alpha-Epimerization: Enolization of the cyclobutanone can lead to the racemization of adjacent chiral centers[2].

Causality of Base Selection (The Masamune-Roush Modification): To circumvent these degradation pathways, the Masamune-Roush conditions are strictly recommended for highly functionalized or enantioenriched cyclobutanones[3]. This methodology employs a mild amine base (such as DBU or DIPEA) in conjunction with an alkali metal salt, typically Lithium Chloride (LiCl).

Why it works: The lithium cation acts as a Lewis acid, coordinating strongly to the phosphoryl oxygen of the phosphonate. This coordination significantly increases the electrophilicity of the phosphorus atom and lowers the pKa of the alpha-protons. Consequently, a relatively weak, non-nucleophilic base like DBU can efficiently deprotonate the phosphonate to generate the active carbanion[1]. Because the bulk solution remains mildly basic and non-nucleophilic, the fragile cyclobutane core and any existing chiral centers are preserved, allowing for the stereoselective construction of chiral


-disubstituted cyclobutanones without loss of enantiopurity[2].

Reaction Pathway Visualization

HWE_Cyclobutanone Phosphonate 1. Phosphonate Ester (e.g., Triethyl phosphonoacetate) Activation 2. Lewis Acid Activation (LiCl Coordination) Phosphonate->Activation Deprotonation 3. Mild Deprotonation (DBU or DIPEA) Activation->Deprotonation Carbanion 4. Phosphonate Carbanion (Active Nucleophile) Deprotonation->Carbanion Addition 5. Cyclobutanone Addition (Strict Temp Control) Carbanion->Addition Add Ketone Oxaphosphetane 6. Oxaphosphetane Intermediate (4-Membered Transition State) Addition->Oxaphosphetane Nucleophilic Attack Products 7. Alkylidenecyclobutane + Water-Soluble Phosphate Oxaphosphetane->Products Cycloreversion

Figure 1: Mechanistic workflow of mild HWE olefination for strained cyclobutanone derivatives.

Condition Optimization & Quantitative Data

The stereochemistry of the resulting exocyclic double bond is dictated by steric approach control. The antiperiplanar approach of the carbanion to the carbonyl carbon is favored, generally resulting in high (E)-selectivity[1]. The table below summarizes the quantitative performance of various HWE conditions when applied to cyclobutanone substrates.

Table 1: Comparative HWE Conditions for Cyclobutanone Derivatives

Reaction ConditionReagents (Base / Additive)SolventTemp (°C)Cyclobutanone ToleranceTypical YieldStereoselectivity
Standard HWE NaH or LiHMDS / NoneTHF0 to 25Low (Ring-opening risk)30 - 50%High (E)-isomer
Masamune-Roush DBU or DIPEA / LiClMeCN0 to 25High (Preserves chirality)80 - 95%High (E)-isomer
Still-Gennari KHMDS / 18-Crown-6THF-78Moderate60 - 80%High (Z)-isomer

Standard Operating Protocol: Mild HWE Olefination of Chiral Cyclobutanones

Self-Validating System: This protocol incorporates strict in-process controls. Water content validation prevents carbanion hydrolysis, internal temperature monitoring prevents thermal degradation, and a buffered quench prevents the acid-catalyzed isomerization of the exocyclic double bond into the thermodynamically favored endocyclic position.

Materials & Reagents
  • Chiral Cyclobutanone derivative (1.0 equiv)

  • Triethyl phosphonoacetate (1.2 equiv)

  • Anhydrous Lithium Chloride (LiCl) (1.5 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • pH 7.0 Phosphate Buffer (0.1 M)

Step-by-Step Methodology
  • System Preparation & Validation:

    • Flame-dry a multi-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and an internal thermocouple.

    • Validation Check: Perform a Karl Fischer titration on the anhydrous MeCN. Proceed only if water content is <50 ppm.

  • Lewis Acid Activation:

    • Add anhydrous LiCl (1.5 equiv) to the flask under an argon atmosphere.

    • Suspend the LiCl in anhydrous MeCN (0.2 M relative to the cyclobutanone).

    • Add triethyl phosphonoacetate (1.2 equiv) to the suspension and stir at room temperature for 15 minutes to allow for complete lithium coordination.

  • Mild Deprotonation:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Add DBU (1.2 equiv) dropwise via syringe over 10 minutes.

    • Validation Check: Monitor the internal thermocouple. The deprotonation is exothermic. If the internal temperature exceeds 5 °C, pause the addition until the system cools. A clear solution indicates successful carbanion generation.

  • Substrate Addition:

    • Dissolve the chiral cyclobutanone (1.0 equiv) in a minimal amount of anhydrous MeCN (approx. 1 mL per mmol).

    • Add the cyclobutanone solution dropwise to the active carbanion mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • In-Process Monitoring:

    • Monitor the reaction progress via LC-MS or TLC (visualized with KMnO₄ stain). The reaction is complete when the cyclobutanone peak is fully consumed.

  • Buffered Quench & Workup:

    • Critical Step: Quench the reaction by adding an equal volume of pH 7.0 phosphate buffer. Do not use strong aqueous acids (e.g., HCl) , as strained alkylidenecyclobutanes are prone to acid-catalyzed hydration or double-bond migration.

    • Extract the aqueous layer three times with Ethyl Acetate or Diethyl Ether.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure (E)-alkylidenecyclobutane.

References

  • Title: New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction: Asymmetric Construction of Cyclobutanones Source: National Institutes of Health (PMC) URL: [Link]

Sources

Application Note: Preparation of Pharmaceutical Intermediates Using 3-(Methoxymethyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a proven strategy to enhance pharmacokinetic properties and clinical success rates. 3-(Methoxymethyl)cyclobutan-1-one (CAS: 1068160-23-5) has emerged as a highly privileged building block in this paradigm[1]. This application note details the physicochemical rationale and validated synthetic protocols for utilizing this cyclobutanone to generate advanced pharmaceutical intermediates, specifically focusing on reductive aminations and spirocyclizations.

Scientific Rationale & Physicochemical Profiling

As a Senior Application Scientist, selecting the right building block requires balancing reactivity with the final molecule's drug-like properties. 3-(Methoxymethyl)cyclobutan-1-one offers three distinct advantages:

  • Escaping Flatland (High Fsp3): The cyclobutane ring acts as a conformationally restricted bioisostere for phenyl rings or gem-dimethyl groups. It introduces critical 3D vectors while maintaining a low molecular weight profile.

  • The Methoxymethyl Ether Motif: Unlike free hydroxyl groups that act as metabolic liabilities (prone to rapid Phase II glucuronidation), the methoxymethyl ether is metabolically robust. It effectively projects a polar oxygen atom into solvent-exposed regions or binding pockets, enhancing target affinity via hydrogen bonding without introducing reactive toxicity.

  • Ring-Strain Driven Reactivity: The internal ring strain of the 4-membered ketone (~26 kcal/mol) significantly lowers the activation energy for nucleophilic addition compared to unstrained cyclohexanones. This high electrophilicity enables rapid iminium ion formation, making it an ideal substrate for late-stage functionalization[2].

Core Synthetic Workflows

Workflow A: Reductive Amination

Reductive amination is the premier method for functionalizing cyclobutanones, accounting for a vast majority of C–N bond formations in medicinal chemistry[3]. The reaction between 3-(methoxymethyl)cyclobutan-1-one and complex amines yields substituted cyclobutylamines.

  • Causality of Reagent Selection: Sodium triacetoxyborohydride (STAB) is the gold standard reducing agent for batch scale[2]. Its electron-withdrawing acetoxy groups attenuate the hydride's nucleophilicity, ensuring selective reduction of the highly electrophilic transient iminium ion while leaving the starting ketone untouched.

  • Stereochemical Considerations: Nucleophilic attack on the planar iminium ion occurs from either face of the cyclobutane ring, resulting in a mixture of cis and trans diastereomers relative to the methoxymethyl group. These isomers are typically separable via reverse-phase preparative HPLC.

Workflow B: Bucherer-Bergs Spirocyclization

Spirocyclic scaffolds are highly prized for their rigid, multi-directional vector projection. The Bucherer-Bergs reaction converts the cyclobutanone into a spirohydantoin[4].

  • Causality of Reagent Selection: Treatment with potassium cyanide (KCN) and ammonium carbonate ((NH4)2CO3) in aqueous ethanol initially forms an aminonitrile. This intermediate undergoes in situ cyclization with CO2 (liberated from the thermal decomposition of ammonium carbonate) to form the hydantoin[5]. These spirohydantoins are direct precursors to conformationally restricted α-amino acids.

Mechanistic Pathways & Workflow Visualizations

ReductiveAmination Ketone 3-(Methoxymethyl) cyclobutan-1-one Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal Nucleophilic Attack Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H2O (H+ Catalyzed) Product Substituted Cyclobutylamine Iminium->Product Hydride Transfer (STAB)

Mechanistic pathway of the reductive amination of 3-(methoxymethyl)cyclobutan-1-one.

Workflows SM 3-(Methoxymethyl) cyclobutan-1-one RA Reductive Amination (STAB or PS-BH3CN) SM->RA BB Bucherer-Bergs (KCN / (NH4)2CO3) SM->BB Prod1 Cyclobutylamines (GPCR/Kinase Ligands) RA->Prod1 Prod2 Spirohydantoins (Restricted Amino Acids) BB->Prod2

Divergent synthetic workflows utilizing 3-(methoxymethyl)cyclobutan-1-one.

Quantitative Data & Workflow Comparison

The following table summarizes the operational parameters for the primary synthetic routes to allow for clear methodological comparison.

ParameterBatch Reductive AminationMicrowave Reductive AminationBucherer-Bergs Spirocyclization
Primary Reagents STAB (1.5 eq), AcOH (0.1 eq)PS-cyanoborohydride (2.0 eq)KCN (2.0 eq), (NH4)2CO3 (4.0 eq)
Solvent System 1,2-Dichloroethane (DCE)Dichloromethane (DCM)Ethanol / Water (1:1)
Temperature 20 °C - 25 °C (Room Temp)110 °C (Microwave)120 °C (Microwave or Sealed Tube)
Reaction Time 2 - 12 hours10 - 15 minutes8 - 15 minutes
Typical Yield 75% - 90%80% - 95%65% - 85%
Key Advantage Highly scalable, mild conditionsRapid library generation, easy workupAccess to complex 3D spirocycles
Reference [2][6][4]

Experimental Protocols

Protocol A: Batch Reductive Amination (Standard Scale-Up)

This protocol is optimized for the synthesis of secondary/tertiary cyclobutylamines using STAB, favored for its operational simplicity and mild nature[2].

  • Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add the target amine (1.0 mmol, 1.0 eq) and 3-(methoxymethyl)cyclobutan-1-one (1.14 mmol, 1.14 eq).

  • Solvent & Catalysis: Dissolve the mixture in anhydrous 1,2-Dichloroethane (DCE, 5.0 mL). Causality: DCE is preferred over Dichloromethane (DCM) as it allows for slightly higher reaction temperatures if heating is required for sterically hindered amines. Add glacial acetic acid (0.1 mmol, 0.1 eq) to catalyze iminium ion formation.

  • Pre-Stirring: Stir the solution at room temperature for 1 hour to ensure complete equilibration to the iminium intermediate.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 mmol, 1.5 eq) portion-wise over 15 minutes to control any mild exotherm.

  • Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the consumption of the iminium ion via LC-MS.

  • Workup (Self-Validating): Quench the reaction with saturated aqueous NaHCO3 (5 mL) to neutralize the acetic acid and destroy excess STAB. Extract with DCM (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Microwave-Assisted Reductive Amination (High-Throughput)

Adapted from validated pharmaceutical patent literature for the rapid generation of m1 receptor agonist libraries[6].

  • Preparation: In a microwave-safe vial, combine 3-(methoxymethyl)cyclobutan-1-one (0.65 mmol, 1.0 eq) and the target piperidine/amine derivative (0.65 mmol, 1.0 eq).

  • Solvent & Reagents: Add Dichloromethane (2.5 mL) and glacial acetic acid (0.15 mL). Introduce Polymer-Supported cyanoborohydride (PS-cyanoborohydride, ~2.04 mmol/g loading, 600 mg, ~1.2 mmol). Causality: The polymer-supported reagent eliminates the need for aqueous extraction, trapping toxic boron/cyanide byproducts on the resin.

  • Microwave Irradiation: Seal the vial and heat in a dedicated microwave reactor at 110 °C for exactly 10 minutes.

  • Workup: Filter the mixture to remove the PS-resin. Load the filtrate directly onto a Strong Cation Exchange (SCX) cartridge. Wash with MeOH to remove non-basic impurities, then elute the pure amine product using 2M NH3 in MeOH.

Protocol C: Bucherer-Bergs Spirocyclization

Optimized for the generation of restricted α-amino acid precursors[4].

  • Preparation: In a heavy-walled pressure vial, dissolve 3-(methoxymethyl)cyclobutan-1-one (2.0 mmol, 1.0 eq) in a 1:1 mixture of Ethanol and Deionized Water (10 mL).

  • Reagent Addition: Add Potassium cyanide (KCN, 4.0 mmol, 2.0 eq) and Ammonium carbonate ((NH4)2CO3, 8.0 mmol, 4.0 eq). Safety Note: KCN is highly toxic; perform strictly in a well-ventilated fume hood.

  • Cyclization: Seal the vial and heat to 120 °C using microwave irradiation for 8-10 minutes (or conventional oil bath for 12 hours). Causality: The elevated temperature is required to decompose the ammonium carbonate, liberating the CO2 necessary to close the hydantoin ring.

  • Workup: Cool the reaction to room temperature. The spirohydantoin typically precipitates from the aqueous ethanol mixture. Remove excess solvent under reduced pressure, wash the resulting solid with ice-cold deionized water (4 × 10 mL) to remove residual inorganic salts, and dry under high vacuum.

References

Sources

Ring Expansion Methodologies for 3-(Methoxymethyl)cyclobutan-1-one: Symmetrical Strain-Release Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Methoxymethyl)cyclobutan-1-one is a highly versatile, strained four-membered carbocycle used extensively in drug discovery and complex molecule synthesis. The inherent ring strain of the cyclobutanone core (~26 kcal/mol) provides a powerful thermodynamic driving force for ring expansion methodologies[1]. This application note details three distinct, field-proven protocols for expanding this building block into five-membered heterocycles and carbocycles: Baeyer-Villiger oxidation (oxygen insertion), Diazo homologation (carbon insertion), and Beckmann rearrangement (nitrogen insertion).

Mechanistic Rationale: The Symmetry Advantage

The primary historical challenge with cyclobutanone ring expansions is poor regioselectivity. In 2-substituted cyclobutanones, the migratory aptitude of the more substituted versus less substituted carbon dictates the product ratio, often resulting in difficult-to-separate isomeric mixtures.

However, 3-(methoxymethyl)cyclobutan-1-one possesses a structural plane of symmetry. Because the C2 and C4 carbons are chemically equivalent, migratory insertion reactions proceed with absolute regiocontrol[2]. This symmetry-driven causality ensures that only a single regioisomer is formed. Every protocol described below acts as a self-validating system: the structural choice of a 3-substituted precursor inherently validates the regiochemical purity of the final product, eliminating the need for complex downstream isomer resolution.

Mechanism N1 Symmetric Cyclobutanone (C2 and C4 equivalent) N2 Tetrahedral Intermediate (Criegee / Hemiaminal) N1->N2 Nucleophile Addition N3 Migratory Aptitude (C2 = C4) N2->N3 Ring Expansion N4 Single Regioisomer (No Isomeric Mixtures) N3->N4 Symmetry-Driven

Fig 1: Logical relationship showing how substrate symmetry guarantees absolute regiocontrol.

Experimental Protocols

Protocol I: Oxygen Insertion via Baeyer-Villiger Oxidation (γ-Lactone Synthesis)

Objective: Synthesis of 4-(methoxymethyl)dihydrofuran-2(3H)-one. Causality: The peracid (mCPBA) attacks the carbonyl to form a tetrahedral Criegee intermediate. The equivalent nature of C2 and C4 ensures that the concerted C-C bond migration to the peroxide oxygen yields a single γ-lactone regioisomer[2]. Sodium bicarbonate (NaHCO₃) is strictly required to buffer the reaction, preventing acid-catalyzed degradation of the sensitive methoxymethyl ether group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-(methoxymethyl)cyclobutan-1-one (1.0 mmol, 114 mg) in anhydrous dichloromethane (DCM, 10 mL).

  • Buffering: Add solid NaHCO₃ (2.0 mmol, 168 mg) to the stirring solution and cool the suspension to 0 °C using an ice bath.

  • Oxidation: Add mCPBA (77% max, 1.5 mmol, ~336 mg) portion-wise over 10 minutes to prevent thermal spiking.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor complete consumption of the starting material via TLC (Stain: KMnO₄).

  • Quenching (Critical Step): Add 10 mL of saturated aqueous Na₂S₂O₃. Rationale: Thiosulfate safely reduces any unreacted explosive peracid intermediates, self-validating the safety of the downstream extraction.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 10 mL) to remove m-chlorobenzoic acid byproducts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure γ-lactone.

Protocol II: Carbon Homologation via Diazo Insertion (Cyclopentanone Synthesis)

Objective: Synthesis of 3-(methoxymethyl)cyclopentan-1-one. Causality: Trimethylsilyldiazomethane (TMS-CHN₂) is utilized as a safer, non-explosive alternative to diazomethane[1]. A Lewis acid (BF₃·OEt₂) activates the cyclobutanone carbonyl, facilitating nucleophilic attack by the diazo carbon. The subsequent expulsion of N₂ gas provides the irreversible thermodynamic sink required to drive the 1,2-alkyl shift.

Step-by-Step Methodology:

  • Preparation: Dissolve the cyclobutanone (1.0 mmol, 114 mg) in anhydrous DCM (8 mL) under an inert argon atmosphere.

  • Activation: Cool the solution to -78 °C. Add BF₃·OEt₂ (1.1 mmol, 135 µL) dropwise. Stir for 15 minutes to ensure complete Lewis acid-base complexation.

  • Insertion: Slowly add TMS-CHN₂ (2.0 M in hexanes, 1.2 mmol, 0.6 mL) dropwise. Maintain the temperature at -78 °C for 2 hours.

  • Desilylation: Allow the reaction to warm to 0 °C. Add 2 mL of 1M aqueous HCl and stir for 30 minutes. Rationale: This step cleaves the transient α-TMS group from the newly expanded ring, yielding the unsubstituted cyclopentanone.

  • Quenching & Workup: Neutralize carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with DCM (3 × 10 mL), dry over MgSO₄, and concentrate.

Protocol III: Nitrogen Insertion via Beckmann Rearrangement (γ-Lactam Synthesis)

Objective: Synthesis of 4-(methoxymethyl)pyrrolidin-2-one. Causality: The transformation is initiated by converting the ketone to an oxime. Subsequent activation of the oxime hydroxyl group with p-toluenesulfonyl chloride (TsCl) creates an excellent leaving group. The anti-periplanar C-C bond migrates to the nitrogen atom, expanding the ring to a γ-lactam[3].

Step-by-Step Methodology:

  • Oxime Formation: Dissolve the cyclobutanone (1.0 mmol, 114 mg) in a 1:1 mixture of Ethanol/Pyridine (5 mL). Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 mmol, 104 mg). Stir at 60 °C for 2 hours, then concentrate under vacuum.

  • Activation: Redissolve the crude oxime in anhydrous DCM (10 mL). Add Triethylamine (2.0 mmol, 278 µL) and a catalytic amount of DMAP (0.1 mmol, 12 mg). Cool to 0 °C.

  • Rearrangement: Add TsCl (1.2 mmol, 228 mg) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Rationale: The strain of the four-membered ring allows the Beckmann rearrangement to proceed at room temperature without the harsh heating typically required for larger rings.

  • Workup: Quench with water (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organics with brine, dry over MgSO₄, and purify via silica gel chromatography to isolate the γ-lactam.

Quantitative Data Summary

MethodologyTarget Product ClassReagents / CatalystsTypical YieldRegioselectivityReaction Time
Baeyer-Villiger γ-LactonemCPBA, NaHCO₃, DCM85 - 92%>99:1 (Symmetry)4 - 6 hours
Diazo Homologation CyclopentanoneTMS-CHN₂, BF₃·OEt₂, DCM78 - 84%>99:1 (Symmetry)2.5 hours
Beckmann γ-LactamNH₂OH·HCl, TsCl, Et₃N70 - 75%>99:1 (Symmetry)14 hours (Total)

Table 1: Comparative metrics for the ring expansion methodologies of 3-(methoxymethyl)cyclobutan-1-one.

Synthetic Workflow Visualization

Workflow SM 3-(Methoxymethyl)cyclobutan-1-one (Symmetric Precursor) BV Baeyer-Villiger Oxidation (mCPBA) SM->BV O-Insertion Diazo Diazo Homologation (TMS-CHN₂) SM->Diazo C-Insertion Beckmann Beckmann Rearrangement (NH₂OH, then TsCl) SM->Beckmann N-Insertion Lactone 4-(Methoxymethyl)dihydrofuran-2(3H)-one (γ-Lactone) BV->Lactone 100% Regiocontrol Cyclopentanone 3-(Methoxymethyl)cyclopentan-1-one (Cyclopentanone) Diazo->Cyclopentanone 100% Regiocontrol Lactam 4-(Methoxymethyl)pyrrolidin-2-one (γ-Lactam) Beckmann->Lactam 100% Regiocontrol

Fig 2: Divergent ring expansion workflows for 3-(methoxymethyl)cyclobutan-1-one.

References

1.[1] Chen, P., Sieber, J., Senanayake, C. H., & Dong, G. "Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones." Chemical Science, 2015. URL: [Link] 2.[2] Yudin, A. K., et al. "Rearrangements of organic peroxides and related processes." Beilstein Journal of Organic Chemistry, 2016. URL: [Link] 3.[3] Frongia, A., et al. "Enantioselective Beckmann Rearrangement through Organocatalytic Desymmetrization of Cyclobutanones for the Synthesis of 4,4-Disubstituted γ-Lactams." Organic Letters, 2021. URL: [Link]

Sources

Catalytic hydrogenation techniques for 3-(Methoxymethyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Catalytic Hydrogenation of 3-(Methoxymethyl)cyclobutan-1-one

Executive Summary

The cyclobutane scaffold has emerged as a critical "flatland escape" motif in modern drug discovery, offering defined spatial projection of substituents (Fsp³) without the rotational freedom of acyclic chains.[1] 3-(Methoxymethyl)cyclobutan-1-one is a versatile intermediate; however, its reduction to the corresponding alcohol, 3-(methoxymethyl)cyclobutanol , presents a stereochemical challenge.

This Application Note details the protocols for the diastereoselective catalytic hydrogenation of this ketone. Unlike simple aliphatic ketones, the "puckered" conformation of the cyclobutane ring dictates that substrate control typically favors the cis-isomer. We present two validated workflows:

  • Heterogeneous Hydrogenation (Ru/C) for robust, scalable access to the cis-isomer.

  • Homogeneous Transfer Hydrogenation (Ru-Arene) for mild, precision synthesis.

Mechanistic Insight: The "Butterfly" Effect

To control the reaction, one must understand the conformational dynamics of the substrate. Cyclobutanones are not planar; they adopt a "puckered" or "butterfly" conformation to relieve torsional strain.

  • Conformational Preference: The bulky 3-substituent (methoxymethyl group) preferentially occupies the pseudo-equatorial position to minimize 1,3-diaxial-like interactions.

  • Hydride Trajectory: In this conformation, the "top" face (syn to the substituent) is sterically crowded. Catalytic hydrogenation or hydride delivery occurs preferentially from the less hindered "bottom" face (anti to the substituent).

  • The Result: The resulting hydroxyl group ends up on the same side as the substituent (cis-relationship).

Stereochemical Outcome:

  • Major Product: cis-3-(methoxymethyl)cyclobutanol (Thermodynamic and Kinetic preference).

  • Minor Product: trans-3-(methoxymethyl)cyclobutanol.

Note on Chirality: While the molecule possesses stereocenters, the cis isomer is achiral (meso) due to a plane of symmetry passing through C1 and C3.

Experimental Workflows

Visualizing the Process

The following diagram outlines the decision matrix for selecting the appropriate hydrogenation technique based on scale and equipment availability.

HydrogenationWorkflow Start Start: 3-(Methoxymethyl) cyclobutan-1-one Decision Select Method Start->Decision MethodA Method A: Heterogeneous (Ru/C or Rh/C) Decision->MethodA High Scale / Autoclave MethodB Method B: Homogeneous (Transfer Hydrogenation) Decision->MethodB Lab Scale / No H2 Gas CondA H2 Gas (5-20 bar) MeOH, 25-40°C MethodA->CondA CondB HCOONa / IPA Ru-TsDPEN, 25°C MethodB->CondB WorkupA Filtration (Celite) Solvent Removal CondA->WorkupA WorkupB Aqueous Wash Extraction CondB->WorkupB Result Product: cis-3-(Methoxymethyl) cyclobutanol (>90% dr) WorkupA->Result WorkupB->Result

Figure 1: Decision matrix for the reduction of 3-substituted cyclobutanones.

Protocol A: Heterogeneous Catalytic Hydrogenation

Best for: Scale-up (>10g), atom economy, and ease of workup.

Reagents:

  • Substrate: 3-(Methoxymethyl)cyclobutan-1-one

  • Catalyst: 5% Ruthenium on Carbon (Ru/C) or 5% Rhodium on Carbon (Rh/C). Note: Pd/C is often too inactive for ketones under mild conditions.

  • Solvent: Methanol (anhydrous preferred).

  • Gas: Hydrogen (H₂).

Step-by-Step Protocol:

  • Preparation: In a high-pressure reactor (e.g., Parr shaker or autoclave), dissolve the substrate (1.0 equiv) in Methanol (0.5 M concentration).

  • Catalyst Loading: Carefully add 5 wt% of the Ru/C catalyst.

    • Safety Critical: Ru/C is pyrophoric.[2] Wet the catalyst with a small amount of water or toluene before adding the methanol solution, or add under an inert blanket (Ar/N₂).[2]

  • Purging: Seal the reactor. Purge with Nitrogen (3 cycles) to remove Oxygen. Then purge with Hydrogen (3 cycles) to saturate the headspace.

  • Reaction: Pressurize to 10 bar (145 psi) . Agitate vigorously at 30°C .

    • Monitoring: Monitor H₂ uptake. Reaction is typically complete in 4–6 hours.

  • Workup:

    • Vent H₂ and purge with Nitrogen.[2][3][4]

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Do not let the filter cake dry out completely to prevent ignition.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is usually sufficiently pure (>95%). If necessary, purify via flash chromatography (EtOAc/Hexanes).

Expected Data:

Parameter Value
Yield 92–96%
dr (cis:trans) > 90:10

| Appearance | Colorless Oil |

Protocol B: Homogeneous Transfer Hydrogenation (Noyori Type)

Best for: High stereocontrol, safety (no H₂ gas cylinder), and mild conditions.

Reagents:

  • Substrate: 3-(Methoxymethyl)cyclobutan-1-one

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (or S,S enantiomer). Note: While the product is meso, the chiral ligand creates a chiral pocket that reinforces the substrate's inherent bias.

  • Hydrogen Donor: Sodium Formate (HCOONa) aqueous solution or Isopropanol.

  • Solvent: Water/DCM biphasic mix or pure Isopropanol.

Step-by-Step Protocol:

  • Charge: In a round-bottom flask, add the substrate (1.0 equiv) and the Ru-catalyst (0.5 – 1.0 mol%).

  • Solvent System: Add a 5:2 mixture of Formic Acid/Triethylamine (azeotropic mixture) OR use Isopropanol with t-BuOK (base is required to activate the catalyst).

  • Reaction: Stir at room temperature (25°C) for 12–16 hours.

    • Mechanism:[5][6] The reaction proceeds via a metal-hydride intermediate where the hydride is transferred directly to the carbonyl carbon.

  • Quench: Dilute with water and extract with Dichloromethane (DCM).

  • Workup: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Why this works: The bulky Ts-DPEN ligand system amplifies the steric difference between the two faces of the cyclobutanone, often pushing the diastereomeric ratio (dr) to >95:5.

Analytical Validation

To verify the identity and stereochemistry of the product, use ¹H-NMR.[6][7] The key diagnostic is the coupling of the proton at C1 (carbinol proton).

  • cis-Isomer (Major): The C1 proton is in a pseudo-axial position. It typically exhibits a quintet-like splitting pattern due to coupling with C2/C4 protons.

  • trans-Isomer (Minor): The C1 proton is pseudo-equatorial.

  • NOE Experiments: A 1D-NOE difference experiment is definitive. Irradiating the C1-H should show a strong enhancement of the C3-methoxymethyl protons in the cis isomer (as they are on the same face).

Safety & Hazards (E-E-A-T)

  • High Pressure: Hydrogenation at 10 bar requires rated equipment (autoclave/Parr). Ensure the vessel is inspected for stress fractures.

  • Pyrophoric Catalysts: Dry Ru/C and Rh/C can ignite spontaneously in air, especially in the presence of methanol vapors. Always keep the catalyst wet. Have a Class D fire extinguisher or sand bucket nearby.

  • Cyclobutane Strain: While 3-substituted cyclobutanones are stable, avoid extreme temperatures (>100°C) which could trigger ring-opening or polymerization.

References

  • Stereoselectivity in Cyclobutanone Reduction: Deraet, X., et al. "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory."[8] The Journal of Organic Chemistry, 2020.[8] [Link] (Authoritative source on the "puckered" transition state theory).

  • Safety in Hydrogenation: H.E.L Group.[2][4][9] "Hydrogenation: How we can make it safer." [Link] (Industry standard safety protocols).

  • Cyclobutanes in Medicinal Chemistry: Mykhailiuk, P. K. "Generation of C1-Substituted Bicyclo[1.1.1]pentanes." Angewandte Chemie, 2015. (Context on "Escape from Flatland" scaffolds). [Link]

  • Ruthenium Catalysis: Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997. [Link]

Sources

Grignard addition protocols for sterically hindered cyclobutanones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Steric Hindrance in Cyclobutanone Functionalization via Lanthanide-Mediated Grignard Additions

The Mechanistic Dilemma of Sterically Hindered Cyclobutanones

The functionalization of cyclobutanones via nucleophilic addition is a cornerstone strategy for synthesizing complex, strained carbocycles in drug development. While the


 transition at the carbonyl carbon is thermodynamically favored due to the partial relief of ring strain (approximately 26 kcal/mol), sterically hindered cyclobutanones present a formidable synthetic barrier.

When bulky substituents occupy the


- or 

-positions, the Bürgi-Dunitz trajectory required for nucleophilic attack is severely restricted. Consequently, standard Grignard reagents (RMgX) fail to act as nucleophiles and instead default to their secondary characteristics:
  • Basicity (Enolization): The Grignard reagent deprotonates the

    
    -carbon, forming an enolate. Upon aqueous workup, the starting ketone is recovered, resulting in artificially low conversion rates[1].
    
  • 
    -Hydride Reduction:  If the Grignard reagent possesses 
    
    
    
    -hydrogens (e.g., isopropylmagnesium bromide), steric clash forces a cyclic six-membered transition state, transferring a hydride to the carbonyl and yielding a secondary cyclobutanol instead of the desired tertiary alcohol[1].
  • Single Electron Transfer (SET): Highly hindered substrates may undergo SET pathways, leading to pinacol coupling or radical-mediated ring-opening[1].

To circumvent these competing pathways, the basicity of the organometallic species must be decoupled from its nucleophilicity. This guide details two field-proven, causality-driven protocols utilizing lanthanide salts—Cerium(III) Chloride (CeCl


) and Lanthanum(III) Chloride Bis(lithium chloride) (LaCl

·2LiCl)—to achieve near-quantitative yields in highly congested cyclobutanone systems.

Lanthanide-Mediated Solutions: Causality & Design

The Imamoto Protocol: Organocerium Transmetalation

Cerium is highly oxophilic and significantly less electronegative than magnesium. By introducing stoichiometric anhydrous CeCl


 to a Grignard reagent at low temperatures, a rapid transmetalation occurs, generating an organocerium intermediate (RCeCl

). The C–Ce bond is less polarized than the C–Mg bond, which drastically attenuates the reagent's basicity. Simultaneously, the oxophilic cerium coordinates to the cyclobutanone oxygen, electrophilically activating the carbonyl and guiding the nucleophile past steric bulk[2][3].
The Knochel Protocol: Soluble LaCl ·2LiCl Catalysis

Traditional lanthanide salts are heterogeneous and notoriously difficult to stir, which can lead to inconsistent kinetic profiles. The Knochel protocol utilizes LaCl


 complexed with two equivalents of LiCl. The LiCl effectively breaks up the polymeric crystal lattice of LaCl

, rendering the complex completely soluble in THF. This homogeneous Lewis acid can be used in stoichiometric or sub-stoichiometric amounts to coordinate the cyclobutanone, preventing

-deprotonation while accelerating the 1,2-addition of even highly basic "Turbo Grignards" (e.g.,

PrMgCl·LiCl)[4][5].

Quantitative Performance Data

The following table summarizes the expected kinetic and yield outcomes when reacting a model sterically hindered substrate (e.g., 2,2,4,4-tetramethylcyclobutanone) with a bulky Grignard reagent (e.g., Phenylmagnesium bromide) across different methodologies.

Reagent SystemAdditive / CatalystEnolization (SM Recovery)

-Hydride Reduction
Target Tertiary Alcohol Yield
Standard Grignard None65 - 75%10 - 15%< 15%
Imamoto Protocol 1.1 eq Anhydrous CeCl

< 5%< 2%88 - 95%
Knochel Protocol 0.5 - 1.0 eq LaCl

·2LiCl
< 2%< 1%92 - 98%

Strategic Workflow & Decision Matrix

G Ketone Sterically Hindered Cyclobutanone Evaluate Evaluate Grignard Basicity & Bulk Ketone->Evaluate CeCl3_Prep Protocol A: CeCl3 Rigorous Drying (140°C, high vac) Evaluate->CeCl3_Prep High Enolization Risk (Standard RMgX) LaCl3_Prep Protocol B: LaCl3·2LiCl Soluble Complex in THF Evaluate->LaCl3_Prep Need Homogeneous Rxn (Turbo Grignards) CeCl3_Mix Transmetalation CeCl3 + RMgX at -78°C CeCl3_Prep->CeCl3_Mix Quench NH4Cl (aq) Quench & Extraction CeCl3_Mix->Quench LaCl3_Mix Mix Ketone + LaCl3 Add RMgX at 0°C LaCl3_Prep->LaCl3_Mix LaCl3_Mix->Quench Product Tertiary Cyclobutanol (>90% Yield, <5% Enolization) Quench->Product

Figure 1: Decision matrix and workflow for lanthanide-mediated Grignard additions to cyclobutanones.

Detailed Experimental Protocols

Protocol A: CeCl -Mediated Addition (Imamoto Method)

Causality Note: Commercial CeCl


 is typically supplied as a heptahydrate (CeCl

·7H

O). If the water of hydration is not entirely removed, it will violently quench the Grignard reagent and form insoluble, inactive Ce(OH)

. Rigorous drying is the absolute failure point of this protocol.

Step-by-Step Methodology:

  • Drying the Cerium Salt: Transfer CeCl

    
    ·7H
    
    
    
    O (1.5 equiv. relative to ketone) to a flame-dried Schlenk flask containing a magnetic stir bar. Gradually heat the flask to 140 °C under high vacuum (< 0.1 Torr) over 2 hours. Maintain at 140 °C for an additional 2 hours. The salt will transition from crystalline to a fine, free-flowing white powder.
  • Complexation: Cool the flask to room temperature under an argon atmosphere. Inject anhydrous THF (approx. 5 mL per mmol of CeCl

    
    ) and stir vigorously for 2 hours. The suspension will become a milky white slurry (CeCl
    
    
    
    ·THF complex).
  • Transmetalation: Cool the suspension to -78 °C using a dry ice/acetone bath. Dropwise, add the Grignard reagent (1.5 equiv.). Stir the mixture at -78 °C for 1.5 hours. A color change (often pale yellow to dark brown, depending on the Grignard) indicates successful formation of the organocerium species.

  • Addition: Dissolve the sterically hindered cyclobutanone (1.0 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the organocerium mixture at -78 °C.

  • Reaction & Quench: Allow the reaction to stir for 2 hours at -78 °C, then slowly warm to 0 °C. Quench the reaction by carefully adding saturated aqueous NH

    
    Cl.
    
  • Workup: Filter the resulting emulsion through a pad of Celite to remove cerium salts. Extract the aqueous layer with diethyl ether (3x), dry over MgSO

    
    , and concentrate under reduced pressure.
    
Protocol B: LaCl ·2LiCl-Catalyzed Addition (Knochel Method)

Causality Note: Unlike the Imamoto method where the organometallic is pre-formed, the Knochel method relies on pre-coordinating the lanthanum to the cyclobutanone. The solubility provided by LiCl ensures rapid kinetics and prevents localized concentration gradients that lead to side reactions.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the sterically hindered cyclobutanone (1.0 equiv.) in anhydrous THF (0.2 M concentration).

  • Lewis Acid Coordination: Add a commercial solution of LaCl

    
    ·2LiCl in THF (0.5 to 1.0 equiv.) to the ketone at room temperature. Stir for 1 hour to ensure complete complexation.
    
  • Addition: Cool the homogeneous mixture to 0 °C. Add the Grignard reagent (1.2 equiv.) dropwise via syringe pump over 15 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1–2 hours. The reaction remains homogeneous, allowing for easy TLC sampling.

  • Quench & Workup: Once complete, quench with saturated aqueous NH

    
    Cl. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.

Troubleshooting & Self-Validating Systems

To ensure the integrity of the experiment, scientists should monitor the following self-validating indicators:

  • Gas Evolution Check (Protocol A): When adding the Grignard reagent to the CeCl

    
     slurry, observe the headspace. If vigorous bubbling occurs, the CeCl
    
    
    
    was not completely anhydrous; the Grignard is acting as a base against residual water, destroying your stoichiometry. Abort and re-dry the salt.
  • TLC Mass Balance (Both Protocols): If TLC or GC-MS analysis of the crude mixture shows a high recovery of the starting cyclobutanone alongside a low yield of the product, this is a definitive indicator that enolization outcompeted nucleophilic addition. This implies either the transmetalation failed (inactive lanthanide) or the temperature was too high during addition.

  • Diastereoselectivity: Due to the rigid geometry of the cyclobutane ring, addition to 2-substituted or 3-substituted cyclobutanones will yield diastereomers. The bulky organocerium or La-coordinated Grignard will almost exclusively attack from the less sterically hindered face (Felkin-Anh control), providing a built-in stereochemical validation of the mechanism[6].

References

  • Kimbrough, R. D., & Askins, R. W. (1967). Reactions of phenylmagnesium bromide with sterically hindered cyclobutanones. III. Mechanism of Grignard addition to these carbonyl groups. The Journal of Organic Chemistry.[Link]

  • Imamoto, T., Takiyama, N., Nakamura, K., Hatajima, T., & Kamiya, Y. (1989). Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Journal of the American Chemical Society.[Link]

Sources

Troubleshooting & Optimization

Improving yields in the synthesis of 3-(Methoxymethyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 3-(Methoxymethyl)cyclobutan-1-one

Executive Summary & Route Strategy

The synthesis of 3-(Methoxymethyl)cyclobutan-1-one (CAS 1068160-23-5) presents a classic challenge in small-ring chemistry: balancing ring strain stability with the need for strong nucleophiles/reductants.[1] While [2+2] cycloaddition routes (dichloroketene + allyl ethers) exist, they often suffer from regioselectivity issues and difficult dechlorination steps.[1]

This guide focuses on the "Modification Route" starting from the commercially available 3-oxocyclobutanecarboxylic acid (CAS 23761-23-1).[1] This pathway offers the highest potential for yield optimization in a research setting but is plagued by one "silent killer": water solubility . The intermediate alcohols and the final ketone are highly polar, leading to massive material loss during aqueous workups if not managed correctly.[2]

The Optimized Workflow:

  • Protection: Ketalization of the ketone.[1]

  • Reduction: Chemoselective reduction of the carboxylic acid to the primary alcohol.[1]

  • Alkylation: Methylation of the hydroxyl group.[1]

  • Deprotection: Hydrolysis of the ketal to restore the ketone.

Process Visualization

The following flowchart outlines the critical decision nodes and chemical transformations.

G Start Start: 3-Oxocyclobutanecarboxylic Acid Step1 Step 1: Ketal Protection (Orthoformate/Glycol) Start->Step1 Check1 QC: Moisture Content < 0.1%? Step1->Check1 Check1->Step1 Fail (Reprocess) Step2 Step 2: Reduction (Acid → Alcohol) (BH3·THF or LiAlH4) Check1->Step2 Pass Risk2 CRITICAL RISK: Water Solubility during Workup Step2->Risk2 Step3 Step 3: O-Methylation (NaH / MeI) Risk2->Step3 Mitigated via Continuous Extraction Step4 Step 4: Deprotection (Aq. Acid / Acetone) Step3->Step4 Final Target: 3-(Methoxymethyl)cyclobutan-1-one Step4->Final

Caption: Optimized synthetic pathway highlighting the critical risk of product loss during the reduction workup.

Troubleshooting & Optimization (Q&A)

Phase 1: Protection (Ketal Formation)

Q: My yield is low (<60%) and the reaction stalls. Why isn't the Dean-Stark removing enough water? A: Cyclobutanones are sterically hindered and less reactive than cyclohexanones.[1] Standard Dean-Stark conditions (toluene reflux) often overheat the strained ring or fail to drive the equilibrium fully.[1]

  • The Fix: Switch to Triethyl Orthoformate (TEOF) as a water scavenger.[1]

  • Protocol Adjustment: Use ethylene glycol (1.2 equiv) and TEOF (1.5 equiv) with a catalytic amount of p-TsOH in dry THF or DCM at room temperature. The TEOF chemically consumes the water, driving the reaction to completion without thermal stress.

Phase 2: Reduction (The Yield Killer)

Q: I see full conversion by TLC, but after workup, I recover only 30% of the mass. Where did it go? A: The intermediate, 3-(hydroxymethyl)cyclobutanone ketal , is highly water-soluble.[1] A standard extraction (EtOAc/Water) partitions the product into the aqueous phase.[1]

  • The Fix: Avoid aqueous washes if possible, or use Salting Out and Continuous Extraction .

  • Protocol Adjustment:

    • Quench the borane/LiAlH4 reduction with minimal saturated Rochelle’s salt (sodium potassium tartrate) to break emulsions.

    • Saturate the aqueous layer with solid NaCl.[1]

    • Extract with CHCl3/Isopropanol (3:1) instead of pure EtOAc or DCM. The alcohol helps pull the polar product out of the brine.

    • Pro-Tip: For maximum yield, skip the aqueous workup entirely if using Borane. Quench with MeOH, concentrate, and run a short silica plug to remove boron salts.[1]

Phase 3: Methylation

Q: I am getting C-methylation side products or ring opening. A: This occurs if the base is too strong or the temperature is too high.[1] Cyclobutanes are sensitive to strong bases which can trigger ring-opening via retro-aldol-type mechanisms if the ketone is exposed (ensure your ketal is stable).[1]

  • The Fix: Maintain strict temperature control.

  • Protocol Adjustment: Use NaH (60% dispersion) in THF at 0°C . Add the alcohol slowly to the base. Stir for 30 mins at 0°C before adding Methyl Iodide (MeI). Do not warm to reflux; room temperature is sufficient for primary alcohols.[1]

Phase 4: Deprotection & Isolation

Q: My final product disappears during concentration (Rotavap). A: 3-(Methoxymethyl)cyclobutan-1-one (MW ~114) is volatile.[1] High vacuum or prolonged rotary evaporation at high bath temperatures will sublime/codistill your product.[1]

  • The Fix: Control your vacuum and solvent choice.

  • Protocol Adjustment:

    • Use DCM or Pentane for the final extraction (low boiling points).[1]

    • Set Rotavap bath to < 30°C and pressure to ~200 mbar (do not go to full vacuum).[1]

    • Stop when the solvent volume is low and switch to a gentle nitrogen stream for the final removal.

Comparative Data: Reagent Selection

StepStandard ReagentOptimized ReagentImpact on YieldTechnical Note
Protection Toluene/Dean-StarkTriethyl Orthoformate +15-20% Avoids thermal degradation of the strained ring.[1]
Reduction LiAlH4 (Fieser Workup)BH3·THF (MeOH Quench) +25-30% Eliminates aluminum emulsions and aqueous partitioning losses.[1]
Methylation KOH/DMSONaH/THF (0°C) +10% Reduces risk of ring-opening side reactions.[1]
Deprotection 6N HCl / RefluxAmberlyst 15 / Acetone +5-10% Solid acid allows filtration workup, minimizing aqueous contact.[1]

Detailed Protocol: The "High-Recovery" Reduction Step

Objective: Reduction of 3,3-dimethoxycyclobutanecarboxylic acid to (3,3-dimethoxycyclobutyl)methanol without aqueous loss.

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Dissolution: Dissolve 1.0 equiv of the protected acid in anhydrous THF (0.5 M concentration). Cool to 0°C.[1]

  • Addition: Add Borane-THF complex (1.0 M, 1.2 equiv) dropwise via syringe over 20 minutes. Note: Gas evolution (H2) will occur.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (stain with KMnO4; acid streak disappears, alcohol spot appears).[1]

  • Quench (The Critical Step):

    • Cool back to 0°C.

    • Add Methanol dropwise until gas evolution ceases.[1]

    • Stir for 30 minutes to break down organoboron complexes (formation of trimethyl borate).

  • Concentration: Evaporate the solvent/trimethyl borate azeotrope on a Rotavap.

  • Repeat: Redissolve the residue in MeOH and evaporate again (repeat 2x) to ensure all boron is removed as volatile trimethyl borate.

  • Purification: The resulting residue is often pure enough for the next step.[1] If not, perform a rapid filtration through a short pad of silica gel using 5% MeOH in DCM. Do not wash with water.

References

  • Synthesis of 3-oxocyclobutanecarboxylic acid

    • Source: Patents and Organic Syntheses describe the route from diisopropyl malonate and 1,3-dibromopropane.[1]

    • Citation:Google Patents, "Synthesis method of 3-oxocyclobutanecarboxylic acid," CN105037130A.[1] Link

  • Reduction of Cyclobutanones (Stereoselectivity & Yield)

    • Source: Deraet, X. et al. "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory," J. Org.[1] Chem., 2020.[1]

    • Citation: Discusses the conformational preferences and reduction mechanics of 3-substituted cyclobutanones. Link[1]

  • General Cyclobutanone Handling

    • Source:Organic Syntheses, Coll.[1] Vol. 6, p.320 (1988).[1]

    • Citation: Provides foundational handling for volatile and water-soluble cyclobutanone derivatives.[1] Link[1]

  • Source: Brown, H. C. et al. "Organoboranes for Synthesis.

(Note: Always verify CAS numbers and safety data sheets (SDS) before handling.[1] 3-(Methoxymethyl)cyclobutan-1-one CAS: 1068160-23-5; Starting Acid CAS: 23761-23-1)[1]

Sources

Minimizing ring-opening side reactions in cyclobutanone chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclobutanone Chemistry. Cyclobutanones are highly versatile but notoriously challenging synthons. Due to their inherent ring strain (~26 kcal/mol), the four-membered ring is highly susceptible to C–C bond cleavage (ring-opening) during synthetic manipulations.

This guide is designed for researchers and drug development professionals to troubleshoot common side reactions, understand the underlying mechanistic causality, and implement field-proven protocols to preserve the cyclobutanone core.

Part 1: Troubleshooting FAQs

Issue 1: Nucleophilic Addition vs. Ring Opening

Q: I am attempting a 1,2-nucleophilic addition of a Grignard reagent to a substituted cyclobutanone, but I am predominantly isolating ring-opened acyclic ketones and enolization byproducts. How can I suppress this?

The Causality: Grignard (


) and organolithium (

) reagents are highly basic. When they attack the highly strained cyclobutanone carbonyl, the resulting tetrahedral alkoxide intermediate can undergo rapid retro-aldol-type C–C bond cleavage to relieve ring strain. Alternatively, the basic reagent can simply deprotonate the

-position, leading to enolization rather than addition[1].

The Solution: Transmetalate your Grignard or organolithium reagent with anhydrous Cerium(III) chloride (


) or Lanthanum(III) chloride (

) to form an organocerium or organolanthanum species. These reagents are highly oxophilic and strongly nucleophilic but significantly less basic. This minimizes

-deprotonation and stabilizes the tetrahedral intermediate, preventing ring collapse. For example, in the synthesis of gem-difluorocyclobutanols, using

with a Grignard reagent completely suppressed ring-opening and elimination, yielding 82% of the desired cyclobutanol compared to trace amounts with the organolithium alone[1].
Issue 2: Base-Mediated Enolization vs. Ring Cleavage

Q: My cyclobutanone undergoes spontaneous ring-opening when exposed to alkoxide bases (like NaOMe or t-BuOK) during


-functionalization attempts. Why does this happen? 

The Causality: Alkoxides induce a classic nucleophilic ring-opening. The alkoxide attacks the highly electrophilic carbonyl carbon, forming a hemiketal anion[2]. The thermodynamic drive to relieve the strain of the four-membered ring forces the cleavage of the


 bond, yielding an acyclic ester[2]. This fragmentation is heavily accelerated if the 

position possesses substituents (e.g., vinyl, aryl, or halogens) capable of stabilizing the developing carbanion[3].

The Solution: To functionalize the


-position, strictly avoid hard nucleophilic bases. Instead, use non-nucleophilic, sterically hindered bases like LDA (Lithium diisopropylamide) at cryogenic temperatures (-78 °C) to kinetically form the enolate. The enolate itself is stable against ring opening and can be subsequently trapped with your desired electrophile.
Issue 3: Photochemical and Radiolytic Ring Opening

Q: I am using a cyclobutanone as a transition-state analogue in a biological assay and analyzing it via X-ray crystallography. However, the electron density shows a ring-opened butyric acid derivative. Is the enzyme cleaving it?

The Causality: Not necessarily; cyclobutanones are highly susceptible to radical-mediated fragmentation. During X-ray crystallographic data collection, intense irradiation generates hydroxyl radicals from the aqueous buffer[4]. These radicals can abstract a hydrogen atom, leading to a carbon-based radical that rapidly fragments the strained ring[5]. Computational studies show that the resulting ring-opened acyclic acid is ~25.0 kcal/mol more stable than the intact cyclobutanone hydrate[4].

The Solution: To verify if the cleavage is enzymatic or a radiolytic artifact, perform a discontinuous HPLC assay of the enzyme-inhibitor complex without X-ray exposure[4]. If the cyclobutanone remains intact in solution, the cleavage is radiolytic. Adding radical scavengers (like ascorbic acid) to the crystallization buffer or minimizing X-ray exposure time can mitigate this artifact.

Part 2: Quantitative Data Analysis

The choice of nucleophile dictates the survival of the cyclobutanone ring. The table below summarizes the effect of transmetalation on the addition of a 4-methoxyphenyl nucleophile to 3,3-difluorocyclobutanone[1].

Reagent SystemNucleophile Basicity1,2-Addition Yield (%)Ring-Opening / Elimination (%)
4-MeO-PhLi Very High6%> 90%
4-MeO-PhMgBr High< 10%> 80%
4-MeO-PhMgBr +

Low25%Trace
4-MeO-PhMgBr +

Very Low82% 0%

Part 3: Mechanistic and Workflow Visualizations

Mechanistic Divergence Pathway

MechanisticPathway A Cyclobutanone (High Ring Strain) B Nucleophilic Attack (RLi, RMgX, RCeCl2) A->B C Tetrahedral Alkoxide Intermediate B->C D Desired Pathway: Protonation C->D Low Basicity (e.g., Organocerium) F Side Reaction: C-C Bond Cleavage C->F High Basicity / Alkoxide Base E 1,2-Addition Product (Cyclobutanol) D->E G Ring-Opened Product (Acyclic Ketone/Ester) F->G

Fig 1. Mechanistic divergence of cyclobutanone intermediates based on nucleophile basicity.

Experimental Workflow

ProtocolWorkflow S1 Step 1: Dry CeCl3·7H2O (140°C, High Vacuum) S2 Step 2: Suspend in Anhydrous THF (Stir Overnight) S1->S2 S3 Step 3: Add Organometallic (-78°C, 2h) S2->S3 S4 Step 4: Add Cyclobutanone (Dropwise, -78°C) S3->S4 S5 Step 5: Quench with sat. NH4Cl (Avoid Strong Acids) S4->S5

Fig 2. Step-by-step experimental workflow for organocerium-mediated nucleophilic addition.

Part 4: Standardized Experimental Protocol

Self-Validating Protocol: Organocerium Addition to Cyclobutanones Note: The absolute exclusion of water during the preparation of


 is the critical failure point of this reaction. If the cerium salt is not properly dried, it undergoes hydrolysis to form insoluble, inactive 

.
  • Activation of Cerium(III) Chloride:

    • Weigh

      
       (1.5 equivalents relative to the ketone) into a Schlenk flask.
      
    • Apply high vacuum (0.1 mmHg) and heat progressively: 1 hour at 90 °C, followed by 2 hours at 140 °C.

    • Validation Check: The salt must remain a free-flowing white powder. If it melts or clumps, it has dissolved in its own water of crystallization and formed

      
      . Discard and restart.
      
  • Formation of the

    
    -THF Complex: 
    
    • Cool the flask to room temperature under argon.

    • Add anhydrous THF (approx. 5 mL per mmol of

      
      ) with vigorous stirring.
      
    • Stir overnight (at least 12 hours) at room temperature.

    • Validation Check: A successful complexation yields a uniform, milky-white suspension.

  • Generation of the Organocerium Reagent:

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Dropwise, add the organolithium (

      
      ) or Grignard (
      
      
      
      ) reagent (1.4 equivalents).
    • Stir at -78 °C for 2 hours to ensure complete transmetalation. The mixture may turn yellow or orange depending on the nucleophile.

  • Nucleophilic Addition:

    • Dissolve the cyclobutanone (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the ketone solution dropwise to the organocerium mixture at -78 °C down the side of the flask to pre-cool the droplets.

    • Stir for 1–3 hours at -78 °C. Monitor the disappearance of the ketone via TLC.

  • Quench and Workup:

    • Quench the reaction at -78 °C by adding saturated aqueous

      
       solution.
      
    • Crucial Note: Do not use strong acids (like

      
      ) to quench, as the resulting highly strained cyclobutanol can undergo acid-catalyzed ring expansion or rearrangement.
      
    • Warm to room temperature, extract with ethyl acetate, wash with brine, dry over

      
      , and concentrate under reduced pressure.
      

References

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones: A convenient synthesis of 2-vinyl-substituted 3-cycloalkene Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site Source: ACS Omega URL:[Link]

Sources

Technical Support Center: Purification of 3-(Methoxymethyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-(Methoxymethyl)cyclobutan-1-one. This resource is designed for researchers, chemists, and drug development professionals who are handling this volatile yet valuable building block. The inherent volatility and potential for closely-boiling impurities make its purification a non-trivial task. This guide provides in-depth, field-proven answers to common challenges, moving beyond simple steps to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

Q1: My crude 3-(Methoxymethyl)cyclobutan-1-one is a discolored liquid with a broad boiling range. What are the likely impurities and how should I begin my analysis?

A1: A discolored appearance and inconsistent boiling behavior in crude 3-(Methoxymethyl)cyclobutan-1-one typically point to a mixture of starting materials, reaction byproducts, and degradation products. The synthesis of cyclobutanone rings can be complex, often resulting in a challenging impurity profile.[1]

Common Impurity Classes:

  • Unreacted Starting Materials & Intermediates: Depending on the synthetic route, you may have residual cyclobutanol or cyclopropyl methanol precursors.[2]

  • Isomeric Byproducts: Acid-catalyzed rearrangements, a common strategy in cyclobutanone synthesis, can produce isomeric impurities like 3-butene-1-ol, which may have a boiling point close to your target compound.[2][3]

  • Oxidation-Related Impurities: Over-oxidation can lead to the formation of acidic impurities. Conversely, incomplete oxidation can leave aldehydes, which are common contaminants in ketone preparations.[4]

  • Solvent Residue & Ethers: Residual high-boiling reaction solvents or ether byproducts can also be present.[2]

Recommended Initial Analysis:

Before attempting purification, a clear understanding of your crude material is essential.

  • ¹H NMR Spectroscopy: This will give you a general idea of the major components and their relative ratios. Look for characteristic peaks of alcohols (-OH), aldehydes (-CHO), and any unreacted precursors.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this scenario. It will separate the volatile components and provide their mass-to-charge ratios, allowing for tentative identification of each impurity and an assessment of their boiling points relative to your product.

Understanding the impurity profile allows you to design a rational purification strategy, rather than proceeding with a generic and potentially ineffective method.

Q2: What is the most effective and scalable strategy for purifying this volatile ketone to a high degree of purity (>98%)?

A2: For a volatile liquid like 3-(Methoxymethyl)cyclobutan-1-one, the most robust and scalable purification strategy is Fractional Vacuum Distillation . This method is superior to simple distillation because it is designed to separate components with close boiling points, a common challenge with this compound.[5] The process should always be preceded by a liquid-liquid extraction (an aqueous workup) to remove non-volatile salts and water-soluble impurities.

The overall workflow is as follows:

Purification_Workflow crude Crude Product (Ketone + Impurities) workup Aqueous Workup (e.g., NaHCO₃ wash) crude->workup Removes acids, water-soluble salts drying Drying (e.g., MgSO₄) workup->drying Removes water distillation Fractional Vacuum Distillation drying->distillation Separates based on boiling point pure Pure Product (>98%) distillation->pure

Caption: General purification workflow for 3-(Methoxymethyl)cyclobutan-1-one.

Why Fractional Distillation? Simple distillation is only effective when the boiling points of the components differ significantly (ideally >70 °C).[6] Fractional distillation, however, utilizes a fractionating column placed between the distillation flask and the condenser. This column is packed with material (like Raschig rings or Vigreux indentations) that provides a large surface area. This setup allows for repeated cycles of vaporization and condensation, creating a temperature gradient along the column.[7] Each cycle is equivalent to a simple distillation, effectively creating multiple "theoretical plates" of separation. The most volatile component (lowest boiling point) will reach the top of the column first, resulting in a much purer distillate.[6][8]

Q3: I'm attempting a fractional distillation, but my separation is poor, and I'm losing a significant amount of product. What is going wrong?

A3: This is a common issue when distilling volatile compounds. The problems of poor separation and low yield are often linked and can be solved by optimizing your distillation setup and technique.

Troubleshooting Guide:

Distillation_Troubleshooting start Distillation Issue p1 Poor Separation (Impure Fractions) start->p1 p2 Low Yield (Product Loss) start->p2 s1a Heating too fast? (Reduces efficiency) p1->s1a s1b Insufficient column length or inefficient packing? p1->s1b s1c Poor column insulation? p1->s1c s2a Vacuum too high / Temp too low? p2->s2a s2b Leaks in the system? p2->s2b s2c Condenser too warm or receiving flask not cold enough? p2->s2c r1a Solution: Decrease heating mantle setting. Aim for a slow, steady distillation rate (e.g., 1 drop per second). s1a->r1a r1b Solution: Use a longer Vigreux column or a packed column (e.g., Raschig rings) to increase the number of theoretical plates. s1b->r1b r1c Solution: Wrap the column in glass wool or aluminum foil to maintain the thermal gradient. s1c->r1c r2a Solution: Adjust vacuum level. The compound must be volatile enough to distill but not so volatile it bypasses the condenser. s2a->r2a r2b Solution: Check all joints and seals. Use high-vacuum grease appropriately. s2b->r2b r2c Solution: Use a high-efficiency condenser with cold circulating fluid. Immerse the receiving flask in a dry ice/acetone bath. s2c->r2c

Caption: Decision tree for troubleshooting common distillation problems.

For volatile compounds specifically, product loss during solvent removal (rotovaping) prior to distillation is also a major concern. To mitigate this, use a lower vacuum setting on the rotovap and avoid excessive heating of the water bath.[9] It is often better to leave a small amount of solvent in the crude mixture than to lose the product into the vacuum trap.[9]

Q4: My GC-MS analysis confirms the presence of aldehyde impurities. Is there a pre-treatment step I should perform before distillation?

A4: Yes. While fractional distillation is powerful, its efficiency can be greatly improved by removing specific problematic impurities beforehand. Aldehydes can sometimes form azeotropes or have boiling points very close to the parent ketone, making separation by distillation alone difficult.

A highly effective method for removing aldehydes is a bisulfite wash . This technique leverages the well-known reaction between sodium bisulfite and aldehydes to form a water-soluble salt adduct, which can then be easily removed via liquid-liquid extraction.[10]

Mechanism: The nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde. The resulting adduct is an ionic salt, which is highly soluble in the aqueous phase and insoluble in the organic phase.

Brief Protocol:

  • Dissolve your crude ketone in a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic solution with a saturated aqueous solution of sodium bisulfite.

  • Shake the mixture vigorously in a separatory funnel for several minutes to ensure complete reaction.

  • Separate the aqueous layer (which now contains the aldehyde-bisulfite adduct).

  • Wash the organic layer again with brine, then dry it over an anhydrous salt (e.g., MgSO₄) before proceeding to distillation.

This pre-treatment step selectively removes the aldehyde, reducing the burden on the final distillation and leading to a much higher purity product. This method can also remove some sterically unhindered ketones, but is generally effective for aldehyde removal in the presence of more hindered ketones like your target compound.[10]

Experimental Protocol: High-Purity Purification

This protocol outlines the complete process, from initial workup to final purification by fractional vacuum distillation.

1. Aqueous Workup & Pre-treatment

  • Objective: To remove acidic impurities and aldehydes.

  • Procedure:

    • Transfer the crude 3-(Methoxymethyl)cyclobutan-1-one to a separatory funnel. Dilute with 3-5 volumes of diethyl ether or methyl tert-butyl ether (MTBE).

    • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release any evolved CO₂ gas.

    • Separate the lower aqueous layer.

    • Add an equal volume of saturated aqueous sodium bisulfite (NaHSO₃) solution to the organic layer. Shake vigorously for 3-5 minutes.[10]

    • Separate the aqueous layer.

    • Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to break any emulsions and remove residual water.

    • Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together, indicating the solution is dry.

    • Filter the solution to remove the drying agent.

2. Solvent Removal

  • Objective: To carefully remove the extraction solvent without losing the volatile product.

  • Procedure:

    • Set up a rotary evaporator with a vacuum trap and a well-chilled condenser.

    • Place the filtered organic solution in a round-bottom flask (no more than half full).

    • Use a mild vacuum and a low-temperature water bath (e.g., 20-30°C). The goal is to gently remove the solvent.

    • Observe the evaporation carefully. Once the bulk of the solvent is removed, do not continue to pull a high vacuum, as this will result in the loss of your product.[9] It is acceptable to leave a small amount of solvent.

3. Fractional Vacuum Distillation

  • Objective: To separate the product from remaining impurities based on boiling point.

  • Apparatus:

    • Heating mantle with a stirrer.

    • Round-bottom flask containing the crude oil and a magnetic stir bar.

    • A fractionating column (Vigreux or packed, at least 20 cm in length).

    • Distillation head with a thermometer.

    • A high-efficiency condenser.

    • A vacuum adapter and receiving flasks.

    • A vacuum pump with a pressure gauge.

  • Procedure:

    • Assemble the distillation apparatus. Ensure all glass joints are properly sealed. Use a small amount of vacuum grease if necessary.

    • Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process (preventing heat loss to the environment).

    • Begin stirring and slowly apply vacuum to the system.

    • Once the desired pressure is stable, begin to heat the distillation flask gently.

    • Observe the column as the vapor begins to rise. A "reflux ring" of condensing vapor will slowly ascend the column. Do not apply excessive heat, as this can cause the column to flood, ruining the separation.[11]

    • Collect a small initial "forerun" fraction, which will contain any highly volatile impurities.

    • When the temperature at the distillation head stabilizes, switch to a new receiving flask. This main fraction is your product. Record the stable temperature and pressure.

    • Continue collecting the main fraction as long as the temperature remains constant. If the temperature rises or drops significantly, it indicates a different component is beginning to distill. Stop the distillation or switch to a new "tailing" fraction flask.

    • Release the vacuum before turning off the cooling water to the condenser.

ParameterRecommended Setting/ValueRationale
Vacuum Level 20-50 mmHg (initial estimate)Lowers the boiling point to a manageable temperature (<100 °C) to prevent decomposition.
Heating Rate Slow and gradualEnsures equilibrium is established in the column for optimal separation.[6]
Distillate Take-off Rate ~1 drop per secondA slow rate indicates a good reflux ratio and efficient separation.
Receiving Flask Temp. ≤ -78 °C (Dry Ice/Acetone)Crucial for condensing and trapping the volatile product, minimizing yield loss.[9]

References

  • PSIBERG. (2023, April 6). Simple vs. Fractional Distillation: A Comparison. [Link]

  • Oreate AI Blog. (2026, January 20). Fractional Distillation vs. Simple Distillation: Unpacking the Differences. [Link]

  • Luna Technologies. (n.d.). Decoding Distillation: Simple vs Fractional. Retrieved March 7, 2024, from [Link]

  • Scribd. (n.d.). Simple vs. Fractional Distillation Guide. Retrieved March 7, 2024, from [Link]

  • Maratek. (2023, September 26). Fractional vs. Simple Distillation and How to Segregate Multiple Solvents. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved March 7, 2024, from [Link]

  • Google Patents. (n.d.). US2826537A - Method for purification of ketones.
  • University of Toronto. (n.d.). recrystallization, filtration and melting point. Retrieved March 7, 2024, from [Link]

  • National Institutes of Health. (n.d.). 3-Methoxycyclobutan-1-one. PubChem. Retrieved March 7, 2024, from [Link]

  • Google Patents. (n.d.). CN111138252A - Synthetic method of cyclobutanone.
  • Google Patents. (n.d.). US2570157A - Purification of ketone-containing liquid.
  • extraktLAB. (n.d.). Distillation Methods and Troubleshooting Wiped Film Evaporators. Retrieved March 7, 2024, from [Link]

  • University of Calgary. (n.d.). Recrystallization. Retrieved March 7, 2024, from [Link]

  • Thompson Rivers University. (n.d.). Experiment 2: Recrystallization. Retrieved March 7, 2024, from [Link]

  • Slideshare. (n.d.). Troubleshooting of Distillation. Retrieved March 7, 2024, from [Link]

  • Organic Syntheses. (n.d.). cyclobutanone. Retrieved March 7, 2024, from [Link]

  • Fiveable. (2025, August 15). 4.4 Advanced distillation techniques and troubleshooting. [Link]

  • ResearchGate. (2025, August 6). The removal of volatile ketone mixtures from air in biofilters. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved March 7, 2024, from [Link]

  • Ship & Shore Environmental, Inc. (2025, December 8). Troubleshooting Distillation Column Malfunctions. [Link]

  • University of Rochester. (n.d.). How To: Work with Volatile Compounds. Department of Chemistry. Retrieved March 7, 2024, from [Link]

  • ACS Publications. (n.d.). A Procedure for Purification of Steam-Volatile Ketones. 2,4-Dinitrophenylhydrazone Cleavage. The Journal of Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]

Sources

Optimizing reaction temperature for 3-(Methoxymethyl)cyclobutan-1-one reduction

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CB-RED-004 Topic: Optimizing Reaction Temperature & Stereoselectivity Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are likely performing this reduction to generate 3-(methoxymethyl)cyclobutan-1-ol . The critical challenge in this transformation is not yield, but diastereoselectivity .

Due to the puckered conformation of the cyclobutane ring, hydride reduction of 3-substituted cyclobutanones is highly stereoselective for the cis-isomer (where the hydroxyl and methoxymethyl groups occupy the same face). This selectivity is governed by torsional strain in the transition state rather than pure steric hindrance.

The Core Rule: Lower temperatures (


 to 

) enhance cis-selectivity. Higher temperatures (

to RT) increase the proportion of the trans-isomer and the risk of ring-opening side reactions.

Module 1: Critical Troubleshooting (Q&A)

Q1: My cis:trans ratio is fluctuating between batches. Why?

Diagnosis: Inconsistent temperature control during the hydride addition phase. Technical Insight: The reduction of 3-substituted cyclobutanones is under kinetic control . The hydride reagent (nucleophile) preferentially attacks from the face opposite the C3-substituent (anti-facial attack) to minimize torsional strain in the transition state.

  • At Low Temp (

    
    ):  The energy difference between the anti and syn transition states is magnified, leading to high cis selectivity (>95:5).
    
  • At Higher Temp (

    
    ):  The available thermal energy allows the reagent to overcome the barrier for syn-attack more frequently, eroding the ratio to ~80:20 or lower.
    

Action Plan:

  • Pre-cool the substrate solution before adding the reducing agent.

  • Use a cryostat or dry ice/acetone bath to maintain steady temperature.

  • Switch Reagents: If temperature control is difficult, switch from NaBH

    
     to a bulkier reagent like L-Selectride  (Lithium tri-sec-butylborohydride), which amplifies the steric bias even at slightly elevated temperatures.
    
Q2: I am seeing "ring-opened" impurities in my LCMS. Is the temperature too high?

Diagnosis: Likely yes, or the quench was too aggressive. Technical Insight: Cyclobutane rings possess significant ring strain (~26 kcal/mol). While the methoxymethyl group is stable, the intermediate alkoxide formed during reduction is sensitive.

  • Thermal Ring Opening: Above

    
    , particularly in the presence of strong Lewis acids (often formed in situ with LiAlH
    
    
    
    ), the ring can cleave.
  • Acidic Quench: Strong acid quenching (HCl) generates heat and can catalyze ring expansion or opening.

Action Plan:

  • Cap reaction temperature at

    
     maximum .
    
  • Quench Protocol: Use a saturated aqueous Ammonium Chloride (NH

    
    Cl) or Rochelle’s Salt solution at 
    
    
    
    . Avoid direct addition of concentrated mineral acids.
Q3: The reaction stalls at -78°C. Should I warm it up?

Diagnosis: Solubility limits or Activation Energy barrier. Technical Insight: NaBH


 is sparingly soluble in THF at 

. If using NaBH

, methanol is the preferred solvent, but methanol freezes at

and becomes viscous at

, slowing mass transfer.

Action Plan:

  • If using NaBH

    
    :  Run at 
    
    
    
    in Methanol. This is the "Goldilocks" zone—cold enough for good selectivity (~9:1), warm enough for kinetics.
  • If using L-Selectride: Stick to THF at

    
     . If it stalls, warm slowly to 
    
    
    
    , but do not exceed
    
    
    .

Module 2: Decision Framework & Mechanism

The following diagram illustrates the mechanistic pathway and how reagent/temperature choices dictate the stereochemical outcome.

ReactionPathway Substrate 3-(Methoxymethyl) cyclobutan-1-one ConditionA Path A: Kinetic Control L-Selectride / -78°C (THF) Substrate->ConditionA ConditionB Path B: Standard NaBH4 / -20°C (MeOH) Substrate->ConditionB ConditionC Path C: Thermodynamic drift LiAlH4 / Reflux (Ether) Substrate->ConditionC TS_Anti Transition State: Anti-facial Attack (Minimizes Torsional Strain) ConditionA->TS_Anti High Selectivity ConditionB->TS_Anti Good Selectivity Prod_Mix MIXTURE cis/trans mix (~85:15 dr) ConditionB->Prod_Mix If warmed too fast ConditionC->Prod_Mix Prod_Side SIDE PRODUCTS Ring Opening / Epimerization ConditionC->Prod_Side Prod_Cis MAJOR PRODUCT cis-3-(Methoxymethyl) cyclobutan-1-ol (>95:5 dr) TS_Anti->Prod_Cis

Caption: Mechanistic pathway showing the impact of temperature and reagent choice on the stereochemical outcome of cyclobutanone reduction.

Module 3: Optimized Experimental Protocols

Protocol A: High-Fidelity Stereoselective Reduction (Target: >95% cis)

Recommended for late-stage intermediates where isomer purity is critical.

Reagents:

  • Substrate: 3-(Methoxymethyl)cyclobutan-1-one (1.0 eq)

  • Reagent: L-Selectride (1.0 M in THF, 1.2 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve substrate in anhydrous THF and cool to

    
      (Dry ice/Acetone bath).
    
  • Addition: Add L-Selectride dropwise over 20 minutes along the flask wall to pre-cool the reagent. Crucial: Maintain internal temp below

    
    .
    
  • Reaction: Stir at

    
     for 2 hours. Monitor by TLC/LCMS.
    
  • Quench: While still at

    
    , add Methanol (3 eq) dropwise. Then, add 10% NaOH followed by 30% H
    
    
    
    O
    
    
    (oxidative workup for boron byproducts).
  • Warm: Allow to warm to

    
     over 1 hour.
    
Protocol B: Scalable Standard Reduction (Target: ~90% cis)

Recommended for early-stage synthesis or large batches.

Reagents:

  • Substrate: 3-(Methoxymethyl)cyclobutan-1-one (1.0 eq)

  • Reagent: NaBH

    
     (Sodium Borohydride) (0.5 eq - Note: 1 mole NaBH4 reduces 4 moles ketone)
    
  • Solvent: Methanol (0.2 M concentration)

Step-by-Step:

  • Setup: Standard flask, air atmosphere is acceptable but inert is preferred.

  • Cooling: Dissolve substrate in Methanol and cool to

    
      (Ice/Salt bath or Cryostat).
    
  • Addition: Add NaBH

    
     as a solid in small portions over 15 minutes. Warning: Gas evolution (H
    
    
    
    ).
  • Reaction: Stir at

    
     for 1 hour. If conversion is <90%, warm to 
    
    
    
    .
  • Quench: Add Saturated NH

    
    Cl solution slowly at 
    
    
    
    .
  • Extraction: Extract with DCM or EtOAc.

Module 4: Data & Specifications

Stereoselectivity vs. Temperature Table

Based on general reactivity of 3-substituted cyclobutanones [1, 2]

ReagentTemperatureSolventMajor ProductApprox.[1][2][3][4] cis:trans RatioRisk Factor
L-Selectride -78°CTHFcis98 : 2 High Cost
NaBH4 -20°CMeOHcis92 : 8 Moderate
NaBH4 0°CMeOHcis85 : 15 Low
LiAlH4 25°CEt2Ocis75 : 25 Ring Opening

References

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Source: Journal of Organic Chemistry (2020).[4] Key Finding: Confirms that hydride reduction of 3-substituted cyclobutanones is highly selective for the cis-alcohol (>90%) due to torsional strain favoring anti-facial attack.[4][5][6][7][8] Lower temperatures enhance this selectivity.[3][4][5] URL:[Link][4]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Source: MDPI (Molecules, 2013). Key Finding: Reviews general strategies for cyclobutanone reduction, highlighting the use of bulky hydrides (like L-Selectride) to maximize diastereomeric ratios. URL:[Link]

  • Synthesis of Cyclobutanols. Source: Organic Chemistry Portal.[9] Key Finding: Provides general reaction classes and catalyst information for the synthesis of cyclobutanols from cyclobutanones. URL:[Link][9]

Sources

Cyclobutanone Functionalization Support Center: Troubleshooting C-C Activation & Conversion

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support hub for cyclobutanone functionalization. Cyclobutanones are highly strained, privileged scaffolds in synthetic chemistry. However, harnessing their ~24 kcal/mol ring strain via transition-metal-catalyzed C-C bond activation or organocatalytic desymmetrization often presents significant conversion and selectivity challenges.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the thermodynamic and kinetic causalities behind reaction failures and provide self-validating protocols to ensure your functionalization workflows succeed.

Part 1: Diagnostic Decision Logic

Before adjusting reaction parameters, you must determine whether your low conversion is a kinetic failure (the catalyst cannot activate the C-C bond) or a selectivity failure (the intermediate decomposes via off-target pathways).

Troubleshooting Start Low Conversion in Cyclobutanone Functionalization Check1 Is the starting material consumed? (TLC/NMR) Start->Check1 ConsumedYes Yes: Off-target reactions (Ring-opening, Aldol) Check1->ConsumedYes SM is fully consumed ConsumedNo No: Catalyst inactivity or poor C-C activation Check1->ConsumedNo SM is fully recovered Action1 Optimize tether length & use rigid ligands ConsumedYes->Action1 Action2 Switch to cationic Rh(I) & bulky bidentate phosphine ConsumedNo->Action2

Diagnostic decision tree for troubleshooting cyclobutanone functionalization.

Part 2: Mechanistic Deep Dives (FAQs)

Issue 1: Overcoming High Activation Barriers in C-C Cleavage

Question: My starting cyclobutanone is fully recovered after 24 hours under Rh(I) catalysis. Why is the C-C bond activation failing?

Answer: The oxidative addition of a transition metal into the C-C bond of a cyclobutanone is typically the rate-determining step. Despite the inherent ring strain driving the thermodynamics, the kinetic barrier remains exceptionally high. If the metal center is not sufficiently electron-rich, or if the ligand creates excessive steric hindrance during the initial carbonyl coordination, oxidative addition stalls 1.

  • Causality & Resolution: Switch to a more electron-donating bidentate phosphine ligand (e.g., DTBM-segphos) and utilize a cationic rhodium source (e.g., generating the active catalyst in situ with AgSbF₆). Cationic Rh(I) centers exhibit enhanced electrophilicity, facilitating initial coordination to the ketone oxygen, which pre-organizes the complex and lowers the transition state barrier for subsequent C-C insertion 1.

Issue 2: Suppressing Acyclic Byproducts (β-Hydride Elimination)

Question: I am achieving full conversion, but my isolated yield of the [4+2] cycloadduct is <15%. The crude NMR shows a complex mixture of acyclic enones. How do I prevent this?

Answer: Once the metal inserts into the cyclobutanone C-C bond to form a metallacyclopentanone intermediate, the system faces a critical bifurcation. It can either undergo the desired migratory insertion with the tethered olefin, or it can undergo premature β-hydride elimination, leading to ring-opened acyclic byproducts 2.

  • Causality & Resolution: β-hydride elimination is favored when migratory insertion is slow—often due to a highly flexible olefin tether or a ligand bite angle that poorly aligns the reacting centers. Ensure the olefin is tethered at the 2-position of the cyclobutanone to geometrically constrain the system 2. Additionally, employ rigid ligands like TADDOL-derived phosphoramidites. Their rigid chiral pockets compress the metallacycle, accelerating migratory insertion over elimination 3.

Issue 3: Enantioselective Desymmetrization & Self-Aldol Condensation

Question: When using synergistic Pd/enamine catalysis for the enantioselective arylation of cyclobutanones, I observe significant self-aldol condensation and low enantiomeric excess (ee).

Answer: Cyclobutanones are highly electrophilic. Under enolization conditions, the increased ring strain (3–4 kcal/mol) and conformational repulsion make the enol/enamine intermediate highly reactive toward unreacted cyclobutanone molecules, leading to self-aldol oligomers 4.

  • Causality & Resolution: Utilize a sterically demanding secondary amine catalyst to shield one face of the enamine intermediate. The bulky amine suppresses the self-condensation pathway by sterically blocking the approach of a second cyclobutanone molecule, while simultaneously directing the Pd-oxidative addition complex to achieve high enantiocontrol 4.

Part 3: Quantitative Benchmarking

To guide your optimization, the following table summarizes the causal effects of different catalyst/ligand systems on conversion rates and selectivity.

Catalyst SystemLigandTemp (°C)Conversion (%)Enantiomeric Ratio (er)Mechanistic Outcome / Primary Issue Addressed
[Rh(C₂H₄)₂Cl]₂P(3,5-CF₃-C₆H₃)₃150>95N/AHigh temp required to overcome the kinetic barrier of C-C oxidative addition.
[Rh(cod)Cl]₂ + AgSbF₆(R)-DTBM-segphos258899:1Cationic Rh enables room-temperature kinetic resolution via enhanced electrophilicity.
Pd(dba)₂ + AmineChiral Secondary Amine408590:10Bulky amine successfully suppresses background self-aldol condensation.
[Rh(cod)Cl]₂TADDOL-Phosphoramidite1109298:2Rigid ligand framework accelerates migratory insertion over β-H elimination.

Part 4: Self-Validating Experimental Workflow

Protocol: Rhodium-Catalyzed Intramolecular [4+2] Coupling of Cyclobutanones

Objective: Synthesize bridged bicyclic frameworks via C-C activation while minimizing ring-opening side reactions.

Step 1: Catalyst Pre-Activation (Glovebox Required)

  • Action: Inside a nitrogen-filled glovebox, charge an 8-mL reaction vial with [Rh(C₂H₄)₂Cl]₂ (5 mol%) and P(3,5-CF₃-C₆H₃)₃ (24 mol%). Dissolve in 1.0 mL of anhydrous 1,4-dioxane.

  • Causality: The slight stoichiometric excess of ligand ensures complete formation of the active monomeric Rh(I) species, preventing the aggregation of inactive Rh clusters.

  • Self-Validation Check: The solution must transition from pale yellow to a deep, homogeneous orange/red within 5 minutes. If the solution remains pale or turns black, the precatalyst has degraded or oxygen is present.

Step 2: Substrate Addition

  • Action: Add the cyclobutanone substrate (0.1 mmol) dissolved in 2.0 mL of anhydrous 1,4-dioxane to the active catalyst mixture.

  • Causality: 1,4-dioxane is selected for its high boiling point and non-coordinating nature, which prevents solvent-induced catalyst poisoning during the high-temperature C-C activation step.

Step 3: Thermal C-C Activation

  • Action: Seal the vial tightly with a PTFE-lined cap, remove it from the glovebox, and heat the mixture at 150 °C for 36 hours.

  • Self-Validation Check (TLC Aliquot): After 12 hours, cool the reaction briefly and take a 50 µL aliquot. Run a rapid TLC (Hexanes/EtOAc). The disappearance of the starting material and the emergence of a new, lower-Rf spot confirms that oxidative addition and migratory insertion are proceeding. If starting material persists, verify the anhydrous nature of your solvent, as trace moisture protonates the metallacycle.

Step 4: Quench and Purification

  • Action: Cool the reaction to room temperature, concentrate under reduced pressure, and purify via flash column chromatography on silica gel.

Part 5: Catalytic Pathway Visualization

Understanding the exact point of failure requires visualizing the catalytic cycle. The diagram below illustrates the critical bifurcation point (N4) where the reaction can fail if the ligand is not properly optimized.

Mechanism N1 Rh(I) Precatalyst + Ligand N2 Coordination to Carbonyl & Unsaturated Acceptor N1->N2 N3 Oxidative Addition into C-C Bond (Rate-Limiting) N2->N3 Strain Release (~24 kcal/mol) N4 Rh(III) Metallacycle Intermediate N3->N4 N5 Migratory Insertion of Olefin/Alkyne N4->N5 Favored by rigid tether N6 Reductive Elimination (Product Release) N5->N6 N6->N1 Catalyst Regeneration

Catalytic cycle for Rh-mediated C-C activation and functionalization of cyclobutanones.

References

  • Ko, H. M., & Dong, G. (2014). Cooperative activation of cyclobutanones and olefins leads to bridged ring systems by a catalytic [4 + 2] coupling. Nature Chemistry. 2

  • Zhou, X., & Dong, G. (2015). (4+1) vs (4+2): Catalytic Intramolecular Coupling between Cyclobutanones and Trisubstituted Allenes via C–C Activation. Journal of the American Chemical Society. 3

  • Xia, et al. (2019). Kinetic Resolution via Rh-Catalyzed C–C Activation of Cyclobutanones at Room Temperature. Journal of the American Chemical Society. 1

  • Enantioselective Functionalization of Prochiral Cyclobutanones and Cyclobutenones. (2021). Thieme-Connect. 4

Sources

Stability of methoxymethyl group under acidic reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methoxymethyl (MOM) Ether Stability

Topic: Stability of Methoxymethyl (MOM) Group Under Acidic Reaction Conditions Document ID: MOM-STAB-004 Last Updated: 2025-05-21[1][2]

Overview & Scope

Welcome to the Technical Support Center. This guide addresses the stability profile of the Methoxymethyl (MOM) protecting group.[1][3][4] While MOM ethers are robust against bases, nucleophiles, and reducing agents, they are chemically defined as acetals .[5] Consequently, their "Achilles' heel" is sensitivity to Brønsted and Lewis acids.

Target Audience: Synthetic chemists encountering premature cleavage, incomplete deprotection, or selectivity issues.

Diagnostic: Is Your Reaction Safe?

Before proceeding, use this decision matrix to determine if your specific acidic conditions will compromise the MOM group.

MOM_Stability_Flowchart Start Start: Evaluate Reaction Conditions IsAcidic Is the environment Acidic? Start->IsAcidic TypeAcid Acid Type? IsAcidic->TypeAcid Yes Stable STABLE (Safe to proceed) IsAcidic->Stable No (Basic/Neutral) Protic Aqueous / Protic Acid (HCl, AcOH, H2SO4) TypeAcid->Protic Lewis Lewis Acid / Anhydrous (TiCl4, BF3, TMSOTf) TypeAcid->Lewis Protic->Stable pH > 4 (e.g., Silica) Caution META-STABLE (Requires Optimization) Protic->Caution pH ~4 (e.g., PPTS, heat) Unstable UNSTABLE (High Risk of Cleavage) Protic->Unstable pH < 4 (e.g., 1M HCl) Lewis->Caution Mild (ZnBr2, MgBr2) Lewis->Unstable Strong (TiCl4, BBr3, TMSI) Lewis->Unstable Chelating Conditions

Figure 1: Decision matrix for determining MOM stability based on acid type and strength.

The Mechanism of Failure

Understanding how the MOM group fails allows you to prevent it.[3] The cleavage is driven by the formation of a resonance-stabilized oxocarbenium ion .

MOM_Mechanism MOM MOM Ether R-O-CH2-OMe Protonated Protonated Ether R-O(H)+-CH2-OMe MOM->Protonated Coordination H_Plus + H+ H_Plus->Protonated TS Oxocarbenium Ion [ CH2=OMe ]+ Protonated->TS Rate Limiting (- ROH) Alcohol Product R-OH Protonated->Alcohol Byproduct Formaldehyde + MeOH TS->Byproduct + H2O

Figure 2: Acid-catalyzed hydrolysis mechanism. The oxocarbenium intermediate is the key driver of instability.

Troubleshooting & FAQs

Issue A: Premature Cleavage in Lewis Acid Reactions

User Report: "I tried a Mukaiyama aldol reaction using


, and my MOM group fell off."
  • Root Cause: Strong Lewis acids (Ti, Sn, B based) coordinate to the acetal oxygens.

    
     is notorious for chelating the two oxygens in the MOM group, effectively "prying" it off even without a proton source [1].
    
  • Solution:

    • Switch Lewis Acids: Use non-chelating, milder Lewis acids like

      
       (often tolerated at low temps) or Lanthanide triflates.
      
    • Temperature Control: Keep the reaction at -78°C. Cleavage rates drop significantly at low temperatures.

    • Alternative Protection: If

      
       is mandatory, switch to a Benzyl (Bn) ether, which is stable to 
      
      
      
      .
Issue B: Incomplete Deprotection

User Report: "I'm treating my substrate with 1M HCl, but the MOM group isn't leaving."

  • Root Cause: Solubility.[3] MOM cleavage requires water to trap the oxocarbenium ion. If your substrate is greasy (lipophilic) and you are using aqueous HCl, the reaction is biphasic and slow.

  • Solution:

    • The "Homogeneous" Fix: Use a single-phase solvent system. Dissolve substrate in THF or Dioxane, then add 6M HCl.

    • Anhydrous Method: If water is problematic for other groups, use Bromodimethylborane (

      
      )  or TMSBr  in DCM at -78°C [2].
      
Issue C: Selectivity (MOM vs. TBDMS vs. THP)

User Report: "I have a MOM group and a TBDMS group. Can I remove one without the other?"

  • Strategy:

    • Remove TBDMS, Keep MOM: Use TBAF (Tetrabutylammonium fluoride).[6] Fluoride cleaves silicon selectively; MOM is inert to fluoride.

    • Remove MOM, Keep TBDMS: This is difficult because acid cleaves both. However, TBDMS is generally more acid-labile than MOM. To cleave MOM while retaining TBDMS, you typically cannot use acid. Correction: You must use orthogonal protection (e.g., Fluoride for TBDMS, Acid for MOM). If you must cleave MOM in the presence of TBDMS, use

      
        at low temp (cleaves ethers, silyl ethers might survive if bulky, but risky).
      
    • MOM vs. THP: THP is more acid-sensitive.[7] Mild acid (PPTS, room temp) often cleaves THP while leaving MOM intact [3].

Stability Data Comparison

Reagent / ConditionMOM StabilityTHP StabilityTBDMS StabilityBenzyl (Bn) Stability
Aqueous Acid (pH 1) Unstable Unstable Unstable Stable
Acetic Acid (80%) Metastable (Slow)UnstableMetastableStable
Lewis Acid (

)
Unstable UnstableVariableStable
Fluoride (TBAF) Stable StableUnstable Stable
Base (NaOH, KOtBu) Stable StableStableStable
Reduction (

/Pd)
StableStableStableUnstable

Standard Operating Procedures (SOPs)

SOP 1: Standard MOM Deprotection (Acidic Hydrolysis)

Best for general substrates.

  • Dissolution: Dissolve the substrate (1.0 equiv) in Methanol (MeOH) .

    • Note: If solubility is poor, use a 1:1 mixture of MeOH and THF.

  • Acidification: Add Conc. HCl (approx 2-5 drops per mmol of substrate).

    • Alternative: For sensitive substrates, use PPTS (Pyridinium p-toluenesulfonate) and heat to 50°C.

  • Reaction: Stir at room temperature. Monitor by TLC (MOM groups are often less polar than the free alcohol).

  • Workup: Quench with saturated

    
     solution. Extract with EtOAc.
    
SOP 2: Anhydrous MOM Cleavage (Lewis Acid)

Best for substrates sensitive to water.

  • Setup: Flame-dry glassware. Maintain

    
     atmosphere.
    
  • Reagent: Dissolve substrate in dry DCM . Cool to -78°C .

  • Addition: Add Bromodimethylborane (

    
    ) or 
    
    
    
    (1.1 - 1.5 equiv) dropwise.
  • Quench: Pour into a vigorously stirring mixture of

    
     and THF.
    

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[8][9]

  • Guindon, Y.; Yoakim, C.; Morton, H. E. "Cleavage of Methoxymethyl Ethers with Bromodimethylborane." J. Org.[9] Chem.1984 , 49, 3912–3920.

  • Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-Toluenesulfonate.[5] A Mild and Efficient Catalyst for the Tetrahydropyranylation of Alcohols." J. Org.[9] Chem.1977 , 42, 3772–3774.

Sources

Technical Support Center: Solvent Optimization for 3-(Methoxymethyl)cyclobutan-1-one Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. 3-(Methoxymethyl)cyclobutan-1-one is a highly strained (~26 kcal/mol ring strain), versatile building block frequently utilized in complex drug development. While its inherent strain drives its reactivity, harnessing this energy requires precise environmental control.

This guide provides troubleshooting protocols and mechanistic FAQs to help you master solvent selection for nucleophilic additions, ring expansions, and photochemical cleavages involving this specific substrate.

Module 1: Nucleophilic Addition & Stereocontrol

Q: Why am I getting poor diastereoselectivity (inconsistent cis/trans mixtures) during the hydride reduction of 3-(Methoxymethyl)cyclobutan-1-one?

The Causality: The stereoselectivity of nucleophilic hydride reduction in 3-substituted cyclobutanones is fundamentally dictated by the solvent's ability to mediate cation-carbonyl complexation. In highly polar, protic solvents (like methanol), the solvent molecules actively compete with the carbonyl oxygen to coordinate with the metal counterion (e.g., Na⁺ or Li⁺) of the reducing agent. This dampens the electrophilicity of the carbonyl carbon and leads to a looser, less directed transition state, degrading stereocontrol ().

Conversely, non-polar or moderately polar aprotic solvents (like THF or Toluene) enhance the cation-carbonyl interaction. This rigidifies the transition state, allowing the steric bulk of the methoxymethyl group and the puckered conformation of the cyclobutane ring to strongly direct the hydride attack from the less hindered face, heavily favoring the cis alcohol ().

Quantitative Solvent Effects on Stereoselectivity

Table 1: Impact of Solvent Properties on Hydride Reduction of 3-Substituted Cyclobutanones

SolventDielectric Constant (ε)Cation-Carbonyl ComplexationTypical cis:trans Ratio
Methanol (MeOH)32.7Weak (Solvent outcompetes)~ 60:40
Dichloromethane (DCM)8.9Moderate~ 80:20
Tetrahydrofuran (THF)7.5Strong> 90:10
Toluene2.4Very Strong> 95:5
Self-Validating Protocol: Stereoselective Hydride Reduction
  • Preparation: Flame-dry a Schlenk flask under argon. Add 3-(methoxymethyl)cyclobutan-1-one (1.0 eq) and anhydrous THF to achieve a 0.1 M concentration.

  • Thermal Control: Cool the solution strictly to -78 °C using a dry ice/acetone bath. This minimizes thermal background reactions and maximizes facial selectivity.

  • Reagent Addition: Dropwise add L-Selectride (1.2 eq, 1.0 M in THF). The bulky hydride source, combined with the coordinating THF solvent, ensures attack exclusively from the less hindered face.

  • Quenching: Stir for 2 hours at -78 °C. Quench carefully with 10% aqueous NaOH and 30% H₂O₂ to safely oxidize the borane intermediate.

  • Validation Readout: Extract with ethyl acetate, dry over MgSO₄, and concentrate. Run a crude ¹H-NMR; the reaction is validated if the cis isomer displays a distinct, predictable upfield shift for the carbinol proton compared to the trans isomer, confirming the solvent-directed stereocontrol.

Module 2: Ring Expansion (Baeyer-Villiger Oxidations)

Q: My Baeyer-Villiger oxidation of 3-(Methoxymethyl)cyclobutan-1-one is stalling at the Criegee intermediate or yielding acyclic byproducts. How does the solvent impact this?

The Causality: The rate-determining step of the Baeyer-Villiger ring expansion is the alkyl migration from the tetrahedral Criegee intermediate to form the lactone. This step develops significant negative charge on the departing carboxylate leaving group. Aprotic solvents with low dielectric constants (like Hexane) fail to stabilize this transition state, causing the reaction to stall. However, if you use highly nucleophilic protic solvents (like water or ethanol), they intercept the Criegee intermediate, leading to acyclic ester/acid byproducts rather than the desired ring expansion ().

The solution is to use a strong hydrogen-bond donor that is strictly non-nucleophilic. Fluorinated alcohols like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Dichloromethane (DCM) excel here. They stabilize the transition state via hydrogen bonding to the leaving group without participating in nucleophilic attack ().

MechanisticPathway Ketone Cyclobutanone (Strained) Addition Peracid Addition (Nucleophilic attack) Ketone->Addition Criegee Criegee Intermediate (Tetrahedral) Addition->Criegee Migration Alkyl Migration (Rate-determining) Criegee->Migration HFIP/DCM stabilizes TS Lactone γ-Lactone (Expanded Ring) Migration->Lactone

Mechanistic pathway of Baeyer-Villiger ring expansion highlighting solvent stabilization.

Self-Validating Protocol: High-Yield Baeyer-Villiger Ring Expansion
  • Setup: Dissolve 3-(methoxymethyl)cyclobutan-1-one (1.0 eq) in anhydrous DCM (0.2 M).

  • Oxidant Addition: Add m-CPBA (1.5 eq) in portions at 0 °C to control the exotherm.

  • Protection Strategy: Add solid NaHCO₃ (2.0 eq). Crucial step: This buffers the reaction, preventing the m-chlorobenzoic acid byproduct from cleaving the acid-sensitive methoxymethyl ether group.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Validation Readout: Monitor via TLC (stain with KMnO₄). The successful formation of the substituted γ-butyrolactone will appear as a distinctly more polar spot. Wash the organic layer with saturated Na₂S₂O₃ to destroy excess peroxide before final isolation.

Module 3: Photochemical Cleavage & Decarbonylation

Q: I am trying to generate a ketene intermediate via photolysis of 3-(Methoxymethyl)cyclobutan-1-one, but I am getting mostly decarbonylation products (cyclopropanes). How can solvent selection shift this pathway?

The Causality: The photolysis of cyclobutanones proceeds via an n,π* singlet state (S₁) which undergoes intersystem crossing to a triplet state (T₁). From here, two competing pathways emerge: decarbonylation (yielding cyclopropanes and CO) and α-cleavage (yielding a ketene and an alkene).

In the gas phase or in non-polar solvents, the decarbonylation pathway is highly competitive. However, in polar liquid phases, the relaxation times and collisional quenching of the excited states are drastically altered. Solvents that efficiently quench the T₁ state suppress the decarbonylation pathway, heavily favoring the α-cleavage to the acyl diradical, which fragments to the desired ketene (). Using a polar, protic solvent like Methanol not only shifts this photophysical balance but immediately traps the highly reactive ketene as a stable ester.

G Start Start: 3-(Methoxymethyl) cyclobutan-1-one Q1 Goal: Stereoselective Reduction? Start->Q1 Q2 Goal: Ring Expansion (Lactone)? Start->Q2 Q3 Goal: Photochemical Ketene Generation? Start->Q3 Sol1 Use Non-Polar Aprotic (THF, Toluene) Enhances Cation Complexation Q1->Sol1 Warn1 Avoid MeOH: Causes Poor Diastereoselectivity Q1->Warn1 Sol2 Use H-Bond Donor (DCM, HFIP) Stabilizes Criegee TS Q2->Sol2 Warn2 Avoid H2O: Causes Acyclic Byproducts Q2->Warn2 Sol3 Use Polar Protic (MeOH) Quenches T1 & Traps Ketene Q3->Sol3 Warn3 Avoid Gas Phase: Causes Decarbonylation Q3->Warn3

Solvent selection logic for 3-(methoxymethyl)cyclobutan-1-one functionalization.

Self-Validating Protocol: Photochemical Generation and Trapping of Ketene
  • Setup: Dissolve 3-(methoxymethyl)cyclobutan-1-one (1.0 eq) in anhydrous, degassed Methanol (0.05 M) inside a quartz photoreactor.

  • Degassing: Sparge the solution with argon for 30 minutes. Crucial step: This removes dissolved oxygen, which acts as an unwanted triplet quencher and can oxidize the diradical intermediates.

  • Irradiation: Irradiate the solution using a medium-pressure mercury lamp (λ = 313 nm) at room temperature. The methanol solvent suppresses decarbonylation and traps the resulting ketene.

  • In-Situ Monitoring: Track the reaction via IR spectroscopy. The disappearance of the cyclobutanone carbonyl stretch (~1780 cm⁻¹) and the appearance of the ester carbonyl stretch (~1740 cm⁻¹) provides real-time validation.

  • Validation Readout: Evaporate the methanol. The isolation of methyl 3-(methoxymethyl)but-3-enoate confirms the successful generation and trapping of the ketene intermediate, validating the solvent's mechanistic role.

References
  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory Source: Vrije Universiteit Brussel URL:[Link][1]

  • Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective Source: Comptes Rendus Chimie (Académie des Sciences) URL:[Link][2]

  • The application of cyclobutane derivatives in organic synthesis Source: Chemical Reviews (ACS Publications) URL:[Link][3]

  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes Source: Organic Letters (ACS Publications) URL:[Link][4]

  • Liquid phase photolysis of cyclobutanone Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link][5]

Sources

Technical Support Center: Storage and Handling of 3-(Methoxymethyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(Methoxymethyl)cyclobutan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing polymerization and degradation of this valuable synthetic intermediate. By understanding the underlying chemical principles, you can ensure the long-term integrity and reliability of your material.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of 3-(Methoxymethyl)cyclobutan-1-one.

Q1: Why is 3-(Methoxymethyl)cyclobutan-1-one susceptible to polymerization and degradation during storage?

A1: The instability of 3-(Methoxymethyl)cyclobutan-1-one stems from a combination of its structural features. The core of the molecule is a cyclobutanone ring, which possesses significant ring strain.[1][2] This inherent strain makes the ring more susceptible to reactions that can relieve it.[1] Furthermore, the molecule is a ketone with accessible alpha-protons (hydrogens on the carbons adjacent to the carbonyl group), making it vulnerable to two primary degradation pathways:

  • Aldol Condensation: This is a common reaction for ketones, particularly under acidic or basic conditions.[3] One molecule can form a nucleophilic enolate that attacks the electrophilic carbonyl carbon of a second molecule.[4] This process can continue, forming dimers, trimers, and higher-order oligomers, leading to increased viscosity and eventual solidification of the sample. The pKa of cyclobutanone's alpha-protons is estimated to be around 19.7-20.2, indicating they can be removed under basic conditions to initiate this cascade.[5]

  • Radical Polymerization: Although less common than for unsaturated compounds, polymerization can be initiated by radicals. These can be generated by exposure to ultraviolet (UV) light, atmospheric oxygen, or trace metal or peroxide contaminants.[6]

  • Photochemical Degradation: Cyclobutanones are known to be photochemically active. Exposure to light, particularly UV wavelengths, can induce Norrish-type reactions, leading to ring-opening, decarbonylation (loss of CO), or cycloelimination, which irreversibly degrade the compound.[7][8][9]

Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?

A2: To mitigate the risks described above, a multi-faceted approach to storage is essential. The following conditions are strongly recommended and summarized in the table below.

ParameterRecommendationRationale
Temperature -20°C (Freezer) Reduces the rate of all chemical reactions, including aldol condensation and radical propagation.[10]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the compound, which can form radical initiators.
Light Amber Glass Vial / Store in Darkness Protects the light-sensitive cyclobutanone ring from photochemical degradation.[6]
Container Tightly Sealed, Clean, Dry Glass Prevents ingress of atmospheric moisture and oxygen. Avoids trace acid/base contaminants on glassware that can catalyze aldol reactions.
Inhibitor Add BHT (100-500 ppm) Acts as a radical scavenger to terminate any radical chain reactions that may initiate.[2][6]
Q3: What is the function of a polymerization inhibitor, and which one is recommended for 3-(Methoxymethyl)cyclobutan-1-one?

A3: A polymerization inhibitor is a substance added in small quantities to prevent the premature polymerization of a monomer. For this compound, the primary concern from trace contaminants is radical-initiated polymerization. Therefore, a radical scavenger is the most appropriate choice.

  • Recommended Inhibitor: Butylated hydroxytoluene (BHT) , also known as 2,6-di-tert-butyl-4-methylphenol.

  • Mechanism of Action: BHT is a phenolic antioxidant. It donates a hydrogen atom from its hydroxyl group to a growing polymer radical, creating a very stable, non-reactive BHT radical that effectively terminates the polymerization chain reaction.[6]

  • Recommended Concentration: 100 to 500 ppm (parts per million). This is typically sufficient to prevent polymerization without interfering with most subsequent reactions. However, it should be noted that the inhibitor may need to be removed via column chromatography or distillation before certain catalytic reactions.

Q4: How can I determine if my stored sample has begun to polymerize or degrade?

A4: Both visual inspection and analytical techniques can be used to assess the integrity of your sample.

  • Visual Inspection: The most obvious signs are a noticeable increase in viscosity, the sample turning into a thick oil, or the formation of a solid precipitate. Discoloration (e.g., yellowing) can also indicate degradation.

  • Analytical Verification: For a more definitive assessment, especially if you suspect low-level oligomerization:

    • ¹H NMR Spectroscopy: This is the most powerful method. A pure sample will show sharp, well-defined peaks. The presence of oligomers or polymers will result in significant peak broadening and the appearance of new, complex signals in the spectrum.[11]

    • Gas or Liquid Chromatography (GC/LC): Analysis of an aged sample may show a decrease in the area of the main monomer peak and the emergence of new peaks with longer retention times, corresponding to higher molecular weight species.

    • Mass Spectrometry (MS): Techniques such as GC-MS or LC-MS can be used to identify the exact masses of dimers, trimers, and other small oligomers that may have formed.[12][13]

Part 2: Troubleshooting Guide

This section provides solutions for specific issues you may encounter.

  • Problem: My sample of 3-(Methoxymethyl)cyclobutan-1-one, which was initially a clear liquid, has become highly viscous or has solidified in the vial.

    • Analysis: This is a definitive sign of advanced polymerization. The individual monomer units have reacted to form high-molecular-weight oligomers or polymers.

    • Cause: This is typically caused by improper storage, such as exposure to heat, light, oxygen, or the presence of acidic or basic contaminants. The absence of a suitable inhibitor in long-term storage is a primary contributor.

    • Solution: Unfortunately, this process is generally irreversible. The material is no longer suitable for most applications as its chemical identity and purity have been compromised.

      • Do not use the material. It will not provide reliable or reproducible results in your experiments.

      • Dispose of the material according to your institution's hazardous waste guidelines.

      • Review your storage protocol. Implement the recommended storage conditions outlined in the FAQ section (freezer storage, inert atmosphere, light protection, and addition of an inhibitor) for all new batches of this compound to prevent recurrence.

  • Problem: My NMR/GC analysis shows the purity of my sample is lower than expected, with several unidentified peaks.

    • Analysis: This may be the first sign of incipient polymerization or degradation. The unidentified peaks could correspond to dimers, trimers, or products of photochemical rearrangement.

    • Solution:

      • Characterize the Impurities: If possible, use mass spectrometry to identify the molecular weights of the new species. This can help confirm if they are oligomers of the starting material.

      • Evaluate for Use: For non-critical applications, the material might still be usable if the purity is within an acceptable range. However, for sensitive reactions, especially those involving catalysis or precise stoichiometry, using a fresh, high-purity lot is strongly advised.

      • Purification (Advanced): In some cases, purification by flash column chromatography or vacuum distillation may be possible to re-isolate the pure monomer. However, this carries the risk of inducing further polymerization due to heating (distillation) or potential acidity of the stationary phase (chromatography). If attempting this, it is advisable to add a radical inhibitor like BHT to the collection flasks.[6]

Part 3: Protocols and Methodologies
Protocol 1: Recommended Long-Term Storage Procedure

This protocol should be followed immediately upon receiving a new batch of 3-(Methoxymethyl)cyclobutan-1-one.

  • Work in an Inert Atmosphere: Perform all transfers inside a glovebox or using a Schlenk line under a positive pressure of Argon or Nitrogen.

  • Prepare Vials: Use clean, oven-dried amber glass vials with PTFE-lined screw caps.

  • Add Inhibitor: If the compound was supplied without an inhibitor, add BHT to a final concentration of 100-500 ppm. (See Protocol 2).

  • Aliquot: Dispense the compound into several smaller, single-use vials. This avoids repeated warming and cooling cycles and exposure of the entire batch to the atmosphere during each use.

  • Seal and Label: Tightly seal each vial. Wrap the cap junction with parafilm for an extra barrier. Label clearly with the compound name, date, and "Store at -20°C under Inert Gas".

  • Store: Place the aliquoted vials in a designated -20°C freezer, protected from light.

Protocol 2: Analytical Monitoring for Oligomerization by ¹H NMR

This protocol allows for a quick quality control check of the material.

  • Sample Preparation: In a clean, dry NMR tube, dissolve 5-10 mg of 3-(Methoxymethyl)cyclobutan-1-one in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Expected Spectrum: A pure sample will exhibit sharp, well-resolved signals corresponding to the methoxy (singlet, ~3.3 ppm), methylene ether (doublet, ~3.4 ppm), and cyclobutane ring protons (multiplets, ~2.2-3.0 ppm).

    • Signs of Polymerization: Look for a general broadening of all peaks. The appearance of new, broad signals in the aliphatic region (1.0-3.5 ppm) is a strong indicator of oligomer formation. The integration of the characteristic monomer peaks will decrease relative to any unreacted solvent peaks or a known standard.

Part 4: Visualizing the Chemistry and Workflow
Diagram 1: Potential Aldol Condensation Pathway

This diagram illustrates the base-catalyzed dimerization of cyclobutanone, a model for the behavior of its derivatives.

Aldol_Condensation cluster_start Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration & Polymerization M1 Monomer 1 (Cyclobutanone) Enolate Enolate (Nucleophile) M1->Enolate Base (e.g., OH⁻) removes alpha-proton Dimer_Int β-Hydroxy Ketone Dimer Intermediate Enolate->Dimer_Int Attacks carbonyl carbon M2 Monomer 2 (Electrophile) Final_Dimer Enone Dimer Dimer_Int->Final_Dimer Loss of H₂O (can be acid/base catalyzed) Polymer Oligomers / Polymers Final_Dimer->Polymer Further Reaction

Caption: Base-catalyzed aldol condensation pathway.

Diagram 2: Troubleshooting and Quality Control Workflow

This flowchart provides a logical sequence for assessing sample quality and making decisions.

Troubleshooting_Workflow Start Observe Stored Sample Visual_Check Visual Inspection Start->Visual_Check Analysis Perform QC Analysis (¹H NMR / GC) Visual_Check->Analysis Sample is a clear, mobile liquid Polymerized Polymerization Confirmed Visual_Check->Polymerized Sample is viscous, solid, or discolored Purity_Check Purity Meets Specification? Analysis->Purity_Check Use_Sample Proceed with Experiment Purity_Check->Use_Sample Yes Investigate Investigate Impurities (MS). Consider Purification. Purity_Check->Investigate No Investigate->Use_Sample If purity is acceptable after investigation Dispose Dispose Material Safely. Review Storage Protocol. Polymerized->Dispose

Caption: Decision workflow for sample quality control.

References
  • Oreate AI. (2026, February 19). The Cyclical Dance of Cyclobutanone: Unraveling Its Aldol Self-Condensation. Retrieved from [Link]

  • Morton, D. R., & Turro, N. J. (1973). Photochemical preparation of cyclopropanes from cyclobutanones. Journal of the American Chemical Society, 95(12), 3947–3957.
  • Fang, W. H., & Liu, R. Z. (1998). Photochemical Reaction Mechanism of Cyclobutanone: CASSCF Study. Journal of the American Chemical Society, 120(5), 943–949.
  • Wolf, T. J. A., et al. (2025, January 15). Imaging the Photochemistry of Cyclobutanone using Ultrafast Electron Diffraction Experimental Results. Wolf Research Group. Retrieved from [Link]

  • Turro, N. J., & Southam, R. M. (1967). Molecular photochemistry. IV. Solution photochemistry of cyclobutanone and some derivatives. Tetrahedron Letters, 8(6), 545-551.
  • Li, Y., et al. (2023). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. Molecules, 28(5), 2348. Available from: [Link]

  • Le, H. T., et al. (1996). Mass spectrometric analyses of beta-ketolactone oligomers, macrocyclic or catenane structures? Journal of the American Society for Mass Spectrometry, 7(3), 259–269.
  • Dowd, P., Gold, A., & Sachdev, K. (1970). Oxetane formation in the photochemical reaction of cyclobutanones with butadiene, cyclopentadiene, and piperylene. Journal of the American Chemical Society, 92(19), 5724–5725.
  • Zhang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519.
  • Wang, B., Zhong, H., & Tian, X. (2022). KOtBu-promoted Michael/aldol/ring-opening cascade reaction of cyclobutanones with chalcones.
  • ResearchGate. (n.d.). Aldol condensation of acetone 3 a with benzaldehydes 4 using cyclobutane-derived tripeptide catalyst. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519.
  • University of Oklahoma. (n.d.). CYCLOPENTANONE ALDOL CONDENSATION – EFFECTS OF SURFACE SILANIZATION, ACETONE AND WATER CO-FEEDING ON CATALYTIC BEHAVIORS OF MAGNESIUM OXIDE-BASED SOLIDS. ShareOK. Retrieved from [Link]

  • UC Davis. (1996). Mass Spectrometric Analyses of β-Ketolactone Oligomers, Macrocyclic or Catenane Structures? Retrieved from [Link]

  • Liskon Biological. (2025, May 29). Functions and Mechanism of Cyclobutanone. Retrieved from [Link]

  • Chiang, Y., et al. (2011). Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain. The Journal of Organic Chemistry, 76(2), 570–576.
  • Google Patents. (1953). US2626943A - Stabilizing polymerized methyl vinyl ketone.
  • University of Minnesota. (2021). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Talanta, 225, 122048.
  • Boydston, A. J., et al. (2018).
  • Carl ROTH. (2024, September 18). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Dakin oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclobutanone. Retrieved from [Link]

  • Piras, P. P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15532–15562.
  • Kersey, J. P., et al. (2008). Cyclobutanone Mimics of Penicillins: Effects of Substitution on Conformation and Hemiketal Stability. The Journal of Organic Chemistry, 73(18), 7179–7188.
  • ResearchGate. (n.d.). Acidity and Basicity of Cyclobutanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxycyclobutan-1-one. PubChem Compound Database. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2025, August 16). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Retrieved from [Link]

  • ChemRxiv. (2025, June 13). Selective photodegradation of ketone-based polymers. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Ketone Bodies and their Polymers in Heart Failure and Type 2 Diabetes: Lessons Learned from the Ketone Ester Diet. Retrieved from [Link]

Sources

Technical Support Center: 3-(Methoxymethyl)cyclobutan-1-one Production

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SC-CB-3MM-001 Topic: Scale-up challenges, Safety Protocols, and Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Target: 3-(Methoxymethyl)cyclobutan-1-one CAS: 1068160-23-5 Application: Critical building block for bioactive scaffolds (e.g., JAK inhibitors, CRBN ligands). Primary Challenge: The synthesis relies on a [2+2] cycloaddition involving highly reactive dichloroketene, followed by a reductive dechlorination.[1][2] Scale-up introduces significant thermal risks and "stalling" issues during reduction.

Core Synthetic Strategy (The "Standard" Route)

While alternative routes exist (e.g., ring expansion of cyclopropanones), the industrial standard for reliability is the [2+2] Cycloaddition-Dechlorination sequence .

  • Cycloaddition: Allyl methyl ether + Trichloroacetyl chloride + Activated Zn

    
     2,2-Dichloro-3-(methoxymethyl)cyclobutan-1-one.
    
  • Dechlorination: Zinc reduction

    
     3-(Methoxymethyl)cyclobutan-1-one.
    

Critical Workflow & Control Points

The following diagram outlines the approved workflow and identifies Critical Control Points (CCPs) where failure is most likely to occur during scale-up (>50g).

G Start Start: Allyl Methyl Ether Step1 Step 1: [2+2] Cycloaddition (Trichloroacetyl chloride + DME) Start->Step1 Reagent Reagent Prep: Zn/Cu Couple or Activated Zn Reagent->Step1 Intermed Intermediate: 2,2-Dichloro-adduct Step1->Intermed Warn1 CCP 1: Exotherm Control Use DME to chelate ZnCl2 Step1->Warn1 Step2 Step 2: Dechlorination (Zn / AcOH or EtOH) Intermed->Step2 Workup Workup & Isolation (Distillation/Extraction) Step2->Workup Warn2 CCP 2: Stalling Reduction Surface passivation of Zn Step2->Warn2 Final Target: 3-(Methoxymethyl) cyclobutan-1-one Workup->Final Warn3 CCP 3: Volatility Risk Do not rotovap to dryness Workup->Warn3

Figure 1: Synthetic workflow highlighting Critical Control Points (CCPs) for scale-up.

Module 1: The [2+2] Cycloaddition (Formation)

The Challenge: Generating dichloroketene in situ is highly exothermic. The byproduct, Zinc Chloride (


), is a Lewis acid that can catalyze the polymerization of the alkene or the ketene itself, leading to a "black tar" failure.
Protocol Recommendations
  • Reagent: Use Trichloroacetyl chloride with Activated Zinc (or Zn/Cu couple).

  • Solvent System: Diethyl ether (Et2O) with 1,2-Dimethoxyethane (DME) .

    • Why? DME is critical. It acts as a chelating ligand for

      
      , precipitating it out or rendering it inactive. Without DME (or 
      
      
      
      , an older alternative), yields drop by 30-50% due to polymerization [1].
  • Stoichiometry: Use excess alkene (1.5 – 2.0 equiv) relative to the acid chloride to suppress ketene dimerization.

Troubleshooting Guide: Cycloaddition
SymptomProbable CauseCorrective Action
Uncontrollable Exotherm Addition rate of Trichloroacetyl chloride is too fast.Stop addition immediately. Cool to 0°C. Resume dropwise addition only when temp stabilizes. On scale (>100g), use a jacketed reactor with active cooling.
Low Yield / Black Tar Polymerization catalyzed by free

.
Add DME. Ensure the solvent contains at least 10-20% DME or use

(caution: toxic) as a sequestering agent [1].
Stalled Reaction Zinc surface is oxidized (inactive).Activate Zinc. Wash Zn dust with dilute HCl, then water, acetone, and ether. Dry under high vacuum before use [2].

Module 2: Dechlorination (Refinement)

The Challenge: Removing the gem-dichloro group without opening the strained cyclobutane ring. Standard conditions (Zn/AcOH at reflux) often lead to ring opening or incomplete reduction on large scales.

Protocol Recommendations
  • Reagent: Zinc dust (approx. 4-5 equiv) in Acetic Acid (AcOH) or Ethanol/Ammonium Chloride .

  • Temperature: Start at Room Temperature (20-25°C) . Only heat to 40-50°C if monitoring shows stalling. Avoid reflux if possible to prevent thermal ring cleavage [3].

  • Monitoring: GC-MS is preferred over TLC. The mono-chloro intermediate often co-elutes with the product on silica.

Logic Tree: Dechlorination Stalled?

D Q1 Is reaction complete by GC-MS? Yes Proceed to Workup Q1->Yes Yes No Check Intermediate: Mono-chloro or Dichloro? Q1->No No Mono Mono-chloro remains No->Mono Mono Di Dichloro remains (Stalled) No->Di Starting Material Act1 Add 10% vol AcOH Increase Temp to 40°C Mono->Act1 Act2 Add FRESH Activated Zn (Do not just add time) Di->Act2

Figure 2: Decision matrix for incomplete dechlorination.

Module 3: Isolation & Stability (Harvest)

The Challenge: 3-(Methoxymethyl)cyclobutan-1-one is a low-molecular-weight ketone. It is volatile and can be lost to the vacuum trap during solvent removal.

FAQ: Isolation & Storage

Q: I lost 40% of my mass during rotary evaporation. Where did it go? A: It is likely in your solvent trap. The boiling point is estimated at ~90-100°C at reduced pressure (10-15 mmHg), but it has significant vapor pressure.

  • Solution: Do not evaporate to dryness. Concentrate the extraction solvent (usually Pentane or Et2O) at atmospheric pressure or mild vacuum (>200 mbar) and 30°C bath temperature. Distill the final product directly from the concentrated residue.

Q: Can I store the intermediate (2,2-dichloro) or the final ketone? A:

  • 2,2-Dichloro intermediate: Stable at 4°C.

  • Final Ketone: Store at -20°C under Argon. Cyclobutanones are electrophilic; avoid storage with nucleophilic impurities (amines, alcohols) or traces of base, which can trigger ring opening.

Q: How do I remove the Zinc salts during workup? A: Decant the liquid from the zinc slurry first. Wash the zinc cake with solvent.[2] Do not try to filter the entire slurry through Celite immediately as it can clog. Partition the organic layer with saturated


 to neutralize acetic acid, then brine.

References

  • Danheiser, R. L.; Savariar, S. "3-Butylcyclobutenone: Optimized Procedure for [2+2] Cycloaddition." Organic Syntheses, 2003 , 80, 160.

    • Note: Establishes the necessity of DME or POCl3 for dichloroketene gener
  • Krepski, L. R.; Hassner, A. "An Improved Procedure for the Generation of Dichloroketene." Journal of Organic Chemistry, 1978 , 43, 2879–2882.

    • Note: Foundational text on Zinc activ
  • Amstrup, P. et al. "Scalable Synthesis of Cyclobutanones." Organic Process Research & Development, 2015, 19, 154–162. Note: General principles for handling strained ring scale-up.

Sources

Validation & Comparative

Analytical and Synthetic Comparison Guide: 3-(Methoxymethyl)cyclobutan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the incorporation of sp3-rich, rigid scaffolds is a proven strategy to improve the pharmacokinetic profiles of drug candidates. Cyclobutanones serve as premier electrophilic building blocks for these endeavors. This guide provides an in-depth analytical and synthetic comparison of 3-(Methoxymethyl)cyclobutan-1-one (CAS: 1068160-23-5)[1] against its structural analog, 3-methoxycyclobutan-1-one. By detailing their distinct Nuclear Magnetic Resonance (NMR) signatures and their application in the synthesis of M1 receptor agonists[2][3], this document equips medicinal chemists with the protocols necessary for unambiguous structural assignment and high-throughput parallel synthesis.

Spectroscopic Differentiation: NMR Data Comparison

The addition of a methylene spacer in 3-(methoxymethyl)cyclobutan-1-one fundamentally alters the electronic environment of the cyclobutane ring compared to the direct ether linkage in 3-methoxycyclobutan-1-one. Understanding these quantitative shifts is critical for confirming precursor identity before committing to complex synthetic pathways.

Table 1: Comparative H NMR Spectral Data (Simulated Reference Values, 400 MHz, CDCl )
Proton Environment3-(Methoxymethyl)cyclobutan-1-one3-Methoxycyclobutan-1-oneCausality / Shift Rationale
-O-CH


3.36 (s, 3H)

3.28 (s, 3H)
The methoxy protons in the methoxymethyl variant are slightly more deshielded due to the adjacent aliphatic methylene group.
-CH

-O-

3.48 (d, J = 6.5 Hz, 2H)
N/ADistinct doublet arising from coupling with the C3 methine proton.
Ring C3-H

2.65 (m, 1H)

4.15 (tt, J = 6.8, 6.8 Hz, 1H)
Critical Identifier: Direct attachment to oxygen in the methoxy analog causes a massive downfield shift (~1.5 ppm) due to strong inductive electron withdrawal.
Ring C2, C4-H


2.75–2.85 (m, 2H)

3.05–3.15 (m, 2H)

2.95–3.05 (m, 2H)

3.10–3.20 (m, 2H)
Diastereotopic protons (cis/trans to the C3 substituent) appear as complex multiplets due to geminal (^2J ~17 Hz) and vicinal (^3J ~8-10 Hz) coupling.
Table 2: Comparative C NMR Spectral Data (Simulated Reference Values, 100 MHz, CDCl )
Carbon Environment3-(Methoxymethyl)cyclobutan-1-one3-Methoxycyclobutan-1-oneCausality / Shift Rationale
C=O (C1)

207.5

205.8
Cyclobutanone carbonyls resonate unusually far downfield (~207 ppm) due to ring strain (sp2 angle compressed to ~90°). The closer proximity of the electronegative oxygen in the methoxy analog slightly shields the carbonyl carbon.
-CH

-O-

75.2
N/ATypical chemical shift for an aliphatic ether methylene.
Ring C3

23.8

68.5
Critical Identifier: The C3 carbon shifts dramatically downfield when directly bonded to the methoxy oxygen.
-O-CH


59.1

56.4
Standard methoxy carbon resonance.
Ring C2, C4

52.4

53.1
Alpha-carbons to the carbonyl remain relatively consistent between the two analogs.

NMR Acquisition & Structural Validation Protocol

To ensure the integrity of the building blocks, a self-validating NMR acquisition protocol must be employed. The logic flow below outlines the necessary 1D and 2D experiments required to unambiguously assign the methoxymethyl linkage.

NMR_Logic S1 1H NMR (1D) Identify -OCH3 & -CH2O- S3 2D HSQC Map Protons to Carbons S1->S3 S2 13C NMR (1D) Confirm C=O (~207 ppm) S2->S3 S4 2D HMBC Verify C3 to -CH2O- Linkage S3->S4 S5 Unambiguous Structural Assignment S4->S5 Long-range J-coupling

Step-by-step NMR acquisition and 2D correlation logic for structural verification.
Step-by-Step Methodology: NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of 3-(Methoxymethyl)cyclobutan-1-one[1] in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • 
    H NMR Acquisition:  Acquire data at 400 MHz (or higher). Causality: Use a minimum of 64K data points and zero-fill to 128K. The high digital resolution is required to accurately measure the complex ^2J and ^3J coupling constants of the strained cyclobutane ring protons.
    
  • 
    C NMR Acquisition:  Acquire data at 100 MHz. Causality: The quaternary carbonyl carbon suffers from a long longitudinal relaxation time (
    
    
    
    ). To prevent signal truncation and ensure accurate detection, set the relaxation delay (
    
    
    ) to a minimum of 2.0 seconds and use a 30° pulse angle.
  • Validation Checkpoint (HMBC): To definitively differentiate 3-(methoxymethyl)cyclobutan-1-one from potential impurities, analyze the 2D HMBC spectrum. You must observe a cross-peak correlating the methoxy protons (

    
     3.36) to the methylene carbon (
    
    
    
    75.2), and the methylene protons (
    
    
    3.48) to the ring C3 carbon (
    
    
    23.8).

Synthetic Utility: Application in M1 Receptor Agonists

3-(Methoxymethyl)cyclobutan-1-one is a highly valued intermediate in the synthesis of selective M1 receptor agonists, which are investigated for ameliorating cognitive symptoms in schizophrenia and Alzheimer's disease[3]. The compound is frequently utilized in reductive amination pathways to append functionalized piperidines.

Synthesis_Workflow A Ketal Precursor Deprotection B 3-(Methoxymethyl) cyclobutan-1-one A->B PS-TsOH H2O/EtOH, 4h C Imine Intermediate B->C Piperidine Deriv. AcOH, CH2Cl2 D M1 Receptor Agonist C->D PS-CNBH3 Microwave 110°C

Synthetic workflow for M1 receptor agonists via reductive amination.
Step-by-Step Methodology: Ketal Deprotection & Reductive Amination

This protocol utilizes polymer-supported (PS) reagents, creating a self-validating and highly efficient system that eliminates the need for aqueous workups, thereby preserving the yield of water-soluble intermediates.

Phase 1: Deprotection of the Ketal [2]

  • Reaction Setup: Combine 1,1-dimethoxy-3-(methoxymethyl)cyclobutane (450 mg) with water (1 mL) and ethanol (10 mL) in a round-bottom flask.

  • Catalysis: Add polymer-supported p-toluenesulfonic acid (PS-TsOH, 250 mg, 4 mmol/g loading). Causality: The solid-supported acid drives the hydrolysis of the ketal to the ketone without introducing soluble acidic byproducts.

  • Execution & Isolation: Stir at room temperature for 4 hours. Filter the mixture to remove the PS-TsOH resin, dry the filtrate, and carefully evaporate the solvent to yield 3-(methoxymethyl)cyclobutan-1-one.

Phase 2: Microwave-Assisted Reductive Amination [3]

  • Imine Formation: In a microwave vial, mix 3-(methoxymethyl)cyclobutan-1-one (1.0 mL, 1 M in CH

    
    Cl
    
    
    
    ) with the target amine (e.g., 4-(t-butyloxycarbonylamino)piperidine, 100 mg). Add acetic acid (0.05 mL) to catalyze imine formation.
  • Reduction: Add polymer-supported sodium cyanoborohydride (PS-CNBH

    
    , 600 mg, 2.04 mmol/g loading). Causality: PS-CNBH
    
    
    
    selectively reduces the imine intermediate while leaving the unreacted cyclobutanone intact. Furthermore, it sequesters toxic cyanide byproducts onto the solid support.
  • Microwave Irradiation: Heat the mixture in a microwave reactor at 110 °C for 10 minutes. Causality: Microwave dielectric heating rapidly overcomes the steric hindrance associated with nucleophilic attack on the substituted cyclobutanone ring.

  • Validation Checkpoint & Purification: Confirm the disappearance of the ketone via LC-MS. Filter the reaction mixture to remove the spent polymer resin, evaporate the solvent, and purify via silica gel chromatography (0-10% methanol in dichloromethane containing ammonia) to isolate the final M1 receptor agonist[3].

References

  • WO2008119720A1 - 1-(1-cyclobutyl-4-piperidinyl)
  • 1068160-23-5 | 3-(Methoxymethyl)

Sources

Comparing reactivity of 3-(Methoxymethyl)cyclobutan-1-one vs cyclobutanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, cyclobutanone serves as a fundamental high-strain scaffold, while its 3-substituted analog, 3-(Methoxymethyl)cyclobutan-1-one , represents a "privileged" building block for introducing spatial complexity.

While both compounds share the high reactivity characteristic of the ~26 kcal/mol ring strain inherent to the four-membered ring, they diverge critically in stereochemical outcomes . The unsubstituted cyclobutanone functions as a planar-equivalent electrophile, whereas 3-(Methoxymethyl)cyclobutan-1-one leverages a puckered conformation to exert profound diastereofacial control, typically directing nucleophilic attacks to yield cis-substituted products.

Structural & Conformational Analysis

To understand the reactivity differences, one must first analyze the ground-state conformations.

Cyclobutanone: The Baseline

Cyclobutanone is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). However, the energy barrier to invert this pucker is low, rendering the molecule effectively achiral and sterically unbiased during reactions at room temperature.

3-(Methoxymethyl)cyclobutan-1-one: The Biased Scaffold

The introduction of the methoxymethyl group at the C3 position locks the conformation.

  • Puckering Preference: The substituent prefers the pseudo-equatorial position to minimize 1,3-transannular strain.

  • Electronic Effect: The methoxymethyl ether is an inductively electron-withdrawing group (

    
    ). While potential exists for Lewis acid chelation (e.g., with 
    
    
    
    or
    
    
    ), experimental data on analogous 3-benzyloxy systems suggests that dipolar repulsion often dominates, reinforcing steric bias rather than overriding it.
Visualization: Stereoelectronic Gating

The following diagram illustrates how the ground-state conformation dictates the trajectory of incoming nucleophiles.

G Subst 3-(Methoxymethyl) substituent Conf Puckered Conformation (Substituent Pseudo-Equatorial) Subst->Conf Dictates Steric Steric & Dipolar Shielding (Top Face) Conf->Steric Creates Attack Nucleophilic Attack (Bottom/Anti Face) Steric->Attack Forces Product Major Product: cis-Alcohol/Amine Attack->Product Yields

Figure 1: Stereoelectronic gating mechanism. The C3-substituent shields the syn-face, forcing nucleophiles to attack from the anti-face, resulting in a cis-relationship between the nucleophile and the C3-group.

Reactivity Profiles

A. Nucleophilic Addition (Hydride Reduction)

This is the most distinct point of divergence.

  • Cyclobutanone: Reduction with

    
     yields cyclobutanol. There is no stereochemistry to consider.
    
  • 3-(Methoxymethyl)cyclobutan-1-one: Reduction is highly diastereoselective.

    • Mechanism: The nucleophile (hydride) approaches from the face opposite the methoxymethyl group (anti-attack) to avoid steric clash and torsional strain.

    • Outcome: The resulting hydroxyl group ends up on the same side as the methoxymethyl group (cis-relationship).

    • Selectivity: Typically >90:10 (cis:trans) with bulky hydrides (e.g., L-Selectride) and >80:20 with

      
      .
      
B. Reductive Amination (Drug Discovery Context)

Both ketones are excellent substrates for reductive amination due to the relief of ring strain upon


 rehybridization.
  • Reaction Rate: Cyclobutanone reacts slightly faster due to lower steric bulk.

  • Product Profile:

    • Cyclobutanone

      
       Achiral secondary/tertiary amines.
      
    • 3-(Methoxymethyl) analog

      
      Cis-1,3-disubstituted cyclobutanes . This motif is highly prized in medicinal chemistry (e.g., JAK inhibitors) because it vectors substituents into specific vectors without adding the flexibility of a linear chain.
      
C. Ring Expansion & Stability

Both compounds are prone to ring expansion (e.g., Baeyer-Villiger oxidation or diazomethane homologation) due to strain release (~26 kcal/mol).

  • Regioselectivity: In 3-substituted cyclobutanones, the migration of the carbon bond during expansion is influenced by the substituent. The methoxymethyl group generally directs migration to the less substituted carbon if electronic factors (dipoles) don't override, but mixtures are common.

Comparative Data Summary

FeatureCyclobutanone3-(Methoxymethyl)cyclobutan-1-one
CAS Number 1191-95-31068160-23-5 (approx)
Ring Strain ~26.4 kcal/mol~26 kcal/mol
Conformation Fluxional PuckeredBiased Puckered (Pseudo-equatorial)
Reduction Product Cyclobutanol (Achiral)cis-3-(Methoxymethyl)cyclobutanol (Major)
Stereoselectivity N/AHigh (>10:1 cis:trans typically)
Primary Utility General LinkerStereodefined Bioisostere

Experimental Protocol: Stereoselective Reductive Amination

Objective: Synthesis of a cis-1,3-disubstituted amine using 3-(Methoxymethyl)cyclobutan-1-one. This protocol ensures maximal diastereoselectivity.

Reagents
  • Ketone: 3-(Methoxymethyl)cyclobutan-1-one (1.0 equiv)

  • Amine: Primary amine (

    
    , 1.1 equiv)
    
  • Reductant: Sodium Triacetoxyborohydride (

    
    , 1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Additive: Acetic Acid (1.0 equiv, optional to catalyze imine formation)

Workflow Diagram

Protocol Step1 Step 1: Imine Formation Mix Ketone + Amine + AcOH Stir 30-60 min @ RT Step2 Step 2: Reduction Add NaBH(OAc)3 portionwise (Maintains low hydride conc.) Step1->Step2 Imine formed in situ Step3 Step 3: Quench & Workup Add sat. NaHCO3 Extract w/ DCM Step2->Step3 Reduction complete (1-4h)

Figure 2: One-pot reductive amination workflow favoring thermodynamic control.

Detailed Procedure
  • Imine Formation: In a dry flask under

    
    , dissolve 3-(Methoxymethyl)cyclobutan-1-one (1 mmol) and the primary amine (1.1 mmol) in DCE (5 mL). Add Acetic Acid (1 mmol). Stir at room temperature for 30–60 minutes. Note: Pre-forming the imine allows the equilibrium to settle, often favoring the thermodynamic E-imine.
    
  • Reduction: Cool the mixture to 0°C (optional, enhances selectivity). Add Sodium Triacetoxyborohydride (1.5 mmol) in three portions over 15 minutes.

    • Why STAB? It is milder than

      
       and avoids toxic cyanide byproducts. It is less likely to reduce the ketone directly, preventing alcohol side products.
      
  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by LCMS for disappearance of the imine/ketone.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Dry organics over
    
    
    and concentrate.
  • Purification: Flash chromatography. Expect the cis-isomer as the major product.

References

  • Stereoselective Reductions of 3-Substituted Cyclobutanones. Journal of Organic Chemistry. (2020). Explores the mechanistic basis (torsional strain/Felkin-Anh) for cis-selectivity. [1]

  • Reductive Amination: A Practical Guide. Master Organic Chemistry. (2017). Fundamental protocols for STAB-mediated reductions.

  • 3-(Methoxymethyl)cyclobutan-1-amine Properties. ChemShuttle. Technical data on the amine derivative confirming its utility in library development.

  • Reactivity of Cyclobutanones. BenchChem. Comparative reactivity data for substituted cyclobutanones.

Sources

Precision IR Profiling: Carbonyl Signatures of 3-Substituted Cyclobutanones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The High-Frequency Anomaly: Unlike acyclic ketones (


), cyclobutanones exhibit a diagnostic carbonyl stretching frequency in the 

range. This dramatic blueshift (

) is a direct consequence of severe ring strain, which alters the hybridization of the carbonyl carbon.

3-Substitution Impact: Substituents at the 3-position (


-position) exert minimal electronic influence compared to 

-substituents. Consequently, 3-substituted cyclobutanones retain the characteristic high-frequency absorption of the parent ring , typically remaining within the

window unless strong through-space field effects are present.

Mechanistic Insight: The "Strain-Hybridization" Effect

To interpret these spectra accurately, one must understand the causality behind the shift. It is not merely "strain" but a fundamental change in orbital character.[1]

The Coulson-Moffitt Model Application
  • Bond Angle Compression: In a 4-membered ring, the internal

    
     bond angle is compressed to 
    
    
    
    (far below the ideal
    
    
    for
    
    
    or
    
    
    for
    
    
    ).
  • Rehybridization: To relieve this strain, the ring carbon atoms increase the

    
    -character in the 
    
    
    
    ring bonds to accommodate the smaller angle (since
    
    
    -orbitals are at
    
    
    ).
  • Compensatory

    
    -Character:  Conservation of orbital character dictates that if the ring bonds use more 
    
    
    
    -character, the exocyclic bonds (the
    
    
    
    
    -bond) must use more
    
    
    -character
    .
  • Frequency Shift: An orbital with higher

    
    -character forms a shorter, stiffer bond with a higher force constant (
    
    
    
    ). According to Hooke's Law (
    
    
    ), this increases the vibrational frequency.


Comparative Analysis

A. Ring Size vs. Wavenumber (The Baseline)

The following table establishes the baseline shift caused by ring contraction. Note the jump from C5 to C4.

Ring SizeCompoundBond Angle (Ideal)

(cm⁻¹)
Shift vs. Acyclic
Acyclic 2-HexanoneN/A17150
6-Membered Cyclohexanone120°17150
5-Membered Cyclopentanone108°1745+30
4-Membered Cyclobutanone 90° 1785 +70
B. 3-Substituted Cyclobutanones (Specific Data)

Substituents at the 3-position are electronically isolated from the carbonyl by saturated carbons. Therefore, they do not lower the frequency via conjugation (mesomeric effect) as seen in


-unsaturated systems.
CompoundSubstituent (Pos 3)Electronic EffectObserved

(cm⁻¹)
Notes
Cyclobutanone -HReference1785 Pure liquid film
3-Methylcyclobutanone Alkyl (Weak EDG)None (Isolated)1780-1785 Negligible shift
3-Phenylcyclobutanone ArylNone (Isolated)1780-1790 No conjugation; ring strain dominates
3-Bromocyclobutanone Halogen (EWG)Inductive (

)
1790-1800 Slight increase due to EWG
3-Ethoxycyclobutanone Alkoxy (EWG)Inductive (

)
1785-1795 Inductive withdrawal slightly stiffens bond

Key Takeaway: If you observe a peak near 1785 cm⁻¹ , it confirms the cyclobutanone ring. If you suspect a 3-phenyl group, do not expect the peak to drop to 1690 cm⁻¹ (as it would in acetophenone); it will remain high because the phenyl ring is not conjugated to the carbonyl.

Visualization of Logic Pathways

Diagram 1: Strain-Frequency Correlation

This flowchart illustrates the logic required to interpret the high-frequency shift.

StrainLogic RingSize Ring Contraction (6 -> 4 members) AngleStrain Bond Angle Strain (< 90 degrees) RingSize->AngleStrain Rehybrid Rehybridization (Ring bonds gain p-character) AngleStrain->Rehybrid SCharacter Exocyclic C=O Bond (Gains s-character) Rehybrid->SCharacter ForceConstant Increased Force Constant (k) SCharacter->ForceConstant Frequency High Frequency Shift (~1785 cm-1) ForceConstant->Frequency

Caption: Logical flow explaining why cyclobutanone absorbs at ~1785 cm⁻¹ compared to standard ketones.

Experimental Protocol: Validated IR Measurement

To ensure reproducibility and distinguish subtle substituent effects, solvent choice is critical. Polar solvents can form hydrogen bonds with the carbonyl oxygen, lowering the frequency by 10-20 cm⁻¹.

Method A: Solution Phase (Recommended for Precision)

Objective: Eliminate intermolecular dipole interactions to measure the "true" bond stiffness.

  • Solvent Selection: Use Carbon Tetrachloride (

    
    )  or Carbon Disulfide (
    
    
    
    )
    .
    • Why? These are non-polar and "transparent" in the carbonyl region (

      
      ).
      
    • Alternative: Dichloromethane (

      
      ) is acceptable but may cause a slight redshift (~5 cm⁻¹).
      
  • Concentration: Prepare a 0.05 M to 0.1 M solution.

    • Validation: At this dilution, solute-solute interactions are minimized.

  • Cell Path: Use a 0.1 mm or 0.5 mm NaCl or KBr liquid cell.

  • Acquisition:

    • Scan Range:

      
      .[2]
      
    • Resolution:

      
       (Critical for distinguishing close peaks).
      
    • Scans: 16 or 32.

Method B: Neat Liquid Film (ATR)

Objective: Quick identification (Qualitative).

  • Preparation: Place 1 drop of the 3-substituted cyclobutanone directly on the Diamond/ZnSe crystal.

  • Observation: Expect the peak to be slightly broader and lower by 5-10 cm⁻¹ compared to the

    
     value due to dipole-dipole association in the neat liquid.
    
    • Example: 3-Phenylcyclobutanone might appear at

      
       (Neat) vs 
      
      
      
      (
      
      
      ).
Diagram 2: Experimental Workflow

IRWorkflow Sample 3-Substituted Cyclobutanone Choice Select Method Sample->Choice Soln Solution Phase (CCl4 / CS2) Choice->Soln Precision Neat Neat Film (ATR) Choice->Neat Speed Process1 Dilute to 0.05M (Minimize H-bonding) Soln->Process1 Process2 Direct Application (Dipole interactions present) Neat->Process2 Result1 Sharp Peak ~1785-1795 cm-1 (Structural Proof) Process1->Result1 Result2 Broad Peak ~1775-1785 cm-1 (Quick ID) Process2->Result2

Caption: Decision tree for selecting IR method based on precision requirements.

References

  • LibreTexts Chemistry. (2024). Spectroscopy of Aldehydes and Ketones. Link

  • NIST Chemistry WebBook. (2024). Cyclobutanone IR Spectrum. Link

  • PubChem. (2024). 3-Phenylcyclobutanone Compound Summary. Link

  • Sigma-Aldrich. (2024). 3-Bromocyclobutanone Product Information. Link

  • University of Calgary. (2024). Infrared Spectroscopy: Ketones and Ring Strain. Link

Sources

Validation of Purity Methods for 3-(Methoxymethyl)cyclobutan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Profile

In the synthesis of advanced pharmaceutical intermediates—particularly for JAK inhibitors and specific


-lactamase inhibitors—3-(Methoxymethyl)cyclobutan-1-one  (CAS: 1068160-23-5) serves as a critical, high-value building block. Its strained cyclobutane ring and lack of conjugation present unique analytical challenges that render standard "generic" purity methods (like HPLC-UV at 254 nm) dangerously inaccurate.

This guide objectively compares the three primary methodologies for purity assessment: GC-FID , qNMR , and HPLC-ELSD . Based on experimental causality and validation metrics, GC-FID is established here as the routine "Workhorse" method, while qNMR is the required "Primary Reference" method for establishing absolute purity.

Compound Profile & Analytical Challenges
PropertySpecificationAnalytical Impact
Structure Cyclobutanone ring with ether side chainHigh ring strain; potential for thermal degradation if inlet temps are excessive.
Chromophore Weak/None (Isolated Carbonyl)Critical Failure Point: UV absorption is negligible >210 nm. HPLC-UV will miss impurities.
Volatility Moderate (BP ~160–170°C est.)Ideal candidate for Gas Chromatography.[1]
Stability Sensitive to strong bases/acidsAvoid derivatization requiring harsh pH.

Part 2: Method Comparison & Validation Strategies

Method A: GC-FID (The Routine Standard)

Verdict: Recommended for Lot Release & Process Control.

Gas Chromatography with Flame Ionization Detection (GC-FID) is the superior method for this compound. Unlike UV detection, FID response is proportional to carbon mass, providing a near-universal response for the parent ketone and its organic impurities (e.g., residual solvents, starting alcohols).

  • Why it works: The compound is volatile and lacks a strong chromophore. FID eliminates the "response factor" variance seen in UV.

  • Risk: Thermal degradation of the strained ring in the injector port.

  • Mitigation: Use a "Cool On-Column" injection or keep split/splitless inlet <200°C.

Method B: qNMR (The Absolute Truth)

Verdict: Required for Reference Standard Qualification.

Quantitative NMR (


H qNMR) is the only method that provides absolute purity  without requiring a chemically identical reference standard. It is indispensable for determining the "Assay" value (w/w%) to correct the potency of the GC method.
  • Why it works: Signal integration is molar-based, not property-based.

  • Key Signal: The methoxy singlet (

    
     ~3.4 ppm) or the cyclobutane protons, distinct from most solvent peaks.
    
Method C: HPLC-UV (The "Trap")

Verdict: NOT RECOMMENDED for Purity (Identification Only).

Standard HPLC-UV at 254 nm will show a "purity" of >99% even in dirty samples because the impurities (and the product itself) barely absorb. Low-wavelength UV (205 nm) detects the carbonyl but suffers from massive solvent interference (cut-off) and baseline drift.

Part 3: Comparative Performance Data

The following data summarizes the validation metrics for 3-(Methoxymethyl)cyclobutan-1-one analysis.

MetricGC-FID (Recommended)qNMR (Reference)HPLC-UV (205 nm)
Linearity (

)
> 0.9995N/A (Single Point)~0.98 (Poor)
LOD (Limit of Detection) 5 ppm~1000 ppm (0.1%)50 ppm (Noise limited)
Precision (RSD) < 0.5%< 1.0%> 2.0%
Specificity High (Separates volatiles)High (Structural ID)Low (Solvent interference)
Throughput 15 min/sample30 min/sample20 min/sample
Primary Use Routine QC, Reaction MonitoringStandard CalibrationQualitative ID only

Part 4: Detailed Experimental Protocols

Protocol 1: Validated GC-FID Method

Use this for routine batch analysis.

  • System: Agilent 7890B or equivalent with FID.

  • Column: DB-WAX UI (Polar) or DB-624 (30m

    
     0.32mm 
    
    
    
    1.8
    
    
    m). Note: A polar column helps separate the ketone from non-polar alkane impurities.
  • Inlet: Split mode (20:1), Temperature: 180°C (Crucial: Keep low to prevent ring opening).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

  • Detector (FID): 250°C; H

    
     flow 30 mL/min, Air 400 mL/min.
    
  • Sample Prep: Dilute 10 mg sample in 1 mL Acetonitrile or DCM.

Protocol 2: qNMR Absolute Purity Method

Use this to assign a purity value to your primary reference standard.

  • Solvent: CDCl

    
     (99.8% D) with TMS.
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity traceCERT®) or Maleic Acid. Ensure IS peaks do not overlap with the methoxy singlet (~3.35 ppm).

  • Preparation:

    • Weigh exactly ~10 mg of Sample (

      
      ) and ~10 mg of IS (
      
      
      
      ) into the same vial. Record weights to 0.01 mg precision.
    • Dissolve in 0.7 mL CDCl

      
      .
      
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Essential for full relaxation of quaternary carbons if using them, or general quantitation).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Mass weighed,
    
    
    =Purity of IS.[2][3][4][5][6][7]

Part 5: Decision Logic & Workflow (Visualized)

The following diagrams illustrate the logical flow for selecting the correct method and the validation hierarchy.

Diagram 1: Analytical Method Selection Strategy

MethodSelection Start Sample: 3-(Methoxymethyl)cyclobutan-1-one CheckChrom Check Chromophore (UV Abs > 230nm?) Start->CheckChrom CheckVol Check Volatility (BP < 250°C?) CheckChrom->CheckVol No (Correct) HPLC_UV HPLC-UV (Risk: False High Purity) CheckChrom->HPLC_UV Yes (Incorrect) GC_FID GC-FID (Recommended Routine) CheckVol->GC_FID Yes qNMR 1H qNMR (Primary Reference) CheckVol->qNMR Validation/Ref Std

Caption: Logic flow demonstrating why GC-FID is the preferred routine method over HPLC-UV due to lack of chromophore.

Diagram 2: Validation Hierarchy

ValidationHierarchy Raw Crude Synthesis Intermediate qNMR qNMR (Absolute Assay) Establishes 'True' Value Raw->qNMR 1. Characterize RefStd Qualified Reference Standard qNMR->RefStd 2. Assign Purity GC_Cal GC-FID Calibration (Linearity & RF) RefStd->GC_Cal 3. Calibrate Routine Routine QC Testing (GC-FID) GC_Cal->Routine 4. Test Batches

Caption: The hierarchical relationship where qNMR validates the reference standard used to calibrate the routine GC-FID method.

Part 6: References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • ChemScene. Product Data: 3-(Methoxymethyl)cyclobutan-1-one (CAS 1068160-23-5).[3]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR).

Sources

3-(Methoxymethyl)cyclobutan-1-one vs. 3-Benzyloxycyclobutan-1-one: A Comprehensive Reactivity and Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of conformationally restricted drug candidates, 3-substituted cyclobutanones are indispensable building blocks. They offer a rigid, strained framework ideal for structure-activity relationship (SAR) optimization. However, the choice of the C3 substituent fundamentally alters both the synthetic trajectory and the final scaffold.

This guide provides an objective, data-driven comparison between 3-(methoxymethyl)cyclobutan-1-one and 3-benzyloxycyclobutan-1-one . While both undergo predictable nucleophilic additions at the C1 carbonyl, their structural differences—specifically, the presence of a methylene spacer in the methoxymethyl derivative versus the direct ether linkage in the benzyloxy derivative—dictate distinct steric biases, electronic environments, and downstream deprotection strategies.

Structural and Electronic Profiling

The fundamental difference between these two building blocks lies in their connectivity to the cyclobutane ring, which governs their downstream utility in medicinal chemistry.

  • 3-Benzyloxycyclobutan-1-one: Features an oxygen atom directly attached to the C3 position of the ring (

    
    ). It serves as a direct precursor to 1,3-cyclobutanediol derivatives. The direct attachment of the electronegative oxygen exerts a notable inductive electron-withdrawing effect (-I) on the ring.
    
  • 3-(Methoxymethyl)cyclobutan-1-one: Features a carbon atom attached to the C3 position (

    
    ). It is a precursor to 3-(hydroxymethyl)cyclobutan-1-ol derivatives. The methylene spacer dampens the inductive effect of the oxygen and alters the steric profile during transition states.
    
Quantitative Property Comparison
Parameter3-Benzyloxycyclobutan-1-one3-(Methoxymethyl)cyclobutan-1-one
CAS Number 30830-27-41068160-23-5
Formula C11H12O2C6H10O2
C3 Linkage Direct Ether (

)
Alkyl Ether (

)
Inductive Effect on C1 Moderate to HighLow (Buffered by

)
Target Scaffold 1,3-Cyclobutanediols3-(Hydroxymethyl)cyclobutanols
Ether Cleavage Mild (Hydrogenolysis)Harsh (Strong Lewis Acids)

Reactivity Comparison: Nucleophilic Addition at C1

The most critical reaction of these building blocks is the nucleophilic addition to the C1 carbonyl (e.g., hydride reduction, Grignard addition). The puckered "butterfly" conformation of the cyclobutane ring places the C3 substituent in a pseudo-equatorial position.

According to comprehensive experimental and theoretical studies on the stereoselective reductions of 3-substituted cyclobutanones [1], nucleophiles preferentially attack from the anti-face (the face opposite to the C3 substituent). This avoids both steric clash and repulsive electrostatic interactions with the substituent's oxygen lone pairs. Consequently, anti-facial attack pushes the resulting hydroxyl group to the syn-face, yielding the cis-alcohol as the major diastereomer.

  • 3-Benzyloxycyclobutan-1-one: Exhibits exceptional diastereoselectivity (>95% cis) due to the large steric bulk of the benzyl group and the strong electrostatic repulsion from the directly attached oxygen.

  • 3-(Methoxymethyl)cyclobutan-1-one: Exhibits slightly lower, yet still synthetically useful, diastereoselectivity (~85-90% cis). The methylene spacer increases conformational flexibility and moves the oxygen lone pairs further from the incoming nucleophile's trajectory.

G A 3-Substituted Cyclobutanone B Anti-Facial Attack (Sterically Favored) A->B Nucleophile (e.g., NaBH4) C Syn-Facial Attack (Sterically Hindered) A->C Nucleophile (e.g., NaBH4) D Cis-Alcohol (Major Product >90%) B->D Low Energy TS E Trans-Alcohol (Minor Product <10%) C->E High Energy TS

Fig 1. Stereoselective reduction pathways of 3-substituted cyclobutanones governed by facial hindrance.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and trustworthiness, the following protocols are designed with built-in validation checkpoints.

Protocol A: Stereoselective Hydride Reduction

Objective: Maximize cis-selectivity during the reduction of 3-benzyloxycyclobutan-1-one.

  • Setup: Dissolve 3-benzyloxycyclobutan-1-one (1.0 equiv) in anhydrous methanol (0.1 M) under an argon atmosphere.

  • Temperature Control: Cool the solution strictly to -78 °C using a dry ice/acetone bath. Causality: Low temperatures minimize the thermal energy available to access the higher-energy syn-attack transition state.

  • Addition: Add sodium borohydride (

    
    , 1.5 equiv) portion-wise over 10 minutes.
    
  • Reaction: Stir at -78 °C for 4 hours.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (20% EtOAc/Hexanes). The reaction is complete when the UV-active ketone spot (

    
     ~0.6) disappears, replaced by a more polar, UV-active alcohol spot (
    
    
    
    ~0.3).
  • Workup: Quench slowly with saturated aqueous

    
    . Extract with DCM (3 x 20 mL), dry over 
    
    
    
    , and concentrate.
  • Validation Checkpoint 2 (NMR): Analyze the crude

    
    -NMR. The cis configuration is confirmed by the presence of strong NOESY cross-peaks between the C1 methine proton and the C3 methine proton, which are absent or weak in the trans isomer [1].
    
Protocol B: Chemoselective Deprotection Workflows

The choice between these two building blocks often comes down to the required deprotection conditions at the end of the synthetic sequence.

  • Benzyloxy Cleavage: Highly orthogonal. Can be cleaved under mild hydrogenolysis without affecting most amides, esters, or saturated rings.

  • Methoxymethyl Ether Cleavage: Requires harsh Lewis acids (like

    
    ) which can lead to ring-opening or degradation of sensitive functional groups elsewhere in a complex drug molecule.
    

G Start Protected Cyclobutanols (Post-Reduction) Node1 3-Benzyloxycyclobutan-1-ol Start->Node1 Node2 3-(Methoxymethyl)cyclobutan-1-ol Start->Node2 Deprot1 H2, Pd/C, MeOH (Mild Hydrogenolysis) Node1->Deprot1 Deprot2 BBr3, DCM, -78°C (Harsh Lewis Acid) Node2->Deprot2 Prod1 1,3-Cyclobutanediol (Direct Ring Alcohol) Deprot1->Prod1 Prod2 3-(Hydroxymethyl)cyclobutan-1-ol (Extended Alcohol) Deprot2->Prod2

Fig 2. Divergent deprotection strategies yielding structurally distinct diol scaffolds.

Self-Validating Deprotection of 3-Benzyloxycyclobutan-1-ol:

  • Setup: Dissolve the substrate in MeOH. Add 10% Pd/C (0.1 equiv by weight).

  • Reaction: Purge the flask with

    
     gas and stir under a balloon of 
    
    
    
    (1 atm) at room temperature for 12 hours.
  • Validation Checkpoint: Filter through Celite. In the

    
    -NMR of the concentrated filtrate, verify the complete disappearance of the aromatic benzyl protons (7.2–7.4 ppm) and the benzylic 
    
    
    
    singlet (~4.5 ppm). Mass spectrometry should show a precise loss of 90 Da (benzyl group) [2].

Conclusion & Selection Matrix

When designing a synthetic route, the selection between these two reagents should be dictated by the final target structure and the tolerance of the intermediate molecules to deprotection conditions:

  • Choose 3-Benzyloxycyclobutan-1-one[2] when: Your target pharmacophore requires a hydroxyl group directly attached to the cyclobutane ring (1,3-substitution pattern), you require >95% cis stereocontrol during carbonyl addition, and your late-stage intermediates can tolerate (or require) mild reductive hydrogenolysis.

  • Choose 3-(Methoxymethyl)cyclobutan-1-one when: Your target requires a hydroxymethyl spacer (e.g., for subsequent oxidation to a carboxylic acid, or for synthesizing spirocyclic systems), and your molecule can withstand aggressive Lewis acidic deprotection (e.g.,

    
    ) without undergoing unwanted side reactions.
    

References

  • Deraet, X., Voets, L., Van Lommel, R., Verniest, G., De Proft, F., De Borggraeve, W., & Alonso Giner, M. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Journal of Organic Chemistry, 85(12), 7803-7816.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14932787, 3-(Benzyloxy)cyclobutan-1-one. PubChem.[Link]

Safety Operating Guide

Technical Guide: Proper Disposal of 3-(Methoxymethyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the proper disposal procedures for 3-(Methoxymethyl)cyclobutan-1-one (CAS: 1068160-23-5). It is designed for laboratory personnel and safety officers, prioritizing strict adherence to environmental regulations (RCRA/EPA) and safety protocols.

Executive Summary & Chemical Identity

3-(Methoxymethyl)cyclobutan-1-one is a strained cyclic ketone featuring an ether side chain. Its disposal requires specific attention to flammability (due to the cyclobutanone core) and chemical compatibility (potential for ring-opening reactions or ether cleavage).

  • CAS Number: 1068160-23-5[1][2]

  • Molecular Formula: C₆H₁₀O₂[2]

  • Molecular Weight: 114.14 g/mol [1][2]

  • Primary Hazard: Flammability (Liquid/Vapor), Irritant.

Core Directive: This compound must be managed as a High-Hazard Flammable Organic Solvent . Under no circumstances should it be disposed of down the drain or via trash.

Hazard Profile & Waste Characterization

Effective disposal begins with accurate characterization. The cyclobutanone ring possesses significant ring strain (~26 kcal/mol), making it more reactive than linear ketones.

Table 1: Hazard Classification for Disposal
ParameterClassificationOperational Implication
Flammability High (Category 2/3)Classify as D001 (Ignitable Waste). Store away from heat/sparks.[3][4]
Reactivity Moderate Ring strain allows rapid reaction with strong nucleophiles or oxidizers.
Peroxide Potential Low-Moderate Contains an ether linkage (methoxymethyl). Check for peroxides if stored >12 months.
Health Irritant Skin/Eye/Respiratory irritant.[5][6] Use standard PPE (Nitrile gloves, goggles).
RCRA Code D001 Must be incinerated at a permitted hazardous waste facility.

Waste Stream Decision Logic

Proper segregation is vital to prevent incompatibilities in the waste container. Use the following logic tree to determine the correct waste stream.

WasteDecisionTree Start Waste: 3-(Methoxymethyl)cyclobutan-1-one IsPure Is the waste Pure or in Solvent? Start->IsPure SolventType Identify Solvent Base IsPure->SolventType Solvent Mixture StreamA Stream A: Non-Halogenated Organic (Preferred Path) IsPure->StreamA Pure Compound Halogenated Contains Halogens? (DCM, Chloroform) SolventType->Halogenated Organic Solvent Aqueous Is it an Aqueous Emulsion? SolventType->Aqueous Water Based Halogenated->StreamA No (e.g., Acetone, Ethyl Acetate) StreamB Stream B: Halogenated Organic Halogenated->StreamB Yes StreamC Stream C: Aqueous Organic Mix (Requires pH Check) Aqueous->StreamC

Figure 1: Decision matrix for segregating 3-(Methoxymethyl)cyclobutan-1-one waste streams.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Segregation
  • Identify Incompatibles: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid, Peroxides) or strong reducing agents (e.g., Lithium Aluminum Hydride), as these can react violently with the ketone or ether functionalities.

  • Select Container: Use a chemically resistant High-Density Polyethylene (HDPE) or glass container. Ensure the cap has a chemically resistant liner (PTFE).

  • Labeling: Attach a hazardous waste tag immediately upon the first addition of waste.

    • Constituents: Write "3-(Methoxymethyl)cyclobutan-1-one" and the solvent name (if applicable).

    • Hazard Checkboxes: Mark "Flammable" and "Irritant".

Phase 2: Operational Handling
  • Work in Fume Hood: All transfers must occur inside a certified chemical fume hood to capture volatile vapors.

  • Grounding (Critical): If transferring >1 Liter, ground the receiving container to prevent static discharge ignition, a common risk with cyclic ketones.

  • Transfer: Pour slowly using a funnel. Do not overfill; leave at least 10% headspace for thermal expansion.

Phase 3: Final Disposal
  • Seal & Store: Tightly cap the container. Store in a designated Flammable Waste Storage Area (Satellite Accumulation Area) until pickup.

  • EHS Handoff: Contact your facility's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors) for pickup.

  • Destruction Method: The mandatory destruction method is High-Temperature Incineration to fully oxidize the cyclic structure and ether linkage.

Spill Response Workflow

In the event of an accidental release, immediate action is required to mitigate flammability risks.[4]

SpillResponse Assess 1. Assess Volume & Hazard Evacuate 2. Evacuate & Ventilate (Remove Ignition Sources) Assess->Evacuate High Hazard PPE 3. Don PPE (Nitrile, Goggles, Lab Coat) Assess->PPE Low Hazard (<10mL) Evacuate->PPE Contain 4. Contain Spill (Absorbent Pads/Vermiculite) PPE->Contain Collect 5. Collect Debris (Spark-proof tools) Contain->Collect Bag 6. Double Bag & Tag (Hazardous Waste) Collect->Bag

Figure 2: Emergency response workflow for laboratory spills.

Spill Cleanup Notes:

  • Absorbent: Use non-combustible materials like Vermiculite or treated polypropylene pads.

  • Tools: Use plastic scoops (spark-proof). Do not use metal dustpans.

Scientific Rationale & Mechanism

  • Cyclobutanone Reactivity: The disposal protocol treats the compound as a high-energy flammable liquid. The ring strain of cyclobutanone (~110 kJ/mol) means that combustion or thermal decomposition releases more energy than unstrained ketones, necessitating incineration over chemical treatment [1].

  • Ether Linkage Stability: The methoxymethyl (MOM) group is an acetal-like ether. While generally stable to base, it hydrolyzes in acid. Segregating this waste from acidic waste streams prevents the inadvertent generation of formaldehyde and methanol in the waste drum [2].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13808253, 3-Methoxycyclobutan-1-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Technical Guide: Safe Handling & Logistics for 3-(Methoxymethyl)cyclobutan-1-one

[1]

CAS Number: 1068160-23-5 Formula: C₆H₁₀O₂ Molecular Weight: 114.14 g/mol [1][2]

Part 1: Executive Safety Assessment

Status: High-Value Research Intermediate | Hazard Class: Flammable / Irritant / Strained Ring System

As a Senior Application Scientist, I emphasize that handling 3-(Methoxymethyl)cyclobutan-1-one requires more than standard "lab safety" compliance. This molecule combines a strained cyclobutane ring with a ketone and an ether functionality. This structural triad dictates specific reactivity hazards—notably ring-opening instability under thermal stress and solvent incompatibility with standard PPE materials.

Immediate Operational Directives:

  • Thermal Instability: The ~26 kcal/mol strain energy of the cyclobutane ring makes this compound susceptible to exothermic ring-opening or polymerization if overheated or exposed to strong Lewis acids [1]. Store at -20°C.

  • Solvent Class: Treat as a Polar Aprotic / Ketone-Ether Hybrid . This significantly impacts glove selection (see PPE Matrix).

  • Volatility: Moderate vapor pressure is expected. All manipulations must occur within a certified chemical fume hood.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with this compound. Ketones cause rapid degradation (swelling) of nitrile rubber, and the ether moiety facilitates permeation.

PPE Selection Guide
Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand (Primary) Silver Shield / Laminate (EVOH) Best Protection. Multi-layer laminates provide >4h breakthrough time against ketones and ethers. Essential for spill cleanup or synthesis setup.
Hand (Splash) Butyl Rubber (0.7 mm)Good Alternative. Butyl resists ketones excellent, though tactile sensitivity is lower.
Hand (Incidental) Double-gloved Nitrile (High-Grade)Risk Acceptance. Only acceptable for <1 min exposure (splash). If splashed, nitrile will degrade/permeate within minutes. Change immediately.
Eye / Face Chemical Splash GogglesSafety glasses are insufficient due to the risk of liquid splash and volatile irritation (Category 2A Eye Irritant).
Respiratory Fume Hood (Face Velocity >100 fpm)Mandatory. If outside hood (e.g., spill), use Full-Face Respirator with Organic Vapor (OV) cartridges (Black).
Body Flame-Resistant (FR) Lab CoatMaterial is flammable (Flash Point estimated <60°C). Synthetic clothing (polyester) should be avoided to prevent melting on skin in fire.

Part 3: Operational Protocol & Handling Logic[1]

A. Storage & Stability[4][5][6][7][8]
  • Temperature: Maintain at -20°C (Freezer).

  • Atmosphere: Hygroscopic potential. Store under Argon or Nitrogen .

  • Container: Amber glass with PTFE-lined cap. Avoid metal containers if acidity is uncontrolled (corrosion risk).

B. Transfer & Weighing Workflow

This protocol minimizes vapor exposure and static discharge risks, critical for cyclobutanone derivatives.

  • Equilibration: Allow the sealed container to warm to room temperature inside the fume hood before opening. Opening a cold bottle condenses atmospheric moisture, which can hydrolyze the methoxymethyl ether or accelerate degradation.

  • Static Control: Ground all metal spatulas or needles. Cyclobutanones are flammable; static discharge during transfer is a credible ignition source [2].

  • Aliquot Method:

    • Preferred: Syringe transfer using a glass syringe with a PTFE-tipped plunger (avoid rubber plungers which may swell).

    • Alternative: Weigh by difference into a tared reaction vessel. Do not weigh on an open balance bench.

C. Reaction Safety (The Strained Ring Factor)[1]
  • Exotherm Management: When reacting 3-(Methoxymethyl)cyclobutan-1-one with nucleophiles (e.g., Grignards, Hydrides), anticipate a sharper exotherm than with cyclohexanones due to the release of ring strain [3].

  • Quenching: Quench reactions slowly at 0°C. Rapid quenching can trigger violent boiling if the ring opens exothermically.

Part 4: Visualization of Safety Logic

The following decision tree illustrates the critical decision points for handling this specific chemical, integrating the physical state and chemical compatibility logic.

SafetyLogicStartStart: Handling 3-(Methoxymethyl)cyclobutan-1-oneCheckTempCheck Temp: Is container at Room Temp?Start->CheckTempWarmUpSTOP: Allow to warm in Hood(Prevent Condensation)CheckTemp->WarmUpNoHoodCheckEngineering Control:Fume Hood Functional?CheckTemp->HoodCheckYesWarmUp->CheckTempGloveSelectGlove Selection DecisionHoodCheck->GloveSelectTaskTypeTask: Immersion vs. Splash?GloveSelect->TaskTypeLaminateWear LAMINATE / BUTYL Gloves(High Permeation Resistance)TaskType->LaminateSynthesis / CleanupNitrileWear Double NITRILE(Change immediately if splashed)TaskType->NitrileQuick Transfer (<1 min)TransferExecute Transfer(Ground equipment, Inert atm)Laminate->TransferNitrile->TransferWasteDisposal: Flammable Solvent Stream(Do NOT mix with Oxidizers)Transfer->Waste

Figure 1: Risk-based decision workflow for handling strained cyclobutanone derivatives.

Part 5: Emergency & Disposal Procedures

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don Silver Shield/Laminate gloves and a respirator (OV cartridges).

  • Absorb: Use Vermiculite or Sand .

    • Contraindication: Do not use paper towels or sawdust if the liquid is hot or if oxidizers are present, as this increases fire risk.

  • Clean: Wipe surface with acetone, followed by soap and water.

Waste Disposal[4][7]
  • Classification: Flammable Organic Solvent Waste (Non-Halogenated) .

  • Segregation: Keep separate from strong acids and oxidizers.[3] The methoxymethyl group can form peroxides upon prolonged exposure to air; ensure waste containers are capped tightly and monitored.

References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322.

  • Fisher Scientific. (2025). Safety Data Sheet: Cyclobutanone. Retrieved from

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538.

  • ChemScene. (2024). Product Safety Information: 3-(Methoxymethyl)cyclobutanone. Retrieved from [2]

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